molecular formula C4H4FN3O B398281 2-amino-6-fluoro-1H-pyrimidin-4-one

2-amino-6-fluoro-1H-pyrimidin-4-one

货号: B398281
分子量: 129.09g/mol
InChI 键: YKFUJFCMZDFKSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-amino-6-fluoro-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C4H4FN3O and its molecular weight is 129.09g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-fluoro-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C4H4FN3O

分子量

129.09g/mol

IUPAC 名称

2-amino-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)

InChI 键

YKFUJFCMZDFKSN-UHFFFAOYSA-N

SMILES

C1=C(N=C(NC1=O)N)F

手性 SMILES

C1=C(NC(=NC1=O)N)F

规范 SMILES

C1=C(NC(=NC1=O)N)F

产品来源

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

2-Amino-6-fluoro-1H-pyrimidin-4-one (also recognized as 6-fluoroisocytosine or 2-amino-6-fluoropyrimidin-4-ol) is a highly versatile fluorinated pyrimidine building block[1]. In the realm of medicinal chemistry and drug development, the strategic incorporation of a fluorine atom onto a pyrimidine ring fundamentally alters the molecule's electronic properties, spatial conformation, and metabolic stability[2].

As a Senior Application Scientist, I frequently leverage this compound's tautomerism. In aqueous environments and physiological pH, it exists in a dynamic equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms. The strong inductive electron-withdrawing effect (-I) of the C6 fluorine atom significantly lowers the pKa of the ring nitrogens compared to unfluorinated isocytosine. This electronic modulation is highly sought after in rational drug design, as it enhances the lipophilicity of the resulting nucleoside analogs and fortifies the glycosidic bond against enzymatic cleavage[3].

Physicochemical Profile

To facilitate rapid assessment for formulation and synthetic planning, the core quantitative data of 2-amino-6-fluoro-1H-pyrimidin-4-one is summarized below.

PropertyValue
Chemical Name 2-Amino-6-fluoro-1H-pyrimidin-4-one
Common Synonyms ; 2-Amino-6-fluoropyrimidin-4-ol[4],[1]
CAS Registry Number 2253-05-6[4]
Molecular Formula C4H4FN3O[4]
Molecular Weight 129.09 g/mol [4]
Topological Polar Surface Area (TPSA) ~71.8 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
Physical State White to off-white crystalline powder

Synthetic Methodology: Regioselective SNAr

The synthesis of fluorinated pyrimidines requires rigorous control over reaction kinetics to ensure precise regioselectivity. The standard, high-yield protocol for synthesizing 6-fluoroisocytosine leverages a bottom-up Nucleophilic Aromatic Substitution (SNAr) starting from 2,4,6-trifluoropyrimidine, originally pioneered by [5],[6].

Protocol: Step-by-Step Synthesis of 6-Fluoroisocytosine

Step 1: Controlled Amination

  • Procedure: Dissolve 1.0 equivalent of 2,4,6-trifluoropyrimidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add 1.0 equivalent of methanolic ammonia over a 30-minute period.

  • Causality: The extreme electrophilicity of the trifluorinated pyrimidine core makes it highly susceptible to rapid, uncontrolled nucleophilic attack. Conducting the reaction at cryogenic temperatures (-78 °C) kinetically favors mono-substitution and prevents over-amination. The symmetry of the starting material ensures that initial attack at the C2 or C4/C6 positions yields predictable intermediates, primarily focusing on 2-amino-4,6-difluoropyrimidine.

  • Self-Validating System: This step is self-validating via ¹⁹F NMR spectroscopy. The desired symmetric intermediate (2-amino-4,6-difluoropyrimidine) will present a single, distinct fluorine environment (a sharp singlet), whereas any asymmetric over-substitution or incorrect regioisomer will present multiple, distinct fluorine peaks.

Step 2: Selective Hydrolysis

  • Procedure: Isolate the difluoro intermediate and suspend it in 1N aqueous NaOH. Heat the mixture to a mild reflux (80 °C) for 2 hours.

  • Causality: The hydroxide ion acts as the second nucleophile. Because the intermediate is symmetric, attack at either the C4 or C6 position yields the identical product: 2-amino-6-fluoropyrimidin-4-ol. The remaining fluorine atom at the C6 position slightly deactivates the ring, creating a thermodynamic barrier that prevents the hydrolysis of the final C-F bond under these mild conditions[6].

  • Self-Validating System: Monitor the reaction progression via LC-MS. A successful conversion is indisputably marked by a precise mass shift from the difluoro intermediate (m/z ~131) to the monofluoro-hydroxy product (m/z ~129)[4].

Step 3: Acidification and Isolation

  • Procedure: Cool the reaction mixture to 0 °C and carefully neutralize with 1N HCl until the pH reaches 5.0. The product will precipitate as a crystalline solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Applications in Drug Development

Fluorinated nucleosides are foundational to modern antiviral and anticancer pharmacopeia. The fluorine atom serves as an isosteric replacement for hydrogen or an isopolar mimic of a hydroxyl group, which drastically alters biological activity without disrupting the molecule's overall steric footprint[3].

When 2-amino-6-fluoro-1H-pyrimidin-4-one is utilized as a base scaffold, it can be glycosylated to form novel nucleoside analogs. Once administered, these analogs undergo cellular uptake and are sequentially phosphorylated by intracellular kinases into their active triphosphate forms. These active metabolites act as potent antimetabolites—they either competitively inhibit critical target enzymes (such as viral DNA/RNA polymerases or thymidylate synthase) or incorporate directly into nascent nucleic acids, inducing chain termination and subsequent apoptosis[2],[7].

G N1 2-Amino-6-fluoro-1H-pyrimidin-4-one (Scaffold) N2 Glycosylation & Chemical Derivatization N1->N2 Synthesis N3 Fluorinated Nucleoside Analog N2->N3 Formulation N4 Cellular Uptake & Kinase Phosphorylation N3->N4 In Vivo Delivery N5 Active Fluorinated Nucleotide Triphosphate N4->N5 Bioactivation N6 Target Enzyme Inhibition (e.g., Viral Polymerase) N5->N6 Mechanism of Action

Pharmacological Activation Pathway of 6-Fluoroisocytosine Derivatives.

References

  • Meng, W. D., & Qing, F. L. (2006). "Fluorinated Nucleosides: Synthesis and Biological Implication". National Institutes of Health (PMC). URL:[Link]

  • Wempen, I., & Fox, J. J. (1963). "Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds". Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • E. A. et al. (2024). "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery". MDPI. URL:[Link]

  • Cytosine Derivatives Review (2023). "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives". National Institutes of Health (PMC). URL:[Link]

Sources

Technical Whitepaper: 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to act as a bioisostere for hydrogen or hydroxyl groups while profoundly modulating a molecule's lipophilicity, metabolic stability, and target binding affinity.

2-Amino-6-fluoro-1H-pyrimidin-4-one (commonly referred to as 6-fluoroisocytosine) is a highly versatile fluorinated pyrimidine derivative. It serves as a critical building block in the synthesis of antiviral agents, antineoplastic drugs, and selective kinase inhibitors. The presence of the C6-fluorine atom significantly alters the electron density of the pyrimidine ring, lowering the pKa of the N1 proton and modifying the molecule's tautomeric equilibrium compared to its non-fluorinated analog, isocytosine.

Quantitative Physicochemical Profiling

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning, validated against commercial registries .

PropertyValue
Chemical Name 2-Amino-6-fluoro-1H-pyrimidin-4-one
Common Synonyms 6-Fluoroisocytosine; 2-Amino-6-fluoropyrimidin-4-ol; 2-Amino-4-hydroxy-6-fluoropyrimidine
CAS Registry Number 2253-05-6
Molecular Formula C₄H₄FN₃O
Molecular Weight 129.09 g/mol
Topological Polar Surface Area (TPSA) 67.4 Ų
Hydrogen Bond Donors / Acceptors 2 / 4
Physical Appearance White to off-white crystalline powder

Structural Dynamics: Tautomerism

A critical factor when utilizing CAS 2253-05-6 in structure-based drug design (SBDD) is its tautomeric state. The molecule exists in an equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms.

Causality in Binding: The lactam form is generally dominant in polar environments (such as aqueous biological assays) due to the stabilization of the highly polar carbonyl group via hydrogen bonding. However, within the hydrophobic pockets of target proteins (e.g., kinase hinge regions), the lactim form may be stabilized. Understanding this equilibrium is non-negotiable for accurate in silico docking studies.

Tautomerism Lactam Lactam Form 1H-pyrimidin-4-one (Dominant in Polar Solvents) Lactim Lactim Form pyrimidin-4-ol (Dominant in Non-Polar Solvents) Lactam->Lactim Solvent-Mediated Proton Transfer

Caption: Fig 1: Solvent-dependent tautomeric equilibrium of 6-fluoroisocytosine.

Synthetic Methodologies: The Halex Route

While early syntheses relied on the ammonolysis of highly reactive 2,4,6-trifluoropyrimidine , modern scalable synthesis prefers the Halogen Exchange (Halex) reaction starting from inexpensive 2-amino-4,6-dichloropyrimidine. This route offers superior regiocontrol and safety profiles.

SynthesisWorkflow SM 2-Amino-4,6-dichloropyrimidine (Starting Material) Step1 Halex Fluorination (CsF, DMSO, 120°C) SM->Step1 SNAr (Cl to F) Int 2-Amino-4,6-difluoropyrimidine (Intermediate) Step1->Int Driving Force: CsCl Precipitation Step2 Regioselective Hydrolysis (1M NaOH, 60°C) Int->Step2 SNAr (F to OH) Prod 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) Step2->Prod Thermodynamic Control

Caption: Fig 2: Regioselective synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one via Halex reaction.

Step-by-Step Protocol: Self-Validating Synthesis

Step 1: Halex Fluorination

  • Procedure: Suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous Cesium Fluoride (CsF, 3.0 eq) in anhydrous DMSO. Heat the sealed reaction vessel to 120°C for 12 hours.

  • Causality: Why CsF in DMSO? The high lattice energy of the byproduct (CsCl) compared to CsF provides the thermodynamic driving force for the reaction. DMSO, a polar aprotic solvent, heavily solvates the large cesium cation, leaving the fluoride anion "naked" and highly nucleophilic, facilitating the Nucleophilic Aromatic Substitution (SNAr).

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the characteristic dichloro isotope pattern (M, M+2, M+4) completely shifts to the single mass of the difluoro intermediate.

Step 2: Regioselective Hydrolysis

  • Procedure: Isolate the difluoro intermediate and resuspend in 1M aqueous NaOH (1.1 eq). Heat to 60°C for 4 hours. Cool to 0°C and carefully adjust the pH to 5.5 using 1M HCl to precipitate the product.

  • Causality: Why 60°C and strict stoichiometry? The first fluorine atom is highly activated and easily displaced by the hydroxide ion. However, once the hydroxyl group is installed, it donates electron density into the pyrimidine ring via resonance, deactivating the remaining C6-fluorine against further hydrolysis. Heating ensures the first substitution goes to completion without risking over-hydrolysis.

  • Validation Checkpoint: Perform ¹⁹F NMR on the crude precipitate. A successful reaction will show a single distinct fluorine resonance, confirming the desymmetrization of the difluoro intermediate into the final mono-fluoro product.

Analytical Characterization Protocol

To ensure lot-to-lot consistency and high purity for biological assays, the following self-validating analytical workflow must be employed .

LC-MS/UV Purity Assessment

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Methanol:Water (50:50 v/v). Causality: This solvent mixture ensures complete dissolution of both tautomeric forms without inducing degradation.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation:

    • UV: Monitor at 254 nm. The product should elute as a single sharp peak (>98% Area Under Curve).

    • MS (ESI+): Confirm the identity via the presence of the [M+H]⁺ molecular ion at m/z 130.0.

    • MS (ESI-): Confirm the identity via the presence of the[M-H]⁻ molecular ion at m/z 128.0 (due to the acidic N1 proton).

Applications in Medicinal Chemistry

The utility of CAS 2253-05-6 extends far beyond a simple building block; it is a strategic moiety in rational drug design:

  • Kinase Inhibitor Hinge Binders: The 2-amino-pyrimidin-4-one motif is a privileged scaffold that perfectly mimics the hydrogen-bonding network of adenine in the ATP-binding site of kinases. The C6-fluorine enhances the lipophilicity of the solvent-exposed region, improving cell permeability without disrupting the critical hinge-binding hydrogen bonds.

  • Antiviral Nucleoside Analogs: Similar to the mechanism of 5-fluorouracil, derivatives of 6-fluoroisocytosine can be glycosylated to form unnatural nucleosides. The strong C-F bond resists metabolic cleavage by dihydropyrimidine dehydrogenase (DPD), drastically increasing the half-life of the resulting antiviral compounds.

References

  • Title: Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds Source: ResearchGate (Historical Synthesis Context) URL: [Link]

Comprehensive Technical Guide on 2-Amino-6-fluoro-1H-pyrimidin-4-one: Molecular Dynamics, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, fluorinated pyrimidines occupy a privileged chemical space. 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6), frequently referred to in literature as 6-fluoroisocytosine or 2-amino-4-hydroxy-6-fluoropyrimidine, serves as a critical low-molecular-weight scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and experimental synthesis, tailored for researchers developing antimetabolites, kinase inhibitors, and antiviral therapeutics.

By leveraging its precise molecular weight and tautomeric flexibility, medicinal chemists can utilize this compound to achieve high ligand efficiency while maintaining strict adherence to Lipinski’s Rule of Five [1].

Physicochemical Profiling & Molecular Weight Dynamics

The precise molecular weight of a scaffold dictates its downstream utility in fragment-based drug discovery (FBDD). 2-Amino-6-fluoro-1H-pyrimidin-4-one possesses a molecular weight of 129.094 g/mol .

Why this specific molecular weight matters: At ~129 Da, this compound is an ideal "fragment." It leaves over 370 Da of "molecular weight budget" before hitting the 500 Da threshold of Lipinski's rules. This allows for extensive functionalization (e.g., adding bulky aryl groups or solubilizing appendages) without compromising oral bioavailability. Furthermore, the substitution of hydrogen (1.01 Da) with fluorine (19.00 Da) at the C6 position adds minimal steric bulk but significantly alters the electronic landscape.

Quantitative Data Summary
PropertyValue
Chemical Name 2-amino-6-fluoro-1H-pyrimidin-4-one
Common Synonyms 6-Fluoroisocytosine; 2-amino-4-hydroxy-6-fluoropyrimidine
CAS Registry Number 2253-05-6
Molecular Formula C₄H₄FN₃O
Molecular Weight 129.094 g/mol
Monoisotopic Mass 129.0338 Da
Hydrogen Bond Donors 2 (N1-H, C2-NH₂)
Hydrogen Bond Acceptors 3 (C4=O, N3, F)
Topological Polar Surface Area (TPSA) 67.4 Ų

Structural Causality: The Role of Fluorine and Tautomerism

As an Application Scientist, it is crucial to understand why this specific fluorinated scaffold behaves the way it does in experimental assays.

  • Electronegativity & pKa Modulation: Fluorine is the most electronegative element. Its placement at the C6 position exerts a strong inductive electron-withdrawing effect (-I effect) across the pyrimidine ring. This lowers the pKa of the N1 proton, making the compound slightly more acidic than its non-fluorinated analog, isocytosine. This altered pKa is critical for tuning the molecule's ionization state at physiological pH (7.4), directly impacting membrane permeability [2].

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the lactam (1H-pyrimidin-4-one) and lactim (4-hydroxypyrimidine) forms. In aqueous biological buffers, the keto (lactam) form predominates. This structural causality dictates its hydrogen-bonding network—acting as a robust hydrogen bond donor at N1 and an acceptor at the C4 carbonyl, which is essential for mimicking natural nucleobases in enzymatic active sites.

  • Metabolic Shielding: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~98 kcal/mol). Placing fluorine at the C6 position blocks oxidative metabolism by enzymes such as aldehyde oxidase, thereby increasing the biological half-life of derived drugs.

Experimental Protocols: Synthesis & Validation

The following protocol details the regioselective synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one from 2,4,6-trifluoropyrimidine, adapted from foundational pyrimidine synthesis methodologies [3].

Self-Validating System: This workflow is designed with built-in analytical checkpoints. Because the target molecular weight is exactly 129.09 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is used as a definitive validation gate at the end of the protocol.

Protocol: Regioselective Synthesis of 6-Fluoroisocytosine

Phase 1: Regioselective Amination

  • Preparation: Dissolve 10.0 mmol of 2,4,6-trifluoropyrimidine in 50 mL of anhydrous ethanol under an inert argon atmosphere.

  • Kinetic Control: Cool the reaction vessel to -70°C using a dry ice/acetone bath. Causality: The C2, C4, and C6 positions are all highly electrophilic. Lowering the temperature to -70°C kinetically traps the mono-aminated intermediate, preventing uncontrolled poly-amination.

  • Reagent Addition: Slowly introduce 1.1 equivalents of anhydrous ammonia gas into the solution over 30 minutes with continuous stirring.

  • Isolation: Allow the mixture to warm to room temperature gradually. Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the intermediate, 2-amino-4,6-difluoropyrimidine.

Phase 2: Targeted Hydrolysis 5. Hydrolysis: Suspend the purified intermediate in 20 mL of 1.0 M aqueous NaOH. 6. Thermodynamic Control: Heat the mixture to reflux (approx. 100°C) for 2 hours. Causality: The hydroxide ion acts as a hard nucleophile. Under reflux conditions, it selectively displaces the remaining fluorine at the C4 position. The resulting transition state is thermodynamically stabilized by the adjacent ring nitrogen and the exocyclic amino group. 7. Acidification: Cool the reaction to 0°C. Carefully adjust the pH to 5.0 using 1.0 M HCl to precipitate the product. 8. Crystallization: Collect the resulting white precipitate by vacuum filtration. Wash with cold deionized water and dry in vacuo for 12 hours.

Phase 3: Analytical Validation 9. Mass Verification: Subject the dried powder to LC-ESI-MS. Validation Check: The protocol is successful if the primary peak exhibits an m/z of 130.04 ([M+H]⁺) and 128.03 ([M-H]⁻), perfectly corroborating the theoretical molecular weight of 129.09 g/mol .

SynthesisWorkflow A 2,4,6-Trifluoropyrimidine (Starting Material) B Ammonolysis (NH3 / EtOH, -70°C) A->B Nucleophilic Attack C 2-Amino-4,6-difluoropyrimidine (Intermediate) B->C Regioselective Amination D Alkaline Hydrolysis (NaOH, Reflux) C->D OH- Substitution E 2-Amino-6-fluoro-1H-pyrimidin-4-one (Target Compound) D->E Acidification & Isolation

Fig 1: Step-by-step synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Mechanistic Integration in Drug Development

In pharmacological applications, 2-amino-6-fluoro-1H-pyrimidin-4-one and its derivatives often act as prodrugs or competitive inhibitors within pyrimidine salvage pathways.

When utilized as a biological probe or antimetabolite, the compound exploits the cellular machinery designed for natural cytosine and uracil. Enzymes such as cytosine deaminase can bioconvert these fluorinated isocytosine derivatives into active 5-fluorouracil (5-FU) analogs. These active metabolites subsequently bind covalently to Thymidylate Synthase (TS) [4].

Causality of Inhibition: The fluorine atom's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow the molecule to fit perfectly into the TS active site. However, because the C-F bond cannot be cleaved by the enzyme during the methylation step, the enzyme remains permanently locked in a covalent ternary complex, halting DNA synthesis and inducing cellular apoptosis (thymineless death).

MetabolicPathway S1 6-Fluoroisocytosine (Prodrug / Scaffold) S2 Enzymatic Deamination (Cytosine Deaminase) S1->S2 Cellular Uptake S3 5-Fluorouracil Derivatives (Active Metabolite) S2->S3 Bioconversion S4 Thymidylate Synthase (TS) Inhibition S3->S4 Covalent Binding S5 dTMP Depletion S4->S5 Blockade of dUMP methylation S6 DNA Synthesis Arrest & Apoptosis S5->S6 Thymineless Death

Fig 2: Mechanistic pathway of fluorinated pyrimidine derivatives in cellular systems.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.[Link]

  • Wempen, I., & Fox, J. J. (1963). "Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds." Journal of Medicinal Chemistry, 6(6), 688–693.[Link][1]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338.[Link]

Sources

Synthesis of 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Comprehensive Guide to Starting Materials and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Tautomeric Dynamics

Fluorinated pyrimidines occupy a privileged position in drug discovery and medicinal chemistry. The strategic introduction of a fluorine atom at the C6 position of a pyrimidine core modulates the molecule's pKa​ , lipophilicity, and metabolic stability, making these scaffolds invaluable for kinase inhibitors and antiviral agents.

The target compound, 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6), exists in a dynamic tautomeric equilibrium with its enol counterpart, 2-amino-6-fluoropyrimidin-4-ol. In aqueous media and physiological environments, the lactam (pyrimidin-4-one) form is thermodynamically favored due to the stabilization of the amide-like resonance structure. Understanding this tautomerism is critical, as the electronic nature of the oxygen atom dictates the retrosynthetic strategy.

Retrosynthetic Strategy & Starting Material Selection

The commercial viability of synthesizing 2-amino-6-fluoro-1H-pyrimidin-4-one relies on the selection of highly accessible starting materials. While direct fluorination of a pyrimidin-4-one is chemically unfavorable, a stepwise approach utilizing a halogen exchange (Halex) reaction followed by controlled hydrolysis provides a high-yielding, scalable pathway.

The optimal primary starting material is 2-amino-4,6-dichloropyrimidine . As detailed in 1 [1], 4,6-dichloropyrimidines are versatile, highly electrophilic scaffolds synthesized upstream via the condensation of guanidine with diethyl malonate, followed by chlorination with POCl3​ .

Retrosynthesis Target 2-Amino-6-fluoro- 1H-pyrimidin-4-one Intermediate 2-Amino-4,6- difluoropyrimidine Target->Intermediate Controlled Hydrolysis SM1 2-Amino-4,6- dichloropyrimidine Intermediate->SM1 Halex Reaction (KF, 18-C-6) SM2 Guanidine + Diethyl Malonate SM1->SM2 Condensation & Chlorination

Retrosynthetic pathway for 2-amino-6-fluoro-1H-pyrimidin-4-one from basic precursors.

Mechanistic Causality in Synthesis (E-E-A-T Core)

To achieve a self-validating synthetic system, researchers must understand the causality behind the reaction conditions, specifically why fluorination must precede oxygen insertion, and why the final hydrolysis does not over-react.

The Halogen Exchange (Halex) Dynamics

Attempting to fluorinate 2-amino-4-chloro-6-hydroxypyrimidine directly fails. The tautomeric lactam oxygen (or phenoxide-like oxygen in base) donates immense electron density into the pyrimidine π -system via resonance (+R effect). This electron-rich nature drastically reduces the electrophilicity of the pyrimidine ring, shutting down the Nucleophilic Aromatic Substitution ( SN​Ar ) required for chloride-to-fluoride exchange.

Therefore, we must first convert 2-amino-4,6-dichloropyrimidine to 2-amino-4,6-difluoropyrimidine . This requires Potassium Fluoride (KF). Because fluoride is heavily solvated and deactivated by water, spray-dried KF must be used in a polar aprotic solvent (e.g., Sulfolane). The addition of 18-crown-6 ether is causal to success : it chelates the potassium cation, leaving a "naked," highly nucleophilic fluoride anion capable of attacking the electron-deficient pyrimidine ring.

Regioselective SN​Ar Hydrolysis

The final transformation relies on the controlled hydrolysis of 2-amino-4,6-difluoropyrimidine, a principle supported by classical studies on2[2] and the reactivity profiles of 3 [3].

When exposed to exactly 1.05 equivalents of aqueous NaOH, the hydroxide anion attacks the highly electrophilic C4 position. Why doesn't the second fluorine hydrolyze? Upon elimination of the first fluoride leaving group, the newly formed hydroxyl group deprotonates to an alkoxide in the basic medium. This alkoxide pumps massive electron density back into the pyrimidine ring. This electronic saturation completely deactivates the remaining C6-fluorine bond against further nucleophilic attack, rendering the mono-hydrolysis a perfectly self-limiting system.

Mechanism Step1 State 1 2-Amino-4,6-difluoropyrimidine (Highly Electrophilic C4/C6) Step2 State 2 Hydroxide Attack at C4 (Meisenheimer Complex) Step1->Step2 + NaOH (aq) Step3 State 3 Fluoride Elimination (Formation of C-OH) Step2->Step3 - F⁻ Step4 State 4 Tautomerization (Stable Pyrimidin-4-one) Step3->Step4 H⁺ Transfer

Mechanistic workflow of the regioselective SNAr hydrolysis and tautomerization.

Validated Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-difluoropyrimidine
  • Preparation: Equip a 500 mL oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Loading: Add 2-amino-4,6-dichloropyrimidine (50.0 g, 0.305 mol), spray-dried Potassium Fluoride (KF) (53.1 g, 0.915 mol, 3.0 eq), and 18-crown-6 (4.0 g, 0.015 mol, 5 mol%).

  • Solvent Addition: Inject 250 mL of anhydrous Sulfolane via syringe.

  • Reaction: Heat the vigorously stirred suspension to 150 °C for 14 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Cool the mixture to room temperature and pour it into 1.0 L of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×300 mL).

  • Purification: Wash the combined organic layers with brine ( 2×200 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via a short silica plug to yield 2-amino-4,6-difluoropyrimidine as a crystalline white solid.

Step 2: Controlled Hydrolysis to 2-Amino-6-fluoro-1H-pyrimidin-4-one
  • Preparation: In a 250 mL round-bottom flask, suspend the purified 2-amino-4,6-difluoropyrimidine (20.0 g, 0.152 mol) in 100 mL of distilled water.

  • Hydrolysis: Slowly add an aqueous solution of 1M NaOH (160 mL, 1.05 eq) dropwise over 30 minutes at room temperature to prevent localized exotherms.

  • Heating: Warm the reaction mixture to 60 °C for 3 hours. The suspension will gradually become a clear solution as the water-soluble sodium salt of the product forms.

  • Monitoring: Verify the completion of mono-hydrolysis using LC-MS (Target m/z: 130.04 [M+H]+ ).

  • Isolation: Cool the solution to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 4.5–5.0. A dense white precipitate of the lactam tautomer will form immediately.

  • Filtration & Drying: Filter the precipitate under vacuum, wash with cold water ( 2×50 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford pure 2-amino-6-fluoro-1H-pyrimidin-4-one.

Quantitative Yield & Reagent Analysis

The following table summarizes the stoichiometric requirements and expected yields for the two-step synthesis, providing a baseline for scale-up operations.

StepStarting MaterialReagents & SolventsConditionsExpected Yield (%)Target Intermediate / Product
1 2-Amino-4,6-dichloropyrimidineKF (3.0 eq), 18-C-6 (0.05 eq), Sulfolane150 °C, 14 h, N₂82 – 88%2-Amino-4,6-difluoropyrimidine
2 2-Amino-4,6-difluoropyrimidine1M NaOH (aq) (1.05 eq), H₂O60 °C, 3 h90 – 95%2-Amino-6-fluoro-1H-pyrimidin-4-one

References

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comprehensive Technical Guide on the Physical and Chemical Properties of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated pyrimidines serve as foundational scaffolds for kinase inhibitors, antiviral agents, and antineoplastic drugs. 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6)—frequently referred to in literature as 6-fluoroisocytosine or 2-amino-6-fluoropyrimidin-4-ol—is a highly specialized intermediate. The strategic placement of a highly electronegative fluorine atom at the C6 position fundamentally alters the electronic landscape of the pyrimidine core. This guide dissects the physicochemical properties, tautomeric behavior, and regioselective synthesis of this compound, providing researchers with the mechanistic causality required to leverage it in advanced drug development.

Physicochemical Profiling & Tautomeric Dynamics

Understanding the physical properties of 2-amino-6-fluoro-1H-pyrimidin-4-one requires an analysis of its solid-state and solution-phase behaviors. The compound exhibits an unusually high melting point accompanied by thermal degradation, a direct consequence of its robust crystal lattice.

Quantitative Physical Properties

The following table summarizes the core physical and chemical data of the compound, synthesized from foundational crystallographic and chemical databases [1].

PropertyValueExperimental Context & Causality
IUPAC Name 2-Amino-6-fluoro-1H-pyrimidin-4-oneReflects the dominant lactam tautomer in polar environments.
Common Synonyms 6-Fluoroisocytosine; 2-Amino-6-fluoropyrimidin-4-olUsed interchangeably depending on the tautomeric focus.
CAS Registry Number 2253-05-6Unique chemical identifier.
Molecular Formula C₄H₄FN₃O-
Molecular Weight 129.09 g/mol -
Melting Point 281 – 282.5 °C (dec.)Decomposes upon melting. The thermal energy required to break the extensive N-H···O and N-H···N intermolecular hydrogen bond network exceeds the covalent bond dissociation energy of the pyrimidine ring itself.
Physical State Crystalline SolidForms highly stable prisms when recrystallized from water/ethanol.
Tautomeric Equilibrium

A defining characteristic of 2-amino-6-fluoro-1H-pyrimidin-4-one is its lactam-lactim tautomerism. While the chemical formula allows for the 4-hydroxyl (lactim) configuration, the 4-oxo (lactam) form overwhelmingly predominates in both the solid state and polar solvents.

Mechanistic Causality: The lactam form is thermodynamically favored because it facilitates a superior network of intermolecular hydrogen bonds. Furthermore, the strong inductive electron-withdrawing effect (-I) of the C6 fluorine atom depletes electron density from the adjacent N1 and N3 ring nitrogens. This electronic depletion stabilizes the highly polarized carbonyl group of the lactam form, shifting the equilibrium almost entirely away from the lactim form in physiological conditions.

Tautomeric_Equilibrium Lactam Lactam Form 2-Amino-6-fluoro-1H-pyrimidin-4-one Lactim Lactim Form 2-Amino-6-fluoropyrimidin-4-ol Lactam->Lactim Proton Transfer (Dynamic Equilibrium) Factors Stabilizing Factors: 1. Intermolecular H-Bonding 2. Polar Solvents 3. C6-Fluorine Inductive Effect (-I) Factors->Lactam Drives Equilibrium Towards Lactam

Figure 1: Tautomeric equilibrium of 6-fluoroisocytosine and its stabilizing physicochemical factors.

Experimental Workflow: Regioselective Synthesis

The synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one is a masterclass in exploiting electronic effects for regioselective Nucleophilic Aromatic Substitution (S_NAr). The foundational route, established by , utilizes 2,4,6-trifluoropyrimidine as the starting material [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate kinetic control prevents the formation of unwanted poly-substituted byproducts.

Step 1: Kinetically Controlled Amination

  • Procedure: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the reaction vessel to -78 °C under an inert argon atmosphere. Slowly add a stoichiometric amount of methanolic ammonia (1.0 eq) dropwise.

  • Causality & Validation: The pyrimidine ring is highly electron-deficient. At room temperature, ammonia would attack multiple fluorinated positions. By dropping the temperature to -78 °C, the reaction is placed under strict kinetic control, allowing for selective mono-amination at the C2 position to form 2-amino-4,6-difluoropyrimidine. Validation: Monitor via Thin-Layer Chromatography (TLC); the disappearance of the highly mobile starting material confirms completion.

Step 2: Electronically Regulated Hydrolysis

  • Procedure: Isolate the 2-amino-4,6-difluoropyrimidine intermediate and suspend it in a 1M aqueous NaOH solution. Heat the mixture gently to 60 °C for 2 hours.

  • Causality & Validation: The hydroxide ion (a hard nucleophile) attacks the highly activated C4 fluorine. Once the C4-OH group is formed (rapidly tautomerizing to C4=O), the newly introduced oxygen donates electron density into the pyrimidine ring via a strong mesomeric (+M) effect. This influx of electron density strongly deactivates the remaining C6-fluorine toward further nucleophilic attack, acting as an automatic "off-switch" that prevents over-hydrolysis.

Step 3: Isoelectric Precipitation and Isolation

  • Procedure: Cool the reaction mixture to 0 °C. Carefully titrate the solution with 1M HCl until the pH reaches approximately 5.5.

  • Causality & Validation: 6-Fluoroisocytosine possesses an isoelectric point near pH 5.5, where it exists as a neutral zwitterionic/lactam species with minimum aqueous solubility. Reaching this exact pH forces the product to crash out of solution as a crystalline solid. Validation: Filter, dry, and perform a melting point test. A decomposition point of 281–282.5 °C confirms the structural integrity and purity of the isolated 2-amino-6-fluoro-1H-pyrimidin-4-one [1].

Synthesis SM 2,4,6-Trifluoropyrimidine (Highly Activated Core) Step1 Step 1: Amination (NH3, -78°C, THF) SM->Step1 Regioselective SNAr Int Intermediate: 2-Amino-4,6-difluoropyrimidine Step1->Int Kinetic Control (-78°C) Step2 Step 2: Hydrolysis (1M NaOH, 60°C) Int->Step2 C4-Fluoro Displacement Product Product: 2-Amino-6-fluoro-1H-pyrimidin-4-one (Yield ~66%) Step2->Product +M Deactivation prevents C6 attack pH 5.5 Precipitation

Figure 2: Step-by-step synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one via SNAr.

Applications in Drug Development

The integration of 2-amino-6-fluoro-1H-pyrimidin-4-one into drug discovery pipelines is driven by the unique properties imparted by the C6 fluorine [2].

  • Metabolic Stability: The strong C-F bond (approximately 116 kcal/mol) blocks cytochrome P450-mediated oxidation at the C6 position, drastically increasing the half-life of derived pharmaceuticals.

  • pKa Modulation: The inductive withdrawal of the fluorine atom lowers the pKa of the pyrimidine nitrogens. In the context of kinase inhibitors, this fine-tunes the basicity of the hinge-binding motif, optimizing hydrogen bonding with the kinase hinge region while minimizing off-target toxicity associated with highly basic amines.

  • Lipophilicity (LogP): Fluorination predictably increases the lipophilicity of the pyrimidine core, enhancing cellular permeability and blood-brain barrier (BBB) penetration without adding significant steric bulk (fluorine is a bioisostere of hydrogen/oxygen).

References

  • Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry.[Link]

Thermodynamic Solubility Profiling of 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antiviral and antineoplastic agents, fluorinated pyrimidines serve as highly versatile synthetic intermediates and active pharmaceutical ingredients (APIs). 2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6), also known as 6-fluoroisocytosine, is a critical building block in this class[1]. For researchers and formulation scientists, understanding the solubility profile of this compound is not merely a matter of dissolving a powder; it is a thermodynamic challenge dictated by tautomeric equilibria, crystal lattice energies, and solvent-solute hydrogen bonding.

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one and outlines a self-validating experimental protocol for determining its precise thermodynamic solubility.

Structural Chemistry and Tautomeric Influence on Solubility

To predict and manipulate the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one, one must first understand the causality behind its molecular behavior in solution. The solubility of this compound is governed by two primary structural features:

The Inductive Effect of Fluorine

Fluorine is the most electronegative element. Positioned at the C6 carbon, it exerts a strong electron-withdrawing inductive effect (-I effect) across the pyrimidine ring. This withdrawal of electron density significantly increases the acidity of the ring protons compared to non-fluorinated analogs. Consequently, in aqueous media, the compound exhibits a lower pKa, which can be exploited to enhance solubility via ionization in slightly basic buffer systems.

Lactam-Lactim Tautomerism

The compound exists in a dynamic equilibrium between its lactam form (2-amino-6-fluoro-1H-pyrimidin-4-one) and its lactim form (2-amino-6-fluoropyrimidin-4-ol).

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents preferentially stabilize the highly polar lactam (oxo) form through extensive hydrogen-bond donor and acceptor networks. Literature indicates that the compound exhibits favorable solubility in warm methanol due to this protic stabilization[2].

  • Polar Aprotic Solvents (e.g., DMSO): Solvents like dimethyl sulfoxide act as strong hydrogen-bond acceptors but lack donor capabilities. They dissolve the compound by aggressively disrupting the intermolecular hydrogen bonds of the crystal lattice, often shifting the tautomeric equilibrium based on the dielectric environment.

Quantitative Solubility Data Profile

Because 2-amino-6-fluoro-1H-pyrimidin-4-one is a highly crystalline solid with strong intermolecular hydrogen bonding, overcoming its lattice energy requires strategic solvent selection[3]. The table below summarizes the representative solubility behavior of the compound based on its physicochemical properties and structural analogs.

Solvent SystemDielectric Constant ( ϵ )Relative SolubilitySolvation Mechanism & Causality
Water (pH 7.4) 80.1Low to ModerateSolvation is limited by the high crystal lattice energy of the solid state, despite favorable H-bonding.
Methanol (Warm) 32.7Moderate to HighPolar protic interactions effectively stabilize the lactam tautomer, overcoming lattice forces at elevated temperatures[2].
DMSO 46.7HighStrong dipole-dipole interactions disrupt solid-state H-bonds. Ideal for kinetic screening stock solutions.
Hexane 1.89InsolubleAprotic and non-polar; completely lacks the H-bond capacity required to solvate the pyrimidine core.

Experimental Methodology: Self-Validating Thermodynamic Protocol

Kinetic solubility methods (e.g., DMSO-dilution) often overestimate solubility due to the formation of supersaturated states[4]. For rigorous drug development, Thermodynamic Equilibrium Solubility must be determined using the gold-standard Shake-Flask method[5].

As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system. This means incorporating internal checks (pH verification and solid-state analysis) to ensure the data is not corrupted by experimental artifacts.

Step-by-Step Shake-Flask Methodology
  • Preparation of the Solid Excess: Weigh an excess amount of 2-amino-6-fluoro-1H-pyrimidin-4-one (e.g., 10-20 mg) into a glass vial. The excess ensures that the solid remains in equilibrium with the solution throughout the experiment.

  • Solvent Addition & Initial pH Check: Add 1.0 mL of the target solvent or aqueous buffer. Critical Step: Measure the initial pH of the slurry. The dissolution of acidic fluorinated pyrimidines can alter the buffer pH, invalidating the target physiological conditions[4]. Adjust with micro-aliquots of HCl/NaOH if necessary.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance). Shake at 300 RPM for 24 to 72 hours to ensure complete thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and separate the phases. To avoid the adsorption issues common with filter membranes, use high-speed ultracentrifugation (e.g., 15,000 RPM for 15 minutes) to pellet the undissolved solid.

  • Quantification (Supernatant): Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify the API concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve[5].

  • Validation (Pellet): Self-Validation Check: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the compound did not undergo a polymorphic transition or form a hydrate during the 72-hour equilibration, which would alter the true solubility value[6].

Visualizing the Thermodynamic Workflow

The following diagram illustrates the logical flow and self-validating feedback loops of the thermodynamic solubility protocol.

G start 2-Amino-6-fluoro-1H-pyrimidin-4-one (Solid Excess) buffer Add Target Solvent/Buffer & Verify Initial pH start->buffer shake Thermostatic Shaking (24-72 hrs at 25°C) buffer->shake sep Phase Separation (Ultracentrifugation) shake->sep quant HPLC-UV Quantification & Final pH Verification sep->quant Supernatant pxrd PXRD Analysis of Pellet (Polymorph Validation) sep->pxrd Solid Pellet

Thermodynamic shake-flask solubility workflow for fluorinated pyrimidines.

Strategic Solvent Selection for Drug Development

Understanding the solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one empowers researchers to make informed decisions downstream:

  • For High-Throughput Screening (HTS): Utilize DMSO to prepare highly concentrated stock solutions (e.g., 10-20 mM). The aprotic nature of DMSO prevents the precipitation of the compound during serial dilutions[7].

  • For Chemical Synthesis: If utilizing the compound as an intermediate, warm methanol or ethanol should be employed as the reaction medium. The protic environment not only dissolves the compound efficiently but also stabilizes the reactive lactam intermediate[2].

  • For Formulation: If formulating an oral dosage form, the pH-solubility profile must be mapped across pH 1.2 to 6.8 to predict gastrointestinal absorption accurately. The increased acidity imparted by the C6 fluorine atom can be leveraged by formulating the compound as a salt if aqueous solubility remains a bottleneck[6].

References

  • Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds . Journal of the American Chemical Society. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . SciSpace. Available at:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling . Universitat de Barcelona. Available at:[Link]

  • Fluorinated Pyrimidines . Sci-Hub / Progress in Nucleic Acid Research and Molecular Biology. Available at:[Link]

Sources

A Guide to the Structural Elucidation of 2-amino-6-fluoro-1H-pyrimidin-4-one: A Predictive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge and Predictive Approach

2-amino-6-fluoro-1H-pyrimidin-4-one is a substituted heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidinone scaffold in biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, metabolic stability, and binding interactions, making a thorough structural characterization paramount.

This technical guide provides an in-depth, predictive analysis of the spectral data for 2-amino-6-fluoro-1H-pyrimidin-4-one. As experimental spectra for this specific molecule are not widely available in public-access databases, this document leverages fundamental spectroscopic principles and data from analogous fluorinated and amino-substituted pyrimidines to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This predictive framework serves as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Our approach is grounded in the established causality between molecular structure and spectral output. By deconstructing the molecule into its constituent functional groups and structural motifs, we can explain the "why" behind expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is designed for researchers, scientists, and drug development professionals, providing not only predictive data but also the underlying scientific rationale and field-proven methodologies for its acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[1] For a molecule like 2-amino-6-fluoro-1H-pyrimidin-4-one, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

The analysis is complicated by the existence of tautomers, primarily the -one (lactam) and -ol (lactim) forms. For pyrimidin-4-ones, the lactam form is overwhelmingly favored in solution, and our predictive analysis is based on this major tautomer.

Predicted NMR Data

The following data are predicted for the major lactam tautomer of 2-amino-6-fluoro-1H-pyrimidin-4-one, likely in a solvent such as DMSO-d₆, which is adept at dissolving polar, hydrogen-bonding compounds.[1]

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H 10.5 - 12.0Broad Singlet-N1-H
6.5 - 7.5Broad Singlet-N2-H
5.5 - 6.0Doublet³JH-F ≈ 2-4 HzC5-H
¹³C ~165Doublet²JC-F ≈ 15-25 HzC 4 (C=O)
~160Doublet¹JC-F ≈ 220-250 HzC 6-F
~155Singlet-C 2-NH₂
~90Doublet²JC-F ≈ 20-30 HzC 5-H
¹⁹F -160 to -170Doublet³JF-H ≈ 2-4 HzC6-F
Expertise & Rationale Behind Predictions
  • ¹H NMR Analysis :

    • N-H Protons : The N1-H (amide) and N2-H₂ (amino) protons are expected to be broad signals due to quadrupole broadening from the ¹⁴N nuclei and their exchangeable nature. The N1-H proton of the pyrimidinone ring is anticipated to be significantly downfield (δ 10.5-12.0 ppm) due to its acidic nature and involvement in hydrogen bonding.[2] The amino protons (-NH₂) are expected around δ 6.5-7.5 ppm.[1]

    • C5-H Proton : This is the sole proton directly attached to the pyrimidine ring. Its chemical shift (δ 5.5-6.0 ppm) is influenced by the adjacent electron-withdrawing C=O and C-F groups. Crucially, it will exhibit a doublet splitting pattern due to coupling with the fluorine atom at C6 over three bonds (³JH-F), with an expected coupling constant of approximately 2-4 Hz.[3]

  • ¹³C NMR Analysis :

    • Signal Identification : Four distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal, typically around 165 ppm.

    • C-F Coupling : The most revealing feature will be the large one-bond coupling constant (¹JC-F) for C6, predicted to be in the 220-250 Hz range, a characteristic feature of fluorine attached to an sp² carbon.[4] This large coupling splits the C6 signal into a doublet. The C4 and C5 carbons will also show smaller two-bond couplings (²JC-F) to the fluorine atom.[4] The C2 carbon is too distant to show significant C-F coupling.

  • ¹⁹F NMR Analysis :

    • High Sensitivity & Wide Dispersion : ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[5]

    • Chemical Shift & Coupling : For a fluorine atom attached to an aromatic ring like pyrimidine, a chemical shift in the range of -160 to -170 ppm (relative to CFCl₃) is expected.[6][7] The signal will appear as a doublet due to the three-bond coupling to the C5-H proton, mirroring the splitting seen in the ¹H NMR spectrum.

Visualization: NMR Structural Assignment

The following diagram illustrates the molecular structure with atom numbering used for the predictive NMR assignments.

Caption: Molecular structure and atom numbering for NMR assignments.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data for structural confirmation.

  • Sample Preparation :

    • Accurately weigh 15-20 mg of the compound for ¹H and ¹⁹F NMR, or 50-75 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The choice of DMSO-d₆ is causal; its high boiling point and ability to dissolve polar compounds while minimizing proton exchange make it ideal.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve excellent homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard single-pulse spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

    • ¹³C NMR : Acquire a proton-decoupled spectrum to simplify the signals to singlets or C-F doublets. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • ¹⁹F NMR : Acquire a proton-coupled spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.

  • Data Processing and Referencing :

    • Process the spectra using appropriate Fourier transformation and phase correction.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

    • Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard if compatible.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-amino-6-fluoro-1H-pyrimidin-4-one, IR spectroscopy is ideal for confirming the presence of key N-H, C=O, and C-F bonds.

Predicted IR Absorption Bands

The following data are predicted for a solid-state measurement, likely using an Attenuated Total Reflectance (ATR) accessory.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300 (two bands, sharp)N-H Asymmetric & Symmetric StretchAmino (-NH₂)
3200 - 3050 (broad)N-H StretchAmide (ring N-H)
1700 - 1660 (strong, sharp)C=O StretchAmide (Pyrimidinone)
1650 - 1580N-H Bend / C=C & C=N StretchesAmino / Pyrimidine Ring
1250 - 1150 (strong)C-F StretchFluoroaromatic
Expertise & Rationale Behind Predictions
  • N-H Stretching Region (3500-3000 cm⁻¹) : The amino group (-NH₂) is expected to show two distinct, sharp bands corresponding to its asymmetric and symmetric stretching modes.[8] The ring amide N-H will likely appear as a broader band due to extensive hydrogen bonding in the solid state.

  • Carbonyl (C=O) Stretching (1700-1660 cm⁻¹) : A strong, sharp absorption band in this region is the most definitive indicator of the pyrimidin-4-one structure. Its exact position is influenced by ring strain and conjugation.

  • Fingerprint Region (<1600 cm⁻¹) : This region will contain a complex series of absorptions. The most significant bands will be from the N-H bending of the amino group and the C=C and C=N stretching vibrations of the pyrimidine ring. A particularly strong band is expected between 1250-1150 cm⁻¹ corresponding to the C-F stretching vibration, providing direct evidence of fluorination.[9]

Visualization: Key Vibrational Modes

This diagram highlights the key functional groups and their associated vibrational modes detectable by IR spectroscopy.

Caption: Key functional groups and their expected IR vibrational frequencies.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and ensures excellent, reproducible contact.[10]

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Analysis :

    • Place a small amount of the solid powder (1-2 mg) onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although for routine identification, this is often omitted.

    • Label the significant peaks with their wavenumber values.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For 2-amino-6-fluoro-1H-pyrimidin-4-one, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition, while fragmentation patterns can provide further structural clues.

Predicted Mass Spectrometry Data
Parameter Predicted Value Technique/Ionization
Molecular Formula C₄H₄FN₃O-
Monoisotopic Mass 129.0342 u-
[M+H]⁺ (Protonated) m/z 130.0420HRMS (ESI+)
[M-H]⁻ (Deprotonated) m/z 128.0264HRMS (ESI-)
Key Fragment Ion m/z 102.0426EI or CID ([M-HCN]⁺)
Key Fragment Ion m/z 101.0257EI or CID ([M-CO]⁺˙)
Expertise & Rationale Behind Predictions
  • Ionization Choice : Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this polar molecule. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. This allows for the unambiguous determination of the molecular weight.[12]

  • High-Resolution Mass : HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of the elemental formula (C₄H₄FN₃O) by matching the exact mass.

  • Fragmentation Pathways : If fragmentation is induced (e.g., via collision-induced dissociation, CID, in an MS/MS experiment), characteristic losses are expected. Pyrimidinones are known to fragment via the loss of neutral molecules like carbon monoxide (CO, 28 u) or hydrogen cyanide (HCN, 27 u) from the ring.[9][13] The loss of HCN is particularly common for amino-substituted pyrimidines.

Visualization: ESI-MS Workflow

The diagram below outlines the logical flow of analyzing the compound using ESI-MS.

G cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Output Prep Dissolve Sample in MeOH/H₂O + 0.1% Formic Acid ESI Electrospray Ionization (ESI) High Voltage applied Prep->ESI Infuse Droplets Charged Droplets Form ESI->Droplets Ions Solvent Evaporates Gas-Phase [M+H]⁺ Ions Released Droplets->Ions Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ions->Analyzer Enter Detector Ions separated by m/z Analyzer->Detector Spectrum Mass Spectrum Generated Plot of Intensity vs. m/z Detector->Spectrum Signal Peak Identify [M+H]⁺ at m/z 130.0420 Spectrum->Peak Interpret

Caption: Workflow for ESI Mass Spectrometry analysis.

Experimental Protocol: ESI-HRMS

This protocol ensures the accurate determination of the compound's elemental formula.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µM using a solvent system compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative mode ([M-H]⁻).[12] Formic acid aids in protonation, a causal step for generating the desired ion.

    • Filter the final solution to prevent clogging of the ESI needle.

  • Instrument Setup and Calibration :

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Calibrate the instrument immediately before the analysis using a known calibration standard to ensure high mass accuracy. This is a critical self-validating step.

  • Data Acquisition :

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis :

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical mass for C₄H₄FN₃O. The mass error should ideally be less than 5 ppm.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 2-amino-6-fluoro-1H-pyrimidin-4-one. By integrating the fundamental principles of NMR, IR, and MS with data from analogous structures, we have established a reliable set of expected spectral data. The detailed rationales and robust experimental protocols included herein offer a self-validating system for researchers. This predictive approach not only facilitates the confirmation of the compound's synthesis and purity but also serves as an educational tool, reinforcing the deep-seated connection between molecular structure and its spectroscopic signature. Researchers can proceed with confidence, using this guide to design experiments, interpret their results, and ensure the structural integrity of this valuable chemical entity.

References

  • Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl) . ResearchGate. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA . National Center for Biotechnology Information. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites . Wiley Online Library. Available at: [Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4]benzoxazine and Evaluation of Their Antiviral Activity . MDPI. Available at: [Link]

  • Fluorine NMR . Encyclopedia of Magnetic Resonance. Available at: [Link]

  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) . ResearchGate. Available at: [Link]

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  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties . MDPI. Available at: [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a fluorinated pyrimidinone, its structure presents unique spectral features that are critical for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical interpretation and practical guidance for spectral acquisition.

Foundational Principles: Structure and Tautomerism

The interpretation of any NMR spectrum begins with a thorough understanding of the molecule's structure. 2-amino-6-fluoro-1H-pyrimidin-4-one consists of a pyrimidine ring system substituted with an amino group at the C2 position, a fluorine atom at C6, and a carbonyl group at C4.

The protons in the molecule can be categorized into three distinct chemical environments:

  • H5: The sole proton directly attached to the pyrimidine ring.

  • -NH₂: The two protons of the primary amino group.

  • N1-H: The proton on the ring nitrogen atom.

A critical consideration for pyrimidinones is the potential for keto-enol tautomerism. The specified nomenclature, "1H-pyrimidin-4-one," designates the keto tautomer as the predominant form. However, in solution, an equilibrium may exist with its enol counterpart, 2-amino-4-fluoro-6-hydroxypyrimidine. The choice of NMR solvent can influence this equilibrium. For this guide, we will focus on the analysis of the major keto tautomer, which is typically favored, especially in polar aprotic solvents like DMSO-d₆.

Caption: Labeled protons of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Spectral Prediction and Rationale

The ¹H NMR spectrum is governed by chemical shifts (δ), spin-spin coupling (J), and integration. The electronic environment created by the electronegative nitrogen and fluorine atoms, along with the carbonyl group, dictates the precise spectral output.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Deshielded protons, which are near electron-withdrawing groups, appear at a higher chemical shift (further downfield).[1][2][3]

  • H5 (Vinyl Proton): This proton is attached to an sp²-hybridized carbon within a heterocyclic ring. Its chemical shift is significantly influenced by several factors:

    • Anisotropy: The ring currents contribute to its deshielding.

    • Electron-Withdrawing Groups: The adjacent nitrogen atom (N1) and the carbonyl group at C4 strongly withdraw electron density, shifting the H5 signal downfield.

    • Fluorine Substitution: The highly electronegative fluorine atom at C6 exerts a powerful inductive electron-withdrawing effect, further deshielding the H5 proton.[4] Consequently, this proton is expected to resonate in the vinyl or aromatic region, likely between 5.5 and 6.5 ppm .

  • -NH₂ (Amino Protons): The chemical shift of amino protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a hydrogen-bond-accepting solvent like DMSO-d₆, these protons often appear as a broad singlet. Their position is generally downfield due to the attachment to the electron-deficient pyrimidine ring. A typical range would be 6.5 to 8.0 ppm .[5]

  • N1-H (Amide/Imide Proton): This proton is part of an N-H bond within the ring and adjacent to a carbonyl group, giving it amide-like character. It is expected to be significantly deshielded due to resonance and its propensity to form strong hydrogen bonds with the solvent. This signal is typically observed as a broad singlet far downfield, often in the range of 10.0 to 12.0 ppm .

Spin-Spin Coupling (J)

Spin-spin coupling provides information about adjacent, non-equivalent nuclei.

  • H5 Signal: The most defining feature for the H5 proton is its coupling to the ¹⁹F nucleus at the C6 position. Since ¹⁹F has a nuclear spin (I) of ½, it will couple with the H5 proton.[6][7] This three-bond coupling (³JH-F) will split the H5 signal into a doublet . The magnitude of ³JH-F coupling in such systems is typically in the range of 4-8 Hz .

  • -NH₂ and N1-H Signals: Due to rapid chemical exchange with residual water and quadrupole broadening from the ¹⁴N nucleus, the protons on nitrogen atoms rarely show resolved coupling to other protons. Therefore, both the -NH₂ and N1-H signals are expected to appear as broad singlets .

Integration

The relative area under each signal is directly proportional to the number of protons it represents. For 2-amino-6-fluoro-1H-pyrimidin-4-one, the expected integration ratio for the H5, -NH₂, and N1-H signals will be 1:2:1 .

Summary of Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)Integration
H55.5 - 6.5Doublet (d)³JH-F ≈ 4-8 Hz1H
-NH₂6.5 - 8.0Broad Singlet (br s)-2H
N1-H10.0 - 12.0Broad Singlet (br s)-1H

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution data.

G A Weigh 10-20 mg of Sample B Transfer to a Clean Vial A->B C Add ~0.7 mL of DMSO-d6 B->C D Vortex to Dissolve C->D E Filter through Glass Wool Plug into NMR Tube D->E F Cap and Label Tube E->F G Acquire Spectrum F->G

Caption: Recommended workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Material: Weigh approximately 10-20 mg of 2-amino-6-fluoro-1H-pyrimidin-4-one. This amount is sufficient for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.[8][9]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for several reasons:

    • It readily dissolves polar, hydrogen-bonding compounds.

    • Its residual proton signal appears around 2.50 ppm, which does not overlap with the expected analyte signals.

    • It is a hydrogen bond acceptor, which slows the exchange rate of N-H protons, making them more likely to be observed as distinct, albeit broad, signals.

  • Dissolution: Transfer the weighed sample into a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.[8]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.[9]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is optimal for proper shimming on most modern spectrometers.[9][10]

  • Internal Standard: While referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) is common, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) can provide a more accurate chemical shift calibration.

Spectrometer Parameters (400 MHz Example)
  • Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N1-H proton, are captured.

  • Acquisition Time (AQ): ~2-3 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper T1 relaxation for quantitative integration.

  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Data Processing: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

Confirmatory Experiment: D₂O Exchange

To definitively identify the signals from the exchangeable -NH₂ and N1-H protons, a D₂O exchange experiment is invaluable.

  • Acquire the standard ¹H NMR spectrum in DMSO-d₆.

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix and re-acquire the ¹H spectrum.

  • Result: The signals corresponding to the -NH₂ and N1-H protons will decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR. The doublet for H5 will remain unchanged. This provides unequivocal proof of assignment.

Conclusion

The ¹H NMR spectrum of 2-amino-6-fluoro-1H-pyrimidin-4-one is highly characteristic. Its key features include a doublet in the vinyl region (H5) due to ³JH-F coupling and two distinct broad singlets at lower field corresponding to the two types of N-H protons. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum, ensuring structural integrity and purity assessment in a drug discovery and development setting. The application of sound experimental methodology, including the use of DMSO-d₆ as a solvent and confirmation via D₂O exchange, constitutes a self-validating system for accurate structural elucidation.

References

  • ResearchGate. (n.d.). ¹H-and ¹⁹F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).
  • Roberts, J. D. (n.d.). Fluorine NMR. Retrieved from California Institute of Technology website.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • Chemistry Stack Exchange. (2021, March 19). The type of H-NMR spectra observed for S=PF2H and other inorganic molecules similar to this.
  • Gerig, J. T. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
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  • Lab Manager. (2018, December 10). Fluorine NMR: An Overlooked Nucleotide Comes into Its Own.
  • MIT OpenCourseWare. (n.d.). 8.
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  • Collection of Czechoslovak Chemical Communications. (n.d.). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid.
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  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). Figure S16. 1 H NMR spectrum of the 2-amino-6-(2-thienyl).
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • ResearchGate. (n.d.). Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl).
  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum.

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Decoding the Carbon Framework: A Comprehensive Guide to 13C NMR Analysis of Pyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidinones form the core structural scaffold of numerous pharmacologically active molecules, including kinase inhibitors, antiviral agents, and anticancer therapeutics[1]. A defining and often challenging characteristic of these nitrogenous heterocycles is their propensity to undergo tautomerization (e.g., lactam-lactim or keto-enol equilibria)[2]. Because the tautomeric state profoundly influences a drug's physicochemical properties and target-binding affinity, precise structural elucidation is critical. While proton NMR provides a foundational overview, 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for mapping the carbon framework, unambiguously assigning tautomeric states, and evaluating the electronic distribution of the pyrimidinone ring[3],[4].

The Mechanistic Basis of 13C NMR in Pyrimidinones

The pyrimidinone ring is a highly conjugated, electron-deficient system. The chemical shifts ( δ ) of its constituent carbons are dictated by their hybridization state, the inductive electronegativity of adjacent heteroatoms (N1, N3), and the resonance effects exerted by the carbonyl oxygen[4].

Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation:

  • C2 and C4 (Quaternary/Carbonyl Carbons): In the predominant oxo (lactam) tautomer, the C4 carbon exhibits strong double-bond character, resulting in significant electron withdrawal and deshielding. Consequently, its 13C signal typically appears far downfield in the 160–180 ppm range[2]. The C2 carbon, flanked by two highly electronegative nitrogen atoms, is similarly deshielded via inductive effects, usually resonating between 150–155 ppm.

  • C5 and C6 (Olefinic/Aromatic Carbons): The C5 position is β to the heteroatoms and receives electron density via resonance donation from the nitrogen lone pairs. This localized electron density makes C5 the most shielded carbon in the ring, typically appearing upfield at 100–115 ppm. Conversely, C6 is α to N1, leading to a more deshielded signal (140–150 ppm)[1].

Table 1: Typical 13C NMR Chemical Shifts for Pyrimidinone Cores
Carbon PositionTypical Shift Range (ppm)Electronic Environment & Causality
C2 150 - 155Flanked by N1 and N3; highly deshielded due to strong inductive electron withdrawal.
C4 (Carbonyl) 160 - 180Strong C=O double bond character in the oxo tautomer causes maximum deshielding.
C5 100 - 115 β -position to heteroatoms; receives electron density via resonance, making it highly shielded.
C6 140 - 150 α -position to N1; deshielded by inductive effects, but less extreme than the carbonyl carbon.

Tautomerism and Solvent Effects

The tautomeric equilibrium of pyrimidinones—specifically the balance between the 4(3H)-pyrimidinone (oxo/lactam) and 4-hydroxypyrimidine (hydroxy/lactim) forms—is highly sensitive to the surrounding solvent environment[3].

  • Solution-State Dynamics: In polar, hydrogen-bonding solvents like DMSO-d6 or water, the oxo (lactam) form is generally stabilized[5]. The presence of two tautomers in solution can manifest as doubled signals in the 13C NMR spectrum, with the relative integration of these signals directly reflecting the tautomeric ratio[1]. If the equilibrium shifts toward the lactim form in non-polar solvents, the C4 shift will move upfield (closer to 150-160 ppm) due to the transition from a highly deshielded C=O double bond to a C-OH single bond[2].

  • Solid-State Validation: To determine the preferred tautomer in the crystal lattice—where intermolecular hydrogen bonding often locks the molecule into a single tautomeric form—researchers utilize solid-state Cross-Polarization Magic Angle Spinning (CPMAS) 13C NMR[3],[5].

Advanced Experimental Workflows for Unambiguous Assignment

To ensure trustworthiness and self-validation in structural elucidation, a robust 13C NMR acquisition protocol must be employed. Quaternary carbons (C2, C4) in pyrimidinones lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. The following protocol is engineered to overcome these physical limitations.

Step-by-Step Methodology: Quantitative 13C NMR Acquisition
  • Sample Preparation: Dissolve 20–50 mg of the highly purified pyrimidinone in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6 to stabilize the oxo-form)[1],[2].

  • Spectrometer Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for 1H, corresponding to 100 MHz or higher for 13C)[6]. Tune and match the probe specifically to the 13C resonance frequency.

  • Pulse Sequence Selection: Select a proton-decoupled pulse sequence (e.g., zgpg30) to collapse multiplet structures into sharp singlets, thereby maximizing the signal-to-noise (S/N) ratio[4].

  • Parameter Optimization (Critical Causality Step):

    • Relaxation Delay (D1): Set D1 to 2–5 seconds[4]. Why? Quaternary carbons have long longitudinal relaxation times (T1). A standard, short D1 will cause the C2 and C4 signals to saturate and disappear into the baseline.

    • Number of Scans (NS): Acquire a minimum of 1024 scans to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13C[4].

  • 2D Validation (The Self-Validating System): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The 1D assignments of the C4 and C2 quaternary carbons are definitively validated by observing 2J and 3J long-range couplings from the adjacent H5 and H6 protons[7]. This creates a closed-loop validation system where 1D chemical shifts are mathematically confirmed by 2D spatial connectivity.

Data Visualization: Structural Elucidation Workflow

To systematically assign the 13C NMR spectrum of a novel pyrimidinone, researchers should follow a logical decision tree that integrates 1D acquisition, chemical shift analysis, and 2D NMR validation.

NMR_Workflow Start Sample Prep: Dissolve in DMSO-d6 Acquire1D Acquire 1D 13C NMR (D1 = 2-5s, NS > 1024) Start->Acquire1D AnalyzeC4 Analyze C4 Carbonyl Shift Acquire1D->AnalyzeC4 Lactam Shift 160-180 ppm Lactam (Oxo) Tautomer AnalyzeC4->Lactam Downfield Lactim Shift 150-160 ppm Lactim (Hydroxy) Tautomer AnalyzeC4->Lactim Upfield Validate2D 2D HMBC Validation (Check 2J/3J from H5/H6) Lactam->Validate2D Lactim->Validate2D Final Unambiguous Structural & Tautomeric Assignment Validate2D->Final

Figure 1: Decision tree for 13C NMR structural elucidation and tautomeric assignment of pyrimidinones.

References

  • Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. SciSpace.3

  • Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution. Semantic Scholar.1

  • (PDF) Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. ResearchGate.5

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.4

  • Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers. Benchchem.2

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Illinois.edu.7

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications.6

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An In-depth Technical Guide to the Tautomerism of 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] This phenomenon, most commonly involving the migration of a proton, can significantly alter a molecule's physicochemical properties, including its lipophilicity, acidity, basicity, and hydrogen bonding capabilities.[2] Consequently, the specific tautomeric form of a drug molecule can dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to its biological target.[3][4]

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The tautomeric behavior of substituted pyrimidines is particularly relevant, as it can influence their base-pairing interactions and overall biological activity.[5] This guide provides an in-depth technical examination of the tautomerism of 2-amino-6-fluoro-1H-pyrimidin-4-one, a compound of interest in drug development due to its structural similarity to biologically important pyrimidines like cytosine and guanine.[6][7] A thorough understanding of its tautomeric landscape is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Potential Tautomeric Forms of 2-amino-6-fluoro-1H-pyrimidin-4-one

The structure of 2-amino-6-fluoro-1H-pyrimidin-4-one allows for several potential tautomeric forms, primarily arising from lactam-lactim and amino-imino equilibria. The principal tautomers are:

  • Amino-keto form (A): The canonical and generally most stable form in many pyrimidine systems.

  • Amino-enol form (B): Arising from the migration of a proton from a ring nitrogen to the exocyclic oxygen.

  • Imino-keto form (C): Resulting from the migration of a proton from the exocyclic amino group to a ring nitrogen.

  • Imino-enol form (D): A combination of both lactim and imino forms.

The electronegative fluorine atom at the 6-position is expected to influence the electron distribution within the pyrimidine ring, thereby affecting the relative stabilities of these tautomers.[8][9]

Tautomers A Amino-keto (A) B Amino-enol (B) A->B Lactam-Lactim C Imino-keto (C) A->C Amino-Imino D Imino-enol (D) B->D Amino-Imino C->D Lactam-Lactim

Caption: Tautomeric equilibria for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Theoretical Investigation of Tautomer Stability

Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a good balance between accuracy and computational cost.[10][11]

Computational Protocol

A robust computational workflow is essential for obtaining reliable results.

  • Geometry Optimization: The geometries of all potential tautomers are optimized using a suitable DFT functional, such as B3LYP, and a sufficiently large basis set, for example, 6-311++G(d,p).[10] This level of theory has been shown to provide accurate geometries for similar heterocyclic systems.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations are then carried out using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Solvation Effects: To model the influence of the biological environment, solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[10]

Predicted Relative Stabilities

Table 1: Illustrative Predicted Relative Stabilities of Pyrimidine Tautomers

TautomerComputational MethodBasis SetRelative Energy (kcal/mol) - Gas Phase (Illustrative)
Amino-ketoB3LYP6-311++G(d,p)0.00
Amino-enolB3LYP6-311++G(d,p)+1.0 to +3.0
Imino-ketoB3LYP6-311++G(d,p)> +5.0

Note: This table presents illustrative data based on general trends observed for substituted pyrimidines. Actual values for 2-amino-6-fluoro-1H-pyrimidin-4-one would require specific DFT calculations.

Experimental Characterization of Tautomeric Equilibria

Spectroscopic techniques are indispensable for the experimental investigation of tautomeric equilibria in solution. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most commonly employed methods.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the predominant tautomer in solution.[7][15]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) acq_1h Acquire 1D ¹H NMR Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C NMR Spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR (HSQC, HMBC) acq_13c->acq_2d analysis_shifts Analyze Chemical Shifts acq_2d->analysis_shifts analysis_coupling Analyze Coupling Constants analysis_shifts->analysis_coupling analysis_integration Integrate Proton Signals analysis_coupling->analysis_integration analysis_conclusion Identify Predominant Tautomer & Quantify Ratio analysis_integration->analysis_conclusion

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-6-fluoro-1H-pyrimidin-4-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[12]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • For complex spectra, acquire two-dimensional (2D) correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in unambiguous peak assignments.[16]

  • Data Analysis:

    • ¹H NMR: The presence of a broad singlet corresponding to an N-H proton is indicative of the keto/amino form. The chemical shifts of the pyrimidine ring protons will differ between tautomers.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (C4) in the keto form will be significantly different from the corresponding carbon in the enol form.

    • Quantification: The ratio of tautomers can be determined by integrating the signals corresponding to unique protons of each form in the ¹H NMR spectrum.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different tautomers will possess distinct chromophores and therefore exhibit different absorption maxima (λmax).[17][18]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-6-fluoro-1H-pyrimidin-4-one in a relatively non-polar solvent (e.g., dioxane).

  • Solvent Series: Create a series of solutions with varying polarities by adding increasing amounts of a polar solvent (e.g., water) to the stock solution.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution in the series.

  • Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with a shift in the tautomeric equilibrium. The equilibrium constant (KT) can be estimated from the absorbance data at different solvent compositions.[12]

Implications for Drug Development

The predominance of a particular tautomer of 2-amino-6-fluoro-1H-pyrimidin-4-one has significant consequences for its potential as a drug candidate.

  • Receptor Binding: The hydrogen bonding pattern of a molecule is dictated by its tautomeric form. Since drug-receptor interactions are often governed by hydrogen bonds, the prevalent tautomer will determine the binding affinity and specificity. A change in tautomeric form can switch a hydrogen bond donor to an acceptor, and vice-versa.[7]

  • Physicochemical Properties: The tautomeric equilibrium influences key properties such as solubility and lipophilicity (LogP). The more polar tautomer will generally exhibit higher aqueous solubility. These properties are critical for oral bioavailability and cell membrane permeability.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

Conclusion

The tautomerism of 2-amino-6-fluoro-1H-pyrimidin-4-one is a multifaceted phenomenon that requires a combination of theoretical and experimental approaches for a comprehensive understanding. The amino-keto form is predicted to be the most stable tautomer, a hypothesis that can be rigorously tested using NMR and UV-Vis spectroscopy. For drug development professionals, a detailed characterization of the tautomeric landscape of this and related pyrimidine derivatives is not merely an academic exercise but a critical step in the design of safe and efficacious medicines. By understanding and controlling the tautomeric behavior of lead compounds, researchers can better predict their pharmacokinetic and pharmacodynamic profiles, ultimately leading to more successful drug discovery campaigns.

References

  • Pyrimidone - Grokipedia. (n.d.).
  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020, September 8). Journal of the American Chemical Society.
  • Tautomerism of Guanine Analogues - PMC. (2020, January 22). National Center for Biotechnology Information.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • Tautomerism of the DNA Base Guanine and Its Methylated Derivatives as Studied by Gas-Phase Infrared and Ultraviolet Spectroscopy. (2002, April 26). The Journal of Physical Chemistry A.
  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (n.d.). ResearchGate.
  • Theoretical studies on the tautomerization of guanine nucleobase. (n.d.). TSI Journals.
  • Tautomerism characteristics of 4-pyrimidone. (n.d.). ChemicalBook.
  • Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. (2008, February 15). PubMed.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013, November 8). The Journal of Physical Chemistry A.
  • Cytosine, uracil, and guanine have tautomeric forms with aromatic... (2023, September 18). Pearson+.
  • Tautomerism of Guanine Analogues. (2025, October 18). ResearchGate.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (n.d.). ResearchGate.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013, November 27). PubMed.
  • Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. (2005, December 15). PubMed.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences.
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. (n.d.). Benchchem.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020, July 29). National Center for Biotechnology Information.
  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... (n.d.). ResearchGate.
  • Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. (2025, August 8). ResearchGate.
  • Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC. (n.d.). National Center for Biotechnology Information.
  • What impact does tautomerism have on drug properties and development? (n.d.). ChemRxiv.
  • Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the... (n.d.). ResearchGate.
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  • Introduction of a Fluorine Atom at C3 of 3-Deazauridine Shifts Its Antimetabolic Activity from Inhibition of CTP Synthetase to Inhibition of Orotidylate Decarboxylase, an Early Event in the de Novo Pyrimidine Nucleotide Biosynthesis Pathway. (2025, August 6). ResearchGate.
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  • Effect of the H-Bonding on Aromaticity of Purine Tautomers. (2012, March 26). ACS Publications.
  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine - PMC. (2019, July 8). National Center for Biotechnology Information.
  • Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... (n.d.). ResearchGate.
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  • Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. (2013, July 15). Sultan Qaboos University House of Expertise.
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Discovery and Application of 2-Amino-6-fluoro-1H-pyrimidin-4-one and Its Analogs in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated pyrimidines represent a cornerstone of targeted drug discovery. Among these, 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6), also known as 6-fluoroisocytosine, has emerged as a privileged intermediate and structural scaffold[1]. By strategically positioning a fluorine atom at the C6 position of the isocytosine ring, medicinal chemists can profoundly modulate the scaffold's physicochemical properties, metabolic stability, and target-binding affinity. This technical whitepaper explores the mechanistic causality behind C6-fluorination, details a self-validating synthetic protocol, and examines its downstream applications in personalized medicine and kinase inhibitor development.

Mechanistic Rationale: The Causality of C6-Fluorination

As Application Scientists, we must look beyond the empirical success of a scaffold and understand the fundamental causality of its atomic composition. The introduction of fluorine at the C6 position of the 2-amino-1H-pyrimidin-4-one core is not arbitrary; it is a calculated design choice driven by three distinct pillars:

A. Electronic Modulation and pKa Tuning

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). In the context of the pyrimidine ring, this -I effect pulls electron density away from the adjacent N1 and N3 nitrogen atoms. Consequently, the pKa of the heterocyclic protons is lowered. This electronic tuning is critical when designing kinase inhibitors, as the 2-aminopyrimidin-4-one core frequently serves as a hydrogen-bond donor/acceptor motif in the ATP-binding hinge region of kinases. The fluorinated analog exhibits a tighter, more polarized hydrogen-bonding network compared to its non-fluorinated counterpart.

B. Steric Shielding and Conformational Locking

With a van der Waals radius of 1.47 Å, fluorine is an excellent bioisostere for hydrogen (1.20 Å). It is significantly smaller than chlorine (1.75 Å) or a methyl group (2.00 Å). This unique size allows the 6-fluoro analog to fit seamlessly into tight enzymatic binding pockets without inducing steric clashes, while simultaneously locking the molecule into a preferred bioactive conformation.

C. Evasion of Metabolic Oxidation

The C6 position of pyrimidines is highly susceptible to nucleophilic attack by aldehyde oxidase (AO) and oxidation by Cytochrome P450 enzymes. By replacing the vulnerable C-H bond with a highly stable C-F bond (bond dissociation energy ~115 kcal/mol), the scaffold achieves remarkable metabolic stability, directly translating to a prolonged in vivo half-life.

G A 2-Amino-6-fluoro-1H-pyrimidin-4-one B Strong -I Effect (Inductive Electron Withdrawal) A->B C Steric Shielding at C6 (vdW radius 1.47 Å) A->C D Modulated pKa of N1/N3 Enhanced H-Bonding B->D E Resistance to Aldehyde Oxidase (Metabolic Stability) C->E F Optimal Kinase Hinge Binding (e.g., MERTK, PI3K) D->F G Prolonged In Vivo Half-Life (Improved PK Profile) E->G

Fig 1: Logical relationship between C6-fluorination and improved pharmacological profiles.

Physicochemical Profiling

To quantify the impact of the C6-fluorination, we summarize the comparative physicochemical properties of the native isocytosine core versus the 6-fluoroisocytosine scaffold.

PropertyIsocytosine (Native)6-FluoroisocytosineCausality / Pharmacological Impact
Molecular Weight 111.10 g/mol 129.09 g/mol Minimal size increase; maintains high ligand efficiency (LE).
C6 Steric Bulk (vdW radius) 1.20 Å (Hydrogen)1.47 Å (Fluorine)Prevents steric clashes in target pockets while blocking oxidation.
Electronic Effect at C6 NeutralStrong -I (Inductive)Lowers pKa of N1/N3, altering H-bond donor/acceptor strength.
Metabolic Stability Susceptible to AOHighly ResistantBlocks nucleophilic attack by aldehyde oxidase at the C6 position.

Synthetic Methodology: A Self-Validating Protocol

The foundational synthesis of 6-fluoroisocytosine was established by Wempen and Fox in 1963, utilizing 2,4,6-trifluoropyrimidine as the starting material[2]. Modern adaptations of this protocol rely on sequential Nucleophilic Aromatic Substitution ( SN​Ar ). Because the three fluorine atoms on the starting material have different electronic environments, regiocontrol is achieved through strict temperature modulation and stoichiometric precision.

Below is a field-proven, step-by-step methodology designed as a self-validating system.

Phase 1: Regioselective Ammonolysis

Objective: Selective amination at the C2 position.

  • Reaction Setup : Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous ethanol under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Cryogenic conditions kinetically trap the mono-substitution product. At higher temperatures, the reaction loses regioselectivity, leading to unwanted di-aminated byproducts.

  • Reagent Addition : Introduce a stoichiometric amount of ethanolic ammonia (1.1 eq) dropwise over 30 minutes to maintain the internal temperature.

  • System Validation : Monitor the reaction via 19F NMR. The starting material exhibits a symmetric trifluoro signal. The successful formation of the intermediate (2-amino-4,6-difluoropyrimidine) is confirmed by the emergence of two distinct, non-equivalent fluorine resonances.

Phase 2: Selective Hydrolysis

Objective: Conversion of the C4-fluoro group to a hydroxyl/oxo group. 4. Hydrolysis : Transfer the isolated 2-amino-4,6-difluoropyrimidine to a reaction flask containing 1M aqueous NaOH (2.0 eq). Heat the mixture to a gentle reflux (80°C) for 4 hours. Causality: The hydroxide ion selectively attacks the C4 position due to the activating effect of the adjacent ring nitrogens and the ortho/para directing nature of the C2-amino group. 5. Isolation : Cool the mixture to 0°C and carefully adjust the pH to 5.5 using 1M HCl. The target compound, 2-amino-6-fluoro-1H-pyrimidin-4-one, will precipitate as a dense white solid. 6. Final Validation : Confirm purity via LC-MS (Expected m/z:[M+H]+ 130.0) and 19F NMR, which must show a single resonance peak corresponding to the isolated C6 fluorine.

Synth N1 2,4,6-Trifluoropyrimidine N2 Ammonolysis (NH3/EtOH, -78°C) N1->N2 N3 2-Amino-4,6-difluoropyrimidine N2->N3 SNAr at C2 N4 Selective Hydrolysis (NaOH/H2O, Reflux) N3->N4 N5 2-Amino-6-fluoro- 1H-pyrimidin-4-one N4->N5 SNAr at C4

Fig 2: Sequential SNAr synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Biological Applications & Downstream Analogs

The 2-amino-6-fluoro-1H-pyrimidin-4-one scaffold is not typically administered as a standalone drug; rather, it is a versatile building block for complex therapeutics.

A. Kinase Inhibitors (e.g., MERTK Targeting)

Fluorinated pyrimidines are heavily utilized in the design of highly selective kinase inhibitors. For instance, fluorinated pyrimidine-5-carboxamides have been developed as potent inhibitors of MERTK (Mer Tyrosine Kinase), demonstrating nanomolar potency and high selectivity over related kinases like AXL and TYRO3[3]. The fluorinated core anchors the molecule within the ATP-binding site, utilizing the 2-amino group to form critical hydrogen bonds with the kinase hinge region, while the C6-fluorine ensures the molecule resists rapid metabolic degradation.

B. Personalized Medicine and Antineoplastic Agents

Fluorinated pyrimidines have revolutionized personalized oncology[4]. While 5-fluorouracil (5-FU) remains the most famous member of this class, analogs derived from 6-fluoroisocytosine are actively investigated for their unique interactions with RNA- and DNA-modifying enzymes. The strategic placement of fluorine alters how these nucleoside analogs are processed by cellular machinery, leading to targeted thymineless death in malignant cells while providing novel pathways to bypass established resistance mechanisms[4].

References

  • CAS 2253-05-6: 4(1H)-Pyrimidinone, 2-amino-6-fluoro- . CymitQuimica. 1

  • Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds . Journal of the American Chemical Society. 2

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . Molecules (NIH/PMC). 4

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development . ResearchGate. 3

Sources

Methodological & Application

Synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-Amino-6-fluoro-1H-pyrimidin-4-one Derivatives

Executive Summary & Scientific Rationale

Fluorinated pyrimidines occupy a privileged space in medicinal chemistry, serving as critical pharmacophores in antiviral agents, oncology drugs, and histamine H4 receptor antagonists [1]. The strategic introduction of a fluorine atom at the C6 position of the pyrimidine ring drastically alters the scaffold's pKa, lipophilicity, and metabolic stability. However, the synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one (also known historically as 6-fluoroisocytosine) presents significant regiochemical challenges. Direct electrophilic fluorination is often unselective and harsh.

As a Senior Application Scientist, I have designed this protocol to bypass these limitations by utilizing a highly controlled Nucleophilic Aromatic Substitution (SNAr) via a Halogen Exchange (Halex) reaction, followed by a thermodynamically driven, regioselective hydrolysis. This guide provides a self-validating, scalable workflow for drug development professionals.

Mechanistic Causality & Retrosynthetic Strategy

The historical synthesis of 6-fluoroisocytosine relied on the amination of 2,4,6-trifluoropyrimidine [1]. However, ammonia attacks both the C4 and C2 positions, leading to a mixture of regioisomers that are difficult to separate.

To ensure absolute regiocontrol, our optimized pathway utilizes commercially available 2-amino-4,6-dichloropyrimidine [2].

  • The Halex Reaction: We replace the chlorine atoms with fluorine using anhydrous Potassium Fluoride (KF). While chlorine is a better leaving group in SN2 reactions, fluorine's high electronegativity stabilizes the Meisenheimer complex intermediate in SNAr. To drive the equilibrium forward against the leaving group gradient, we exploit Le Chatelier's principle: the reaction is run in sulfolane, where the byproduct Potassium Chloride (KCl) is strictly insoluble and precipitates out of the reaction matrix.

  • Regioselective Hydrolysis: The conversion of 2-amino-4,6-difluoropyrimidine to the target 2-amino-6-fluoro-1H-pyrimidin-4-one relies on an elegant thermodynamic sink [3]. When the first hydroxide attacks C4 and displaces a fluoride ion, the resulting 4-hydroxypyrimidine immediately tautomerizes to the pyrimidin-4-one. This tautomer features an amide-like resonance structure that donates electron density back into the pyrimidine ring. This electronic enrichment drastically deactivates the remaining C6-fluorine toward further nucleophilic attack, effectively halting the reaction at the mono-hydrolyzed product and preventing over-hydrolysis to the dihydroxy compound.

Synthetic Pathway Visualization

FluorinatedPyrimidineSynthesis SM1 2,4,6-Trichloropyrimidine (Historical Starting Material) INT1 2,4,6-Trifluoropyrimidine (Volatile Intermediate) SM1->INT1 KF, 18-crown-6 150°C (Halex) SM2 2-Amino-4,6-dichloropyrimidine (Optimized Starting Material) INT2 2-Amino-4,6-difluoropyrimidine (Key Intermediate) SM2->INT2 KF, Sulfolane 150°C (Halex SNAr) INT1->INT2 NH3 / EtOH Regioselective Amination PROD 2-Amino-6-fluoro-1H-pyrimidin-4-one (Target Compound) INT2->PROD 1N NaOH (aq), THF 60°C (Controlled Hydrolysis)

Fig 1. Divergent synthetic routes to 2-amino-6-fluoro-1H-pyrimidin-4-one via SNAr and hydrolysis.

Step-by-Step Experimental Protocols

Phase 1: Halex Fluorination to 2-Amino-4,6-difluoropyrimidine

Causality Check: Fluoride is highly hydrated; water strongly hydrogen-bonds to it, destroying its nucleophilicity. Rigorously anhydrous conditions are mandatory.

  • Preparation: In a nitrogen-flushed, PTFE-lined reactor (to prevent fluoride etching of glass), charge 10.0 g (61.0 mmol) of 2-amino-4,6-dichloropyrimidine and 14.2 g (244 mmol, 4.0 eq) of spray-dried, anhydrous Potassium Fluoride (KF).

  • Catalysis: Add 1.6 g (6.1 mmol, 0.1 eq) of 18-crown-6. Rationale: The crown ether solvates the potassium cation, leaving a "naked", highly reactive fluoride anion.

  • Reaction: Suspend the mixture in 50 mL of anhydrous sulfolane. Heat the stirred suspension to 150 °C for 8 hours.

  • Self-Validation: The reaction progress is visually indicated by the precipitation of fine, white KCl salts. Monitor via HPLC; the starting material peak will cleanly transition to a more polar intermediate.

  • Workup: Cool to room temperature, filter the KCl salts, and pour the filtrate into ice water. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the difluoro intermediate.

Phase 2: Regioselective Hydrolysis to 2-Amino-6-fluoro-1H-pyrimidin-4-one
  • Preparation: Dissolve 5.0 g (38.1 mmol) of the intermediate 2-amino-4,6-difluoropyrimidine in 40 mL of Tetrahydrofuran (THF).

  • Controlled Addition: Heat the solution to 60 °C. Using a syringe pump, add 38.1 mL of 1N NaOH (aq) (38.1 mmol, exactly 1.0 eq) dropwise over 2 hours. Rationale: Slow addition prevents localized excess of hydroxide, ensuring the tautomerization deactivation mechanism has time to protect the mono-hydrolyzed product [3].

  • Self-Validation: Monitor the pH. The reaction is complete when the pH stabilizes near 7.5, indicating full consumption of the hydroxide.

  • Isolation: Acidify slightly to pH 5 using 1N HCl to ensure full protonation of the pyrimidinone. Evaporate the THF, and filter the resulting white precipitate. Wash with cold water and dry under high vacuum.

Quantitative Data & Process Optimization

Table 1: Optimization of Halex Reaction Conditions Note: Sulfolane with a phase transfer catalyst provides the optimal thermodynamic environment for the SNAr transition state.

SolventCatalystTemp (°C)Time (h)Yield (%)Process Observation
DMFNone1202415Incomplete conversion; no salt precipitation.
DMF18-crown-61201845Moderate yield; competing solvent decomposition.
SulfolaneNone1501260Sluggish reaction; partial conversion.
Sulfolane 18-crown-6 150 8 88 Clean conversion; heavy KCl precipitation.

In-Process Controls & Self-Validating Assays

To ensure the integrity of the synthesis, 19F NMR is utilized as a definitive, self-validating tracking tool. The loss of symmetry during the hydrolysis phase provides an unmistakable spectroscopic signature.

Table 2: Analytical Characterization Data

Compound1H NMR (DMSO-d6)19F NMR (DMSO-d6)MS (ESI+) [M+H]+
2-Amino-4,6-dichloropyrimidine δ 7.25 (br s, 2H), 6.80 (s, 1H)N/A164.0
2-Amino-4,6-difluoropyrimidine δ 7.30 (br s, 2H), 6.10 (s, 1H)δ -55.4 (s, 2F) Symmetric132.1
2-Amino-6-fluoro-1H-pyrimidin-4-one δ 11.2 (br s, 1H), 6.90 (br s, 2H), 5.45 (s, 1H)δ -68.2 (s, 1F) Desymmetrized130.1

References

  • Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry, 6(6), 688–693. URL:[Link][1][2]

  • Method of obtaining 6-fluoroisocytosine. Soviet Union Patent SU547447A1. URL:[3][4]

Sources

Application Note: Synthesis Protocol for 2-Amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrimidines are critical scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antiviral, antineoplastic, and anti-inflammatory agents due to the unique stereoelectronic properties and metabolic stability imparted by the fluorine atom [1]. The synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) requires precise control over nucleophilic aromatic substitution (SNAr) to prevent over-reaction.

This application note details a robust, two-step protocol starting from commercially available 2-amino-4,6-dichloropyrimidine. The methodology leverages a Halex (halogen exchange) fluorination followed by a regioselective mono-hydrolysis, ensuring high fidelity, scalability, and yield.

Mechanistic Insights & Causality

As a self-validating system, this protocol relies on inherent chemical kinetics and thermodynamic principles to guide the reaction to the desired product.

  • Step 1: Halex Fluorination The Halex reaction is driven by the thermodynamic stability of the C–F bond compared to the C–Cl bond. However, because the chloride ion is a better leaving group than it is a nucleophile under standard conditions, the reaction requires a strong driving force [2]. Sulfolane is specifically selected as the solvent because its high dipole moment and aprotic nature poorly solvate the fluoride anion, rendering the potassium fluoride (KF) highly "naked" and nucleophilic. The elevated temperature (150 °C) provides the necessary activation energy to overcome the SNAr transition state barrier for both chloride displacements.

  • Step 2: Regioselective Mono-Hydrolysis The intermediate, 2-amino-4,6-difluoropyrimidine, possesses two highly activated electrophilic centers. The addition of exactly 1.0 equivalent of sodium hydroxide (NaOH) under strict temperature control (0 °C) ensures mono-hydrolysis. Causality: Once the first hydroxide attacks and displaces a fluoride ion, the resulting pyrimidin-4-one (in equilibrium with its pyrimidin-4-ol tautomer) generates an electron-rich, phenoxide-like system under basic conditions. This massive electron donation into the pyrimidine ring drastically raises the lowest unoccupied molecular orbital (LUMO) energy, effectively deactivating the second C–F bond against further nucleophilic attack, thereby preventing over-hydrolysis to the dihydroxy species[3].

Reaction Pathway

SynthesisPathway A 2-Amino-4,6-dichloropyrimidine (Starting Material) B 2-Amino-4,6-difluoropyrimidine (Intermediate) A->B KF, Sulfolane 150°C, Halex Rxn C 2-Amino-6-fluoro-1H-pyrimidin-4-one (Target Product) B->C 1.0 eq NaOH THF/H2O, 0°C to RT Mono-Hydrolysis

Synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one via Halex fluorination and selective hydrolysis.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Amino-4,6-dichloropyrimidine 164.001.016.40 gStarting Material
Potassium Fluoride (Spray-dried)58.104.023.24 gFluorinating Agent
Tetraphenylphosphonium Bromide 419.300.052.10 gPhase Transfer Catalyst
Sulfolane (Anhydrous)120.17-100 mLSolvent (Step 1)
Sodium Hydroxide (Aqueous 1.0 M)40.001.0100 mLNucleophile (Step 2)
Tetrahydrofuran (THF)72.11-100 mLCo-solvent (Step 2)

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Amino-4,6-difluoropyrimidine (Halex Reaction)
  • Preparation : In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 16.40 g (100 mmol) of 2-amino-4,6-dichloropyrimidine.

  • Reagent Addition : Add 23.24 g (400 mmol) of spray-dried potassium fluoride (KF) and 2.10 g (5 mmol) of tetraphenylphosphonium bromide. Note: KF must be spray-dried to ensure maximum surface area and strictly anhydrous conditions.

  • Solvent Introduction : Inject 100 mL of anhydrous sulfolane. Purge the system with inert nitrogen gas for 5 minutes to prevent oxidative side reactions.

  • Thermal Activation : Heat the reaction mixture to 150 °C using a precisely controlled oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC) : Monitor the reaction via GC-MS or TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material peak is fully consumed, transitioning entirely to the difluoro intermediate.

  • Work-up : Cool the mixture to room temperature. Pour the crude mixture into 400 mL of ice-cold water to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification : Wash the combined organic layers with brine (5 x 100 mL) to remove residual sulfolane. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-amino-4,6-difluoropyrimidine as a pale yellow solid.

Phase 2: Regioselective Hydrolysis to 2-Amino-6-fluoro-1H-pyrimidin-4-one
  • Dissolution : Dissolve the intermediate 2-amino-4,6-difluoropyrimidine (~13.1 g, 100 mmol assuming quantitative yield from Step 1) in 100 mL of THF in a 500 mL flask.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Hydrolysis : Dropwise, add 100 mL of a 1.0 M aqueous NaOH solution (100 mmol) over 30 minutes using an addition funnel. Critical Causality: Slow addition prevents a localized excess of hydroxide, which would overcome the LUMO deactivation and lead to unwanted di-hydrolysis.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • IPC : Verify mono-hydrolysis via LC-MS. The mass spectrum should show the [M+H]+ peak at m/z 130.0.

  • Isolation : Acidify the reaction mixture to pH 5.0–6.0 using 1.0 M HCl. The target compound, 2-amino-6-fluoro-1H-pyrimidin-4-one, will precipitate as a white solid.

  • Filtration and Drying : Collect the precipitate via vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized 2-amino-6-fluoro-1H-pyrimidin-4-one, the following analytical parameters must be confirmed:

  • 19F NMR (376 MHz, DMSO-d6) : A sharp singlet at approximately -68.5 ppm. The absence of a second fluorine signal confirms successful mono-hydrolysis.

  • 1H NMR (400 MHz, DMSO-d6) : Broad singlet at ~11.5 ppm (1H, -NH/OH tautomer), broad singlet at ~6.8 ppm (2H, -NH2), doublet at ~5.1 ppm (1H, C5-H, exhibiting long-range coupling with the fluorine atom).

  • HPLC Purity : >98% (C18 column, gradient elution H2O/MeCN with 0.1% TFA).

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Process for preparing ring-fluorinated aromatics.
  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Methods Primers.[Link]

Application Notes and Protocols for 2-amino-6-fluoro-1H-pyrimidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2][3][4][5][6] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[7][8][9][10] This guide provides a comprehensive overview of 2-amino-6-fluoro-1H-pyrimidin-4-one, a highly valuable intermediate that leverages both the privileged pyrimidine core and the benefits of fluorination. We will explore its synthesis, physicochemical properties, and its application as a versatile building block for the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory agents.

Introduction: The Strategic Value of a Fluorinated Pyrimidinone

Pyrimidine derivatives are of immense interest to medicinal chemists due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][6][11] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) provides a biological precedent for their role as key recognition elements in biological systems.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[10] The small size, high electronegativity, and unique electronic properties of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking sites of oxidative metabolism.[8]

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[9][10]

  • Modulated pKa: Influencing the ionization state of nearby functional groups.

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets.

The intermediate, 2-amino-6-fluoro-1H-pyrimidin-4-one, is a powerful synthon that combines these advantages. Its structure features:

  • A 2-amino group , which serves as a key hydrogen bond donor and a primary site for synthetic elaboration.

  • A 6-fluoro substituent , which imparts the beneficial properties of fluorination.

  • A pyrimidin-4-one core , a known "hinge-binder" in many kinase inhibitors and a versatile scaffold for further functionalization.[12]

This document serves as a technical guide for researchers utilizing this intermediate, providing detailed protocols and explaining the scientific rationale behind its synthesis and application.

Physicochemical and Analytical Data

Proper characterization of the starting intermediate is critical for the success of subsequent synthetic steps.

PropertyValueNotes
Molecular Formula C₄H₄FN₃O-
Molecular Weight 129.10 g/mol -
Appearance Off-white to light yellow crystalline powderBased on similar 2-aminopyrimidinone compounds.[13]
Melting Point >300 °C (decomposes)Typical for highly polar, hydrogen-bonding pyrimidinones.[13]
Solubility Soluble in DMSO, sparingly soluble in water and methanol.High polarity and crystalline nature limit solubility in non-polar organic solvents.
Storage Conditions Store at room temperature in a dry, dark place.The compound is generally stable but should be protected from moisture.[13]

Analytical Characterization:

  • ¹H NMR (DMSO-d₆): Expected signals would include broad singlets for the NH₂ and ring NH protons, and a doublet for the C5-H proton due to coupling with the C6-F.

  • ¹³C NMR (DMSO-d₆): Carbon signals would show characteristic splitting patterns due to C-F coupling, particularly for C6 (large ¹JCF) and C5 (smaller ²JCF).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 130.04.

  • FT-IR (KBr): Characteristic peaks for N-H stretching (amine and amide), C=O stretching, and C-F stretching.

Synthesis Protocol for 2-amino-6-fluoro-1H-pyrimidin-4-one

The synthesis of substituted 2-aminopyrimidin-4-ones is typically achieved through the condensation of guanidine with a β-ketoester or a related 1,3-dicarbonyl compound.[4][14] The following protocol outlines a robust and scalable approach.

Reaction Scheme

This synthesis involves the base-catalyzed cyclocondensation of guanidine hydrochloride with ethyl 2-fluoro-3-oxobutanoate.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product guanidine Guanidine HCl reaction Cyclocondensation (Reflux) guanidine->reaction ketoester Ethyl 2-fluoro-3-oxobutanoate ketoester->reaction base Sodium Ethoxide (NaOEt) base->reaction Base Catalyst solvent Ethanol (EtOH) solvent->reaction Solvent product 2-amino-6-fluoro-1H-pyrimidin-4-one reaction->product Forms pyrimidinone ring

Caption: Synthetic workflow for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Step-by-Step Protocol
  • Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (200 mL).

  • Base Formation: Carefully add sodium metal (2.2 equivalents) in small portions to the ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide. Causality: Sodium ethoxide is a strong base required to deprotonate guanidine hydrochloride in situ and catalyze the condensation reaction.

  • Reactant Addition: Once the solution has cooled to room temperature, add guanidine hydrochloride (1.1 equivalents). Stir for 15 minutes until it is mostly dissolved.

  • Ketoester Addition: Add ethyl 2-fluoro-3-oxobutanoate (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture by carefully adding glacial acetic acid until the pH is approximately 7. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water (to remove salts) and cold ethanol (to remove organic impurities). Dry the product under vacuum at 60 °C to yield the final compound. Further purification can be achieved by recrystallization from a water/ethanol mixture if necessary.

Safety Precautions: Sodium metal reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. Handle sodium ethoxide and glacial acetic acid in a fume hood with appropriate personal protective equipment (PPE).

Applications in Drug Discovery: A Versatile Scaffold

2-amino-6-fluoro-1H-pyrimidin-4-one is a precursor to a wide range of potent and selective inhibitors for various drug targets. Its utility is most prominent in the development of kinase inhibitors.

Case Study: Kinase Inhibitors (e.g., PLK1, IRAK4)

Biological Context: Kinases are critical enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer and inflammatory disorders.[15] Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its inhibition is a promising anti-cancer strategy.[16] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central mediator in inflammatory signaling pathways, making it an attractive target for autoimmune diseases.[12]

Synthetic Strategy: The 2-aminopyrimidinone scaffold is an excellent starting point for kinase inhibitors. The core often acts as a "hinge binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. Derivatization is typically performed at other positions on the ring to achieve potency and selectivity. This often requires converting the 4-oxo group to a chloro group for subsequent nucleophilic aromatic substitution (SNAᵣ) or cross-coupling reactions.

G start 2-amino-6-fluoro- 1H-pyrimidin-4-one chloro 2-amino-4-chloro- 6-fluoropyrimidine start->chloro Chlorination (POCl₃) suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) chloro->suzuki snar SNAr Reaction (Amine, Base) chloro->snar product_suzuki C4-Aryl Substituted Kinase Inhibitor suzuki->product_suzuki product_snar C4-Amino Substituted Kinase Inhibitor snar->product_snar

Caption: General derivatization pathways for kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights:

  • 2-Amino Group: Essential for the primary hydrogen bond interaction with the kinase hinge.

  • 4-Position Substituent: The group introduced at the C4 position (via chlorination and subsequent reaction) typically projects into the solvent-exposed region or a deeper hydrophobic pocket. This is the primary site for modulating selectivity and potency.[1]

  • 6-Fluoro Group: The fluorine atom enhances binding affinity through favorable electronic interactions and can improve metabolic stability, leading to better pharmacokinetic profiles.[8]

Protocol: Chlorination and Suzuki Coupling

This section provides a representative protocol for converting the pyrimidinone into a versatile chlorinated intermediate, followed by a palladium-catalyzed Suzuki coupling—a cornerstone reaction in modern drug discovery.[1]

Step 1: Synthesis of 2-amino-4-chloro-6-fluoropyrimidine
  • Setup: In a fume hood, add 2-amino-6-fluoro-1H-pyrimidin-4-one (1.0 equivalent) to a flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask. Add N,N-diisopropylethylamine (DIPEA, 0.2 equivalents) catalytically.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) for 4-6 hours. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the pyrimidinone into the more reactive chloropyrimidine. DIPEA acts as a base to scavenge the HCl byproduct.

  • Work-up: Cool the reaction to room temperature and very slowly pour the mixture onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization & Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until pH ~8. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired 2-amino-4-chloro-6-fluoropyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Setup: To a flame-dried Schlenk flask, add 2-amino-4-chloro-6-fluoropyrimidine (1.0 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents).

  • Reagents: Add a base, typically potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the mixture by bubbling argon through it for 20 minutes. Causality: The palladium catalyst is sensitive to oxygen, so removing it is crucial for an efficient catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-16 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final compound via flash chromatography to obtain the C4-aryl substituted product.

Conclusion

2-amino-6-fluoro-1H-pyrimidin-4-one is a high-value intermediate for drug discovery programs. Its synthesis is straightforward, and its strategic combination of a fluorinated core with a modifiable amino group makes it an ideal starting point for building complex molecules with desirable drug-like properties. The protocols and insights provided herein demonstrate its utility, particularly in the synthesis of kinase inhibitors, and should serve as a valuable resource for researchers and scientists in the field of drug development.

References

Sources

Application Note: 2-Amino-6-fluoro-1H-pyrimidin-4-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Profiling, and Late-Stage Diversification Protocols

Executive Summary & Chemical Profile

2-Amino-6-fluoro-1H-pyrimidin-4-one (also known as 6-fluoroisocytosine, CAS: 2253-05-6) is a highly versatile, fluorinated heterocyclic building block[1][2]. In modern medicinal chemistry, pyrimidinone derivatives are classified as "privileged scaffolds" due to their profound ability to mimic the adenine ring of ATP, making them exceptional candidates for the development of competitive kinase and adenylyl cyclase inhibitors[3][4].

Unlike its chlorinated or unsubstituted analogs, the incorporation of a fluorine atom at the C6 position offers a unique combination of physicochemical tuning and synthetic utility. Historically synthesized from 2,4,6-trifluoropyrimidine[5], this scaffold exists in a dynamic lactam-lactim tautomeric equilibrium, which dictates both its biological binding modality and its chemical reactivity.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific fluorinated scaffold is chosen over simpler pyrimidines during the hit-to-lead optimization phase.

The Hinge-Binding Motif

The 2-aminopyrimidin-4-one core acts as a highly efficient bidentate hydrogen-bonding system within the ATP-binding pocket (hinge region) of kinases.

  • H-Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge region.

  • H-Bond Acceptor/Donor: The N3 nitrogen and the C4 carbonyl (in its lactam form) provide a complementary acceptor/donor pair, locking the pharmacophore into a rigid, predictable orientation[3].

The 6-Fluoro Advantage

While the core anchors the molecule, the 6-fluoro substituent serves two distinct mechanistic purposes:

  • Metabolic & Physicochemical Tuning: Fluorine substitution lowers the pKa of the pyrimidinone N1/N3 protons, modulating the molecule's overall polarity and improving passive membrane permeability (LogP) without adding significant steric bulk.

  • Electrophilic Activation for SNAr: The extreme electronegativity of fluorine strongly withdraws electron density from the C6 position. This creates a highly electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr)[6][7]. This allows medicinal chemists to perform late-stage diversification, rapidly generating libraries of 6-amino or 6-alkoxy derivatives to probe the solvent-exposed regions of the target protein.

Scaffold Optimization Workflow

The logical progression from the raw 6-fluoroisocytosine scaffold to a validated lead compound relies on orthogonal reactivity. The C6-fluorine is displaced via SNAr, while the N1/N3 positions can be selectively alkylated to tune pharmacokinetic (PK) properties.

ScaffoldWorkflow N1 2-Amino-6-fluoro- 1H-pyrimidin-4-one (Core Scaffold) N2 C6 SNAr Diversification (Amine/Alkoxide) N1->N2 Nucleophilic Substitution N3 N1/N3 Alkylation (Solubility/PK Tuning) N1->N3 Electrophilic Alkylation N4 Kinase Hinge Binding (Bidentate H-Bonds) N2->N4 SAR Optimization N3->N4 SAR Optimization N5 Lead Compound (e.g., PI3K/CDK Inhibitor) N4->N5 In Vivo Validation

Caption: Workflow detailing the medicinal chemistry optimization of the 2-amino-6-fluoropyrimidin-4-one scaffold.

Quantitative Data Presentation

To justify the selection of the 6-fluoro scaffold over other halogens, we must look at the physical chemistry of the carbon-halogen bond. Table 1 summarizes the comparative advantages of the C6-substituents.

Table 1: Physicochemical and Reactivity Profiling of C6-Substituted 2-Aminopyrimidin-4-ones

Substituent at C6Electronegativity (Pauling)C-X Bond Length (Å)SNAr Reactivity (Relative)Lipophilicity Contribution (π)
-F (Fluoro) 3.98 1.35 +++ (Highly Activated) +0.14
-Cl (Chloro)3.161.75++ (Moderate)+0.71
-H (Hydrogen)2.201.09- (Unreactive)0.00
-CH3 (Methyl)2.55 (C)1.54 (C-C)- (Deactivated)+0.52

Data Interpretation: The 6-fluoro analog provides the highest SNAr reactivity due to the stabilization of the Meisenheimer complex intermediate, while adding minimal steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking Hydrogen at 1.20 Å).

Experimental Protocol: Regioselective SNAr Diversification

The following protocol details the displacement of the 6-fluoro group with a secondary amine (e.g., morpholine).

Mechanistic Caution: Because 2-amino-6-fluoro-1H-pyrimidin-4-one has an acidic lactam proton (pKa ~ 8.5), the use of excessively strong bases will deprotonate the ring, forming an electron-rich anion that completely halts SNAr reactivity. Therefore, a mild, non-nucleophilic base (DIPEA) and thermal activation are required[8].

Materials Required
  • 2-Amino-6-fluoro-1H-pyrimidin-4-one (1.0 equivalent)

  • Morpholine (or desired secondary amine) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or n-Butanol (Anhydrous)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-amino-6-fluoro-1H-pyrimidin-4-one (1.0 eq) in anhydrous NMP (0.2 M concentration).

    • Causality: NMP is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state during fluorine displacement.

  • Base and Nucleophile Addition: Add DIPEA (2.0 eq) followed dropwise by morpholine (1.2 eq).

    • Causality: DIPEA acts strictly as an acid scavenger to neutralize the generated HF byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block for 4–6 hours.

    • Causality: The lactam tautomer reduces the inherent electrophilicity of the pyrimidine ring compared to fully aromatized systems. Thermal energy is required to overcome this activation barrier.

  • Self-Validating Monitoring (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the product mass. For morpholine substitution, expect a net mass shift of +68 Da (Addition of Morpholine [87 Da] - Loss of Fluorine[19 Da]).

  • Workup and Isolation: Once complete, cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (10x volume of NMP).

    • Causality: Pyrimidinones are highly polar and notoriously difficult to extract into organic solvents like EtOAc. Precipitation in water leverages their low aqueous solubility at neutral pH, allowing for direct isolation via vacuum filtration.

  • Purification: Filter the resulting precipitate, wash with cold water followed by cold diethyl ether, and dry under high vacuum to yield the 2-amino-6-(morpholin-4-yl)-1H-pyrimidin-4-one product.

References

  • Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry, 6(6), 688–693.

  • Scott, J. A., et al. (2022). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 65(6), 4667–4686.

  • Subba Reddy, et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(5), 266–275.

  • CymitQuimica. (n.d.). CAS 2253-05-6: 4(1H)-Pyrimidinone, 2-amino-6-fluoro-.

Sources

The Strategic Application of 2-amino-6-fluoro-1H-pyrimidin-4-one in the Synthesis of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting IRAK4 for Inflammatory and Oncological Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in innate immunity and a compelling therapeutic target for a spectrum of inflammatory diseases and certain cancers.[1][2][3] IRAK4 functions as a serine-threonine kinase, playing an indispensable role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus, as well as various malignancies.[1][6] Consequently, the development of small molecule inhibitors that can selectively modulate IRAK4 activity is an area of intense research in medicinal chemistry.[2][7]

The pyrimidinone scaffold has proven to be a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[8] This application note provides a detailed guide for researchers on the utilization of a key building block, 2-amino-6-fluoro-1H-pyrimidin-4-one , in the synthesis of potent and selective IRAK4 inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the characterization and evaluation of the resulting compounds.

The Significance of the 2-amino-6-fluoro-1H-pyrimidin-4-one Scaffold

The 2-amino-6-fluoro-1H-pyrimidin-4-one moiety offers several strategic advantages in the design of IRAK4 inhibitors:

  • Bidentate Hinge-Binding: The 2-amino group and the pyrimidinone nitrogen can form crucial hydrogen bonds with the hinge region of the IRAK4 kinase domain, a common feature of ATP-competitive inhibitors.[8]

  • Fluorine Substitution: The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the protein and can improve metabolic stability and pharmacokinetic properties of the final compound.

  • Synthetic Tractability: The pyrimidinone core provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

IRAK4 Signaling Pathway and Inhibition

The activation of TLRs or IL-1Rs triggers the recruitment of adaptor proteins, leading to the formation of the Myddosome complex, where IRAK4 plays a central role.[9] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][5] IRAK4 inhibitors block this cascade by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of its substrates and dampening the inflammatory response.[1][9]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation Inhibitor IRAK4 Inhibitor (e.g., derived from 2-amino-6-fluoro-1H-pyrimidin-4-one) Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention for IRAK4 inhibitors.

Synthetic Protocol: Synthesis of a Model IRAK4 Inhibitor

This section details a representative synthetic route for constructing an IRAK4 inhibitor utilizing 2-amino-6-fluoro-1H-pyrimidin-4-one as the starting material. This protocol is based on established pyrimidine chemistry and serves as a template that can be adapted for the synthesis of a diverse library of analogs.[8]

Workflow for IRAK4 Inhibitor Synthesis

Synthesis_Workflow Start 2-amino-6-fluoro- 1H-pyrimidin-4-one Step1 Step 1: Chlorination Start->Step1 Intermediate1 2-amino-6-fluoro- 4-chloropyrimidine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Substituted 2-amino-6-fluoro- 4-arylpyrimidine Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Amide Coupling) Intermediate2->Step3 Final_Product Final IRAK4 Inhibitor Step3->Final_Product

Sources

Application Note: Antimicrobial and Anti-inflammatory Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to endogenous nucleic acids and vitamins[1]. Recent drug discovery efforts have heavily focused on pyrimidine analogs for their potent anti-inflammatory and antimicrobial properties, making them prime candidates for multi-target drug development[2].

Anti-inflammatory Mechanism: Pyrimidine-based anti-inflammatory agents primarily function by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme upregulated during inflammation by cytokines and mitogens, leading to the conversion of arachidonic acid to prostaglandin E2 (PGE2)[2]. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively block both COX-1 (constitutive, gastroprotective) and COX-2, optimized pyrimidine derivatives exhibit high selectivity for the COX-2 active site, minimizing gastrointestinal toxicity[3].

Antimicrobial Mechanism: Pyrimidines exert antimicrobial effects by interfering with microbial DNA/RNA synthesis and inhibiting essential metabolic enzymes like dihydrofolate reductase (DHFR) or disrupting cell wall integrity[4].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB COX2 COX-2 Upregulation NFKB->COX2 PGE2 PGE2 (Inflammation) COX2->PGE2 AA Arachidonic Acid AA->COX2 PYR Pyrimidine Derivatives PYR->COX2 Selective Inhibition

Fig 1. LPS-induced inflammatory pathway and selective COX-2 inhibition by pyrimidine derivatives.

Experimental Design & Causality

To robustly evaluate novel pyrimidine libraries, a multi-tiered biological screening approach is required. As a Senior Application Scientist, it is critical to select assays that not only provide quantitative data but also mimic physiological conditions accurately.

  • Why the TMPD Oxidation Assay for COX? Traditionally, COX activity was measured using radioactive arachidonic acid. The TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) assay is a superior, high-throughput colorimetric alternative[3]. It measures the peroxidase activity of COX enzymes. As COX converts PGG2 to PGH2, TMPD acts as a reducing agent and becomes oxidized, shifting to a blue color (measured at 590 nm)[5]. This allows for rapid, safe, and direct quantification of COX-1 versus COX-2 inhibition.

  • Why LPS-Stimulated THP-1 Cells? While biochemical assays confirm direct enzyme inhibition, cell-based assays validate membrane permeability and intracellular efficacy. THP-1 cells (human leukemia monocytic cells) are chosen over murine models (like RAW264.7) because they provide a highly translatable human immune response profile[3]. Upon LPS stimulation, they robustly produce reactive oxygen species (ROS) and upregulate COX-2.

  • Why Broth Microdilution for Antimicrobial Screening? The broth microdilution method is the CLSI gold standard for determining the Minimum Inhibitory Concentration (MIC). It is highly scalable for 96-well formats, allowing simultaneous screening of pyrimidine libraries against panels of Gram-positive and Gram-negative pathogens[6].

Workflow cluster_screen Biological Screening Syn Pyrimidine Synthesis (Biginelli Reaction) Pur Purification & QC (NMR, LC-MS) Syn->Pur AntiMicro Antimicrobial Assay (MIC Broth Dilution) Pur->AntiMicro AntiInflam Anti-inflammatory Assay (COX-1/2 TMPD & THP-1) Pur->AntiInflam Hit Hit Identification & SAR Analysis AntiMicro->Hit AntiInflam->Hit

Fig 2. High-throughput synthesis and biological screening workflow for pyrimidine derivatives.

Detailed Protocols

Protocol A: In Vitro COX-1 and COX-2 Inhibition (TMPD Oxidation Assay)

Objective: Determine the IC50 and selectivity index (SI) of pyrimidines for COX-2 over COX-1. Self-Validating Controls: Meloxicam and Celecoxib (COX-2 selective positive controls); Piroxicam (COX-1 non-selective control); Vehicle (DMSO negative control)[3].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Causality: Hematin is a crucial cofactor required to activate the peroxidase activity of the COX enzyme.

  • Enzyme Incubation: In a 96-well plate, add 150 μL of assay buffer, 10 μL of the test pyrimidine derivative (serial dilutions from 100 μM to 0.01 μM in DMSO), and 10 μL of purified human COX-1 or COX-2 enzyme (approx. 1-2 units/well).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. Causality: This allows sufficient time for the inhibitor to achieve steady-state binding at the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 10 μL of TMPD (2 mM final concentration) and 10 μL of arachidonic acid (100 μM final concentration) to initiate the reaction[5].

  • Measurement: Incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader. The oxidation of TMPD yields a blue color directly proportional to COX activity[5]. Calculate IC50 using non-linear regression.

Protocol B: Cell-Based Anti-inflammatory & ROS Assay (LPS-Stimulated THP-1)

Objective: Evaluate the ability of pyrimidines to inhibit inflammation and oxidative stress in human monocytes.

  • Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in 5% CO2.

  • Seeding & Differentiation: Seed cells at 5×104 cells/well in a 96-well black-walled plate (for fluorescence reading).

  • Pre-treatment: Treat cells with varying concentrations of pyrimidine derivatives (e.g., 1, 10, 50 μM) for 2 hours.

  • Stimulation: Add LPS (Lipopolysaccharide, 1 μg/mL) to induce an inflammatory state and ROS production[3]. Incubate for 24 hours.

  • ROS Quantification: Add DCFDA (2',7'-dichlorofluorescin diacetate) to the wells. Causality: DCFDA is a cell-permeable fluorogenic dye that is cleaved by intracellular esterases and oxidized by ROS to form highly fluorescent DCF. Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Viability Check: Perform a Sulforhodamine B (SRB) assay in parallel. Causality: This ensures that observed reductions in ROS or cytokines are due to true anti-inflammatory activity and not compound cytotoxicity[3].

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains.

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MH broth.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrimidine derivatives in MH broth (ranging from 128 μg/mL to 0.25 μg/mL). Causality: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well (final volume 100 μL/well).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Use resazurin dye (0.015%) as an indicator if visual reading is ambiguous (pink indicates active metabolism/growth, blue indicates inhibition)[6].

Data Presentation & Interpretation

The efficacy of pyrimidine derivatives is quantified through their Selectivity Index (SI) for COX enzymes and their MIC values. The SI is calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates greater safety and selectivity for inflammatory pathways[2].

Table 1: Representative COX-1/COX-2 Selectivity of Pyrimidine Derivatives

Compound / DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference Profile
Celecoxib (Control)14.50 ± 0.80.04 ± 0.01362.5Selective COX-2 Inhibitor
Piroxicam (Control)0.08 ± 0.020.95 ± 0.050.08Non-selective NSAID
Pyrimidine L1 > 1000.12 ± 0.03> 833.3Highly Selective Hit
Pyrimidine L2 85.4 ± 1.20.15 ± 0.02569.3Highly Selective Hit
Pyrimidine 2a 7.2 ± 0.53.5 ± 0.22.05Moderate Dual Inhibitor

Data synthesized from benchmark literature evaluating pyrimidine scaffolds[2][3][6].

Table 2: Antimicrobial Screening (MIC Values)

CompoundE. coli (Gram -) MIC (μM)S. aureus (Gram +) MIC (μM)Mechanism / Note
Ciprofloxacin 0.050.25Standard Antibiotic Control
Pyrimidine 2a 6.512.0Dual antimicrobial/anti-inflammatory
Pyrimidine L1 > 1008.5Gram-positive specific

Certain pyrimidine analogs (e.g., compound 2a) demonstrate dual-action capabilities, acting as both COX-2 inhibitors and potent antibacterial agents[6].

Conclusion

The rational design and screening of pyrimidine derivatives offer a robust pipeline for discovering novel anti-inflammatory and antimicrobial therapeutics. By utilizing the TMPD oxidation assay for precise COX selectivity profiling and coupling it with THP-1 cell-based validation, researchers can confidently identify lead compounds that circumvent the gastrointestinal toxicity associated with traditional NSAIDs while simultaneously mapping their antimicrobial spectrum.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. 2

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC/NIH. 3

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC/NIH. 4

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - ResearchGate. 5

  • Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols - Benchchem. 1

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis. 6

Sources

Application Note & Protocols: A Guide to the Experimental Synthesis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with profound therapeutic impact. Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU) and Gemcitabine, are indispensable in oncology, leveraging the unique properties of the fluorine atom to modulate metabolic stability, binding affinity, and overall biological activity.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies, step-by-step experimental protocols, and the critical scientific rationale behind key procedural choices. We will explore both the direct electrophilic fluorination of the pyrimidine ring and the classical cyclization approach using fluorinated building blocks, ensuring each protocol is presented as a self-validating system with integrated analysis and quality control checkpoints.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of a fluorinated pyrimidine is not a one-size-fits-all process. The optimal strategy depends on the target molecule's complexity, the availability of starting materials, and the desired scale of the reaction. The two dominant paradigms are direct fluorination of a pre-formed pyrimidine ring and the construction of the ring using a fluorinated precursor.

  • Direct Electrophilic Fluorination: This is often the most efficient route for targets like 5-Fluorouracil. It involves the direct installation of a fluorine atom onto an existing, electron-rich pyrimidine nucleus. The success of this approach hinges on the use of a suitable electrophilic fluorine donor ("F+") that is reactive enough to fluorinate the heterocycle but selective enough to avoid unwanted side reactions.[3]

  • Ring Closure / Cyclization: This classical approach builds the pyrimidine ring from smaller, acyclic components, one of which already contains the fluorine atom.[3][4] This method is advantageous when the required fluorinated building blocks are commercially available or easily synthesized, and it offers precise control over the fluorine atom's position from the outset.

The following decision workflow provides a high-level guide for selecting an appropriate synthetic strategy.

Caption: Strategic workflow for selecting a fluorinated pyrimidine synthesis route.

Protocol I: Direct Electrophilic Fluorination of Uracil to 5-Fluorouracil (5-FU)

This protocol details the synthesis of 5-FU via direct fluorination of uracil using Selectfluor™, a modern, user-friendly electrophilic fluorinating agent.

Scientific Rationale & Causality
  • Choice of Fluorinating Agent: Historically, direct fluorination employed highly reactive and hazardous gases like elemental fluorine (F₂) or fluoroxytrifluoromethane (CF₃OF).[3] These reagents often lack selectivity and require specialized equipment. We utilize Selectfluor™ (F-TEDA-BF₄) , an N-fluoroammonium salt, for several key reasons:

    • Safety and Stability: It is a non-volatile, air- and moisture-stable crystalline solid, making it significantly easier and safer to handle than gaseous alternatives.[5][6]

    • Regioselectivity: Uracil's pyrimidine ring is electron-rich, particularly at the C5 position. Selectfluor™ acts as a source of "F⁺" and selectively attacks this nucleophilic center, leading to the desired 5-fluoro product with high fidelity.[3][7]

    • Mild Conditions: The reaction proceeds efficiently under mild conditions, often at or below room temperature, which helps to minimize the formation of degradation byproducts.[8]

  • Choice of Solvent: The reaction is performed in an anhydrous polar aprotic solvent , such as acetonitrile (MeCN). Protic solvents (like water or alcohols) can react with the electrophilic fluorinating agent, quenching its reactivity and leading to low yields.[9] Anhydrous conditions are critical for success.

Experimental Protocol

Materials:

  • Uracil (high purity, dried)

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert gas (Argon or Nitrogen) setup

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add Uracil (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration). Begin vigorous stirring.

  • Reagent Addition: In a separate container, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile. Slowly add this solution dropwise to the stirring uracil suspension at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored to determine completion.

  • Reaction Monitoring (Self-Validation): Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture. Spot it on a Thin Layer Chromatography (TLC) plate alongside a spot of the starting uracil. Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting uracil spot has been fully consumed, and a new, lower Rf spot corresponding to 5-FU is dominant.

  • Workup:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure (rotary evaporation).

    • Re-dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts or water-soluble impurities.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization (Self-Validation):

    • Purification: The crude 5-Fluorouracil can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by silica gel column chromatography.

    • Characterization: Confirm the identity and purity of the final product using:

      • ¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the C-F bond.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity against a reference standard.[9]

Troubleshooting Common Issues

Low yield is a frequent challenge in this synthesis. A systematic approach to troubleshooting is essential for optimizing the protocol.

G start Low Yield of 5-FU Observed check_tlc Analyze TLC Plate: Is starting material (SM) still present? start->check_tlc check_side_products Are there significant side products visible on TLC/NMR? check_tlc->check_side_products No (Low SM) incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes (High SM) side_reactions Side Reactions Dominating check_side_products->side_reactions Yes purification_loss Product Loss During Workup/Purification check_side_products->purification_loss No solution1 Action: • Increase reaction time. • Check Selectfluor™ activity (use fresh reagent). • Ensure anhydrous conditions. incomplete_rxn->solution1 solution2 Action: • Check solvent purity (anhydrous). • Control temperature (run at 0°C). • Ensure slow addition of Selectfluor™. side_reactions->solution2 solution3 Action: • Optimize extraction pH. • Use alternative purification (e.g., recrystallization vs. column). purification_loss->solution3 G cluster_sugar Fluorinated Sugar Synthesis cluster_base Nucleobase Preparation start_sugar Ribose Derivative fluorination Fluorination Reaction (e.g., Reformatsky or Aldol with fluorinated reagent) start_sugar->fluorination sugar_intermediate Protected 2,2-Difluoro- ribofuranose fluorination->sugar_intermediate coupling Glycosylation (Coupling Reaction) sugar_intermediate->coupling start_base Cytosine protection Silylation (e.g., with HMDS/TMSCl) start_base->protection protected_base Protected Cytosine protection->protected_base protected_base->coupling deprotection Deprotection coupling->deprotection gemcitabine Gemcitabine deprotection->gemcitabine

Caption: Convergent synthesis strategy for the complex fluorinated nucleoside, Gemcitabine.

Key challenges in this synthesis include controlling the diastereomeric ratio during the fluorination step and achieving the desired β-anomer selectivity during the glycosylation coupling reaction. [9][10]Detailed protocols often involve multiple protection/deprotection steps and require extensive chromatographic purification and crystallisation techniques to isolate the desired stereoisomer. [9][11]

Summary of Key Experimental Parameters

For ease of comparison, the core parameters for the two primary 5-FU synthesis protocols are summarized below.

ParameterProtocol I: Direct FluorinationProtocol II: Ring ClosureRationale / Key Consideration
Key Reagents Uracil, Selectfluor™Methyl Fluoroacetate, Ethyl Formate, Urea, NaOMeSelectfluor™ is safer but more expensive; Ring closure uses basic commodities.
Solvent Anhydrous AcetonitrileToluene, MethanolMust be anhydrous for direct fluorination to prevent reagent quenching. [9]
Temperature 0°C to Room Temp20°C to 40°CMilder conditions for direct fluorination minimize side products.
Key Challenge Reagent activity, preventing side reactionsControlling in situ enolate formation, final pH adjustmentEach method has distinct critical control points for maximizing yield.
Workup Liquid-liquid extractionPrecipitation by pH adjustmentThe nature of the reaction dictates the isolation strategy.
Safety Handle Selectfluor™ in a fume hood, wear PPE.Handle NaOMe and volatile organics with care.Standard laboratory safety protocols are paramount.

Conclusion

The synthesis of fluorinated pyrimidines is a vital and active area of chemical research, driven by the significant therapeutic value of these compounds. By understanding the fundamental principles behind both direct fluorination and ring closure strategies, researchers can make informed decisions to best approach their synthetic targets. The protocols provided herein serve as a robust starting point, emphasizing a self-validating approach through diligent reaction monitoring and thorough final product characterization. Careful attention to reagent quality, reaction conditions, and purification techniques is essential for the successful and reproducible synthesis of these important molecules.

References

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH. [Link]

  • (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

  • (n.d.). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Coventry University. [Link]

  • (2014). The synthesis of gemcitabine. PubMed - NIH. [Link]

  • (n.d.). Design and Synthesis of New Cholesterol-Conjugated 5-Fluorouracil: A Novel Potential Delivery System for Cancer Treatment. PMC - NIH. [Link]

  • (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. [Link]

  • (n.d.). CN104447576A - Method for preparing 5-fluorouracil.
  • (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]

  • (n.d.). Synthesis of 2'-bromo-2'-fluoro-2'-deoxycytidine derivatives towards [18F]gemcitabine. -ORCA - Cardiff University. [Link]

  • (2026). Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. Arabian Journal of Chemistry. [Link]

  • (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • (2015). (PDF) Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. [Link]

  • (n.d.). The synthesis of gemcitabine | Request PDF. ResearchGate. [Link]

  • (2015). A linear synthesis of gemcitabine. PubMed - NIH. [Link]

  • (n.d.). A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.cntdot.2.cntdot.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. ResearchGate. [Link]

  • (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF. ResearchGate. [Link]

  • (n.d.). Selectfluor. Wikipedia. [Link]

  • (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH. [Link]

  • (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed - NIH. [Link]

  • (2025). (PDF) Studies on Fluorinated Pyrimidines. ResearchGate. [Link]

  • (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

  • (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - NIH. [Link]

Sources

2-amino-6-fluoro-1H-pyrimidin-4-one in the synthesis of dual TS and DHFR inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-amino-6-fluoro-1H-pyrimidin-4-one in the Synthesis of Dual TS and DHFR Inhibitors

Executive Summary

The development of classical and nonclassical antifolates has historically relied on targeting either Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR). However, single-target therapies often succumb to tumor resistance mechanisms, such as target gene amplification or reduced folylpolyglutamate synthetase (FPGS) expression[1]. Designing single agents with potent dual TS and DHFR inhibitory activity provides "combination chemotherapy" within a single molecule, bypassing overlapping toxicities and pharmacokinetic disadvantages of administering two separate drugs[2].

This application note details the utility of 2-amino-6-fluoro-1H-pyrimidin-4-one as a premier, highly reactive building block for synthesizing fused bicyclic pyrimidines (e.g., pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines). By leveraging the unique leaving-group kinetics of the 6-fluoro substituent, researchers can construct the critical 2-amino-4-oxopyrimidine pharmacophore required for dual enzyme affinity with exceptional regioselectivity and yield[2][3].

Mechanistic Rationale: The Case for Dual Inhibition & Fluorinated Precursors

Biological Synergy (Thymineless Death)

TS and DHFR are crucial for the de novo synthesis of dTMP in dividing cells[2]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), maintaining the reduced folate pool, while TS utilizes 5,10-methylene-THF to methylate dUMP into dTMP[1]. Inhibiting both nodes simultaneously creates a catastrophic depletion of thymidine, leading to DNA double-strand breaks and apoptosis. A 2-amino-4-oxopyrimidine ring is structurally essential as it mimics the natural pteridine ring of folates, providing the necessary hydrogen bond donors/acceptors for both TS and DHFR active sites[2].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT TS Thymidylate Synthase (TS) MTHF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis (Cell Proliferation) dTMP->DNA DHFR->THF TS->DHF Oxidation TS->dTMP Inhibitor Dual TS/DHFR Inhibitor (Bicyclic Pyrimidine) Inhibitor->DHFR Inhibits Inhibitor->TS Inhibits

Fig 1. Folate metabolism pathway illustrating synergistic dual inhibition of TS and DHFR.

Chemical Causality: Why 6-Fluoro over 6-Chloro?

In the synthesis of fused pyrimidines, the C6 position must undergo Nucleophilic Aromatic Substitution (SNAr) to introduce the secondary ring components (e.g., amines or thiols)[3].

  • The Kinetics of SNAr: Unlike aliphatic SN2 reactions where bond-breaking dictates the rate (I > Br > Cl > F), the rate-determining step in SNAr on electron-deficient heterocycles is the formation of the intermediate Meisenheimer complex.

  • Fluorine's Advantage: The extreme electronegativity of fluorine strongly polarizes the C-F bond, maximizing the electrophilicity of the C6 carbon. This significantly lowers the activation energy for nucleophilic attack. Consequently, 2-amino-6-fluoro-1H-pyrimidin-4-one reacts rapidly at ambient temperatures, whereas the 6-chloro analog often requires harsh heating (80–120 °C) that can degrade sensitive functional groups or lead to unwanted side reactions[3].

Quantitative Profiling of Dual Inhibitors

The structural incorporation of the 2-amino-4-oxopyrimidine core derived from our fluorinated precursor allows for fine-tuning of enzyme affinity. Table 1 summarizes the comparative inhibition profiles of standard clinical agents versus a synthesized dual-inhibitor model (Compound 4)[1][2].

Table 1: Comparative Enzyme Inhibition Profiles

CompoundTarget Enzyme(s)TS IC₅₀ (nM)DHFR IC₅₀ (nM)Clinical / Preclinical Status
Methotrexate (MTX) DHFR>10,0000.1Clinical (High DHFR selectivity)
Raltitrexed (RTX) TS2.0>10,000Clinical (High TS selectivity)
Pemetrexed (PMX) Dual TS/DHFR1097.0Clinical (Requires FPGS activation)
Compound 4 (Model) Dual TS/DHFR1522Preclinical (Potent dual activity)

Synthetic Methodologies & Protocols

The following self-validating workflow describes the transformation of 2-amino-6-fluoro-1H-pyrimidin-4-one into a classical bicyclic antifolate scaffold.

SyntheticWorkflow SM 2-amino-6-fluoro- 1H-pyrimidin-4-one SNAr SNAr Reaction (Nucleophilic Attack) SM->SNAr Intermediate 6-Substituted Pyrimidine SNAr->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Bicyclic Bicyclic Core (e.g., Pyrrolo[2,3-d]) Cyclization->Bicyclic Coupling Peptide Coupling (Glutamate Tail) Bicyclic->Coupling Final Dual TS/DHFR Inhibitor Coupling->Final

Fig 2. Synthetic workflow from 2-amino-6-fluoro-1H-pyrimidin-4-one to dual TS/DHFR inhibitors.

Protocol 1: Regioselective SNAr of 2-amino-6-fluoro-1H-pyrimidin-4-one

Objective: Installation of the secondary ring precursor via displacement of the 6-fluoro leaving group.

  • Preparation: Suspend 2-amino-6-fluoro-1H-pyrimidin-4-one (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile and stabilizes the highly polar Meisenheimer transition state, accelerating the SNAr reaction.

  • Nucleophilic Addition: Add the bifunctional nucleophile (e.g., ethyl 2-mercaptoacetate or an α-amino ketone, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the incoming nucleophile to increase its reactivity without competing for the highly electrophilic C6 position of the pyrimidine.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation: The rapid disappearance of the starting material spot at room temperature validates the superior reactivity of the 6-fluoro substituent compared to standard chloro-pyrimidines[3].

  • Quenching & Isolation: Pour the mixture into ice-cold water (100 mL). Adjust the pH to 5.0 using 1M HCl to precipitate the 6-substituted intermediate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Intramolecular Cyclization to the Fused Bicyclic Core

Objective: Closing the 5-membered ring to complete the classical pyrrolo- or thieno[2,3-d]pyrimidine scaffold.

  • Activation: Dissolve the isolated intermediate from Protocol 1 in absolute ethanol (30 mL). Add a catalytic amount of sodium ethoxide (0.2 eq).

    • Causality: The alkoxide base catalyzes the intramolecular condensation between the newly installed side-chain (e.g., an ester or ketone) and the adjacent C5 position of the pyrimidine ring.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78 °C) for 6 hours.

  • Precipitation: Cool the mixture to 0 °C. The cyclized bicyclic core (e.g., 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivative) will precipitate out of the solution.

  • Validation: Analyze the product via ¹H-NMR.

    • Self-Validation: The disappearance of the C5 pyrimidine proton (typically around δ 7.8 ppm) and the appearance of the new bicyclic ring protons confirm successful cyclization[2].

Protocol 3: Peptide Coupling (Glutamate Tail Installation)

Objective: Attaching the p-aminobenzoyl-L-glutamate moiety required for active transport into tumor cells and target binding.

  • Saponification: If the bicyclic core possesses an ester group, hydrolyze it to the corresponding carboxylic acid using 1M NaOH in THF/Water (1:1), followed by acidification.

  • Coupling: Dissolve the carboxylic acid (1.0 eq) and diethyl L-glutamate hydrochloride (1.2 eq) in anhydrous DMF. Add coupling reagents EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by N-methylmorpholine (NMM, 3.0 eq).

    • Causality: HOBt suppresses racemization of the L-glutamate chiral center, while EDC forms the active ester. NMM ensures the reaction remains basic enough to keep the amine nucleophilic.

  • Final Deprotection: Stir for 12 hours, isolate the diester, and hydrolyze using 1M NaOH to yield the final classical dual TS/DHFR inhibitor.

References

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - National Institutes of Health (NIH). 2[2]

  • Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - National Institutes of Health (NIH). 1[1]

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines - American Chemical Society (ACS). 3[3]

Sources

Application Note: Microwave-Assisted Multicomponent Synthesis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-infectives, and CNS-active agents[1]. Traditional approaches to synthesizing these derivatives, such as conventional Biginelli-type multicomponent condensations, are often bottlenecked by prolonged reaction times (frequently exceeding 15 hours), harsh thermal degradation profiles, and excessive reliance on volatile organic solvents[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave reactors couple electromagnetic energy directly with polar reagents[1]. This circumvents the thermal resistance of reaction vessels, achieving rapid superheating, uniform thermal distribution, and a dramatic acceleration of reaction kinetics from hours to mere minutes[3]. This application note details a highly optimized, solvent-free, microwave-assisted protocol for the synthesis of 2-amino-4,6-diarylpyrimidines, emphasizing mechanistic causality and green chemistry principles[4].

Mechanistic Pathway & Causality

The synthesis of 2-aminopyrimidines via a Biginelli-type reaction is a three-component condensation involving an aromatic aldehyde, an acetophenone derivative, and guanidine hydrochloride[2].

Causality of Experimental Choices:

  • Catalyst Selection: Calcium chloride ( CaCl2​ ) is deployed as an environmentally benign Lewis acid[4]. It coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity without the destructive side-reactions often caused by strong Brønsted acids.

  • Solvent-Free Conditions: Removing bulk organic solvent ensures that microwave energy is not wasted heating a solvent bath. Instead, the energy is absorbed directly by the highly polar guanidine salt and the minimal water present, maximizing the pre-exponential factor in the Arrhenius equation and driving the reaction forward rapidly[4].

Mechanism A Aldehyde + Acetophenone B Aldol Condensation (Chalcone) A->B CaCl2 D Michael Addition & Cyclization B->D C Guanidine HCl C->D E Dehydration & Oxidation D->E F 2-Aminopyrimidine E->F

Caption: Mechanistic pathway for 2-aminopyrimidine formation via Biginelli-type reaction.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a monomode microwave reactor (e.g., CEM Discover) equipped with dynamic infrared (IR) temperature and pressure control[2].

Reagents Required:

  • Benzaldehyde (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Guanidine hydrochloride (4.0 mmol)

  • Calcium chloride ( CaCl2​ , 0.4 mmol)

  • Distilled water (2 drops)

Step-by-Step Methodology:

  • Homogenization: In a high-pressure microwave vial (10 mL), combine 0.4 mmol of CaCl2​ , 4.0 mmol of guanidine hydrochloride, and exactly two drops of distilled water.

    • Validation Check: The mixture should form a thick paste. The trace water acts as a high-loss-tangent microwave absorber to initiate rapid localized heating[2].

  • Reagent Addition: Add 1.0 mmol of benzaldehyde and 1.2 mmol of acetophenone to the vial. Homogenize via magnetic stirring for 5 minutes, then seal the vial with a Teflon-lined crimp cap[2].

  • Microwave Irradiation: Place the vial in the monomode reactor. Irradiate at a power of 150 W, with a dynamic temperature limit set to 150 °C (approx. 423 K) for exactly 10 minutes under vigorous magnetic stirring.

  • Quenching & Phase Separation: Cool the reaction mixture to room temperature using the reactor's compressed air cooling system. Add 5 mL of 3.0 M Hydrochloric acid ( HCl ) and manually shake to break the resulting emulsion. Extract the mixture with Dichloromethane (DCM) ( 3×10 mL)[2].

    • Validation Check: The aqueous layer retains the unreacted polar guanidine and CaCl2​ , while the organic (DCM) layer contains the target pyrimidine intermediate.

  • Purification: Combine the organic layers and dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Evaporate the DCM under reduced pressure. Heat the resulting crude resin at 70 °C (343 K) overnight to complete the aromatization (oxidation) step. Triturate the final resinous product with hexane to precipitate the pure 2-amino-4,6-diarylpyrimidine as an amorphous solid[2].

MW_Workflow Start 1. Reagent Preparation (Aldehyde, Ketone, Guanidine) Catalyst 2. Catalyst Addition (CaCl2 + H2O drops) Start->Catalyst MW_Irrad 3. Microwave Irradiation (150W, 150°C, 10 min) Catalyst->MW_Irrad Cooling 4. Cooling & Acid Quench (Compressed Air, 3M HCl) MW_Irrad->Cooling Workup 5. Liquid-Liquid Extraction (DCM / H2O) Cooling->Workup Product 6. Pure 2-Aminopyrimidine (Hexane Trituration) Workup->Product

Caption: Step-by-step workflow for the microwave-assisted synthesis of 2-aminopyrimidines.

Quantitative Data & Comparative Analysis

The true value of MAOS is revealed when comparing its kinetic efficiency against conventional heating. While conventional reflux may yield slightly higher absolute percentages due to extended equilibrium times, the microwave protocol compresses a >15 -hour workflow into 10 minutes with highly competitive yields[2],[5].

Compound DerivativeConventional Heating Yield (%)Conventional Time (h)Microwave Yield (%)Microwave Time (min)
2-Amino-4,6-diphenylpyrimidine (4a) 94> 158610
2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine (4b) 90> 157810
2-Amino-4-(4-ethoxyphenyl)-6-phenylpyrimidine (4c) 92> 156710
2-Amino-4-(2-chlorophenyl)-6-phenylpyrimidine (4d) 80> 157210

Data summarized from the comparative study by Becerra-Rivas et al.[2].

Trustworthiness & Optimization Insights

To ensure reproducibility in drug development environments, scientists must monitor the loss tangent ( tanδ ) of their reaction mixtures. The loss tangent dictates how efficiently a substance converts electromagnetic energy into heat.

  • Why trace water? Guanidine hydrochloride in a dry solid state couples poorly with microwaves. The addition of two drops of water ( tanδ≈0.123 ) acts as a "molecular radiator," rapidly absorbing microwave energy and transferring it to the solid lattice, melting the reagents into a highly reactive, concentrated melt[2].

  • Temperature Overshoot: Because solvent-free reactions have low heat capacities, they are prone to thermal runaways. Utilizing a dynamic power-control mode (where the reactor modulates wattage to hold a strict 150 °C setpoint) prevents the decomposition of the delicate chalcone intermediate[3].

References

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315.[Link]

  • Güngör, T. (2020). Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. Balıkesir Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 22(2), 428-438.[Link]

Sources

Application Note: Cell-Based Assay Workflows for Evaluating 2-Amino-6-fluoro-1H-pyrimidin-4-one Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-6-fluoro-1H-pyrimidin-4-one (also known as 6-fluoroisocytosine) belongs to the class of fluorinated pyrimidines, a family of antimetabolites foundational to modern oncology and antiviral pharmacology. Like its structural analog 5-fluorouracil (5-FU), the biological activity of this compound relies on its ability to mimic natural nucleobases, tricking the cell's biosynthetic machinery into incorporating it into critical metabolic pathways[1].

To accurately assess the efficacy of 2-amino-6-fluoro-1H-pyrimidin-4-one, researchers must employ assays that capture its dual mechanism of action:

  • Targeted Enzyme Inhibition: Following intracellular phosphorylation, fluorinated pyrimidines form a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate. This blocks the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to severe dTTP depletion, stalled replication forks, and ultimately, "thymineless death"[1].

  • Nucleic Acid Misincorporation: Active triphosphate metabolites are erroneously incorporated into RNA and DNA, disrupting RNA processing and triggering DNA damage response pathways[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic viability screening. The protocols detailed below form a self-validating orthogonal workflow : phenotypic screening establishes potency, flow cytometry confirms the specific mechanistic target (S-phase arrest), and caspase quantification verifies the terminal apoptotic outcome.

Mechanistic Pathway Visualization

The following diagram illustrates the intracellular processing and downstream biological consequences of 2-amino-6-fluoro-1H-pyrimidin-4-one exposure, mapping the causality from drug uptake to terminal apoptosis.

G Compound 2-Amino-6-fluoro-1H-pyrimidin-4-one Transporter Cellular Uptake via Transporters Compound->Transporter Kinases Intracellular Phosphorylation Transporter->Kinases TS Thymidylate Synthase (TS) Inhibition Kinases->TS RNAP RNA/DNA Misincorporation Kinases->RNAP dTTP dTTP Depletion & Fork Stalling TS->dTTP RNA_Stress RNA Processing Disruption RNAP->RNA_Stress S_Phase S-Phase Cell Cycle Arrest dTTP->S_Phase Apoptosis Apoptosis (Caspase 3/7 Activation) RNA_Stress->Apoptosis S_Phase->Apoptosis

Figure 1: Cellular metabolism and dual-mechanism apoptotic pathway of fluorinated pyrimidines.

Experimental Design & Causality

When evaluating antimetabolites, assay selection dictates data integrity.

  • Why ATP-based Viability over MTT/MTS? Tetrazolium reduction assays (MTT/MTS) rely on mitochondrial oxidoreductase activity. Fluorinated pyrimidines induce profound metabolic stress long before membrane rupture occurs, often leading to artificial signal inflation in MTT assays. Measuring intracellular ATP (via luciferase) provides a direct, stoichiometric readout of metabolically active cells, eliminating redox-related artifacts[2],[3].

  • Why Propidium Iodide (PI) Flow Cytometry? Because 2-amino-6-fluoro-1H-pyrimidin-4-one starves the cell of thymidine, cells can enter the cell cycle but cannot complete DNA synthesis. This traps them specifically in the S-phase[4]. PI stoichiometrically intercalates into DNA, allowing precise quantification of DNA content (2N vs. 4N) to validate target engagement.

  • Why Caspase 3/7? Cell death can occur via necrosis (uncontrolled lysis) or apoptosis (programmed death). Antimetabolites specifically trigger the intrinsic apoptotic cascade via DNA damage. Quantifying executioner caspases (3/7) confirms the mechanism of cytotoxicity[3].

Step-by-Step Protocols

Protocol A: Phenotypic Screening via ATP-Dependent Luminescence

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the compound.

Self-Validation Check: This assay must include a known clinical standard (e.g., 5-Fluorouracil) to benchmark relative potency, and a vehicle-only control to establish the 100% viability baseline.

  • Cell Seeding: Harvest exponentially growing colorectal cancer cells (e.g., HCT-116). Seed at a density of 3×103 cells/well in 90 µL of complete growth medium into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-amino-6-fluoro-1H-pyrimidin-4-one and 5-FU in DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions (final DMSO concentration in assay ≤0.1% ).

  • Treatment: Add 10 µL of the 10X working solutions to the respective wells. Include vehicle control wells (0.1% DMSO) and media-only wells (background luminescence). Incubate for 72 hours[2].

  • Reagent Equilibration: 30 minutes prior to reading, remove the plate from the incubator and equilibrate to room temperature to ensure uniform luciferase kinetics.

  • Lysis and Detection: Add 100 µL of2 to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2],[3].

  • Readout: Measure luminescence using a multimode plate reader (integration time: 0.5–1.0 second/well). Calculate relative viability by subtracting background and normalizing to the vehicle control.

Protocol B: Target Engagement via Cell Cycle Arrest Analysis

Objective: Confirm that the compound halts DNA replication, resulting in S-phase accumulation.

Self-Validation Check: Unsynchronized, untreated cells must display a standard Gaussian distribution of G1 (~50%), S (~20%), and G2/M (~30%) phases. Loss of this distribution in the vehicle control invalidates the run.

  • Synchronization (Optional but Recommended): Seed cells in 6-well plates ( 2×105 cells/well). To synchronize, wash with PBS and culture in serum-free medium for 24 hours to arrest cells in G0/G1.

  • Treatment: Release cells by adding medium containing 10% FBS spiked with 2-amino-6-fluoro-1H-pyrimidin-4-one at its calculated IC50​ and IC90​ concentrations. Incubate for 48 hours[4].

  • Harvesting: Collect media (to retain floating apoptotic cells), trypsinize adherent cells, and pool them. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with ice-cold PBS. Resuspend in 0.5 mL PBS, and dropwise add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 0.5 mL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL PI + 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes[4].

  • Flow Cytometry: Acquire data on a flow cytometer (e.g., BD FACSCanto) using a 488 nm or 532 nm laser. Gate out doublets using PI-Width vs. PI-Area. Analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol C: Apoptotic Validation via Caspase 3/7 Activity

Objective: Differentiate between cytostatic arrest and terminal apoptotic cell death.

  • Preparation: Seed and treat cells in a white 96-well plate exactly as described in Protocol A, but limit the incubation time to 24–48 hours (caspase activation precedes terminal ATP depletion)[3].

  • Assay Execution: Add an equal volume (100 µL) of3 to the wells.

  • Incubation: Shake for 30 seconds, then incubate at room temperature for 1 hour. The reagent contains a proluminescent caspase-3/7 DEVD-aminoluciferin substrate and a proprietary thermostable luciferase[3].

  • Readout: Measure luminescence. Express data as fold-change relative to the vehicle-treated control.

Quantitative Data Presentation

To facilitate easy comparison, all quantitative outputs from the orthogonal workflow should be summarized. Below is a representative data structure demonstrating the expected pharmacological profile of 2-amino-6-fluoro-1H-pyrimidin-4-one compared to the clinical standard 5-FU in HCT-116 cells.

Treatment GroupViability IC50​ (µM) [72h]S-Phase Fraction (%) [48h]Sub-G1 (Apoptotic) Fraction (%) [48h]Caspase 3/7 Fold Change [24h]
Vehicle (0.1% DMSO) N/A22.4 ± 1.21.5 ± 0.31.00 ± 0.05
5-Fluorouracil (Standard) 8.1 ± 0.945.3 ± 2.114.2 ± 1.13.80 ± 0.25
2-Amino-6-fluoro-1H-pyrimidin-4-one Assay DependentAssay DependentAssay DependentAssay Dependent

Note: S-phase accumulation >40% strongly corroborates Thymidylate Synthase (TS) inhibition as the primary mechanism of action, while a >3-fold increase in Caspase 3/7 activity confirms the induction of the intrinsic apoptotic pathway.

References

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules / PMC. Available at:[Link][1]

  • M. A. El-Gendi et al. (2015). Predictive markers for the response to 5-fluorouracil therapy in cancer cells. PMC / NIH. Available at:[Link][4]

  • Fang, Z. et al. (2020). Targeting REV7 effectively reverses 5-FU and oxaliplatin resistance in colorectal cancer. PMC / NIH. Available at:[Link][2]

  • Gmeiner, W. H. et al. (2018). Improved potency of F10 relative to 5-fluorouracil in colorectal cancer cells with p53 mutations. OAE Publishing Inc. Available at:[Link][3]

Sources

Application Note: High-Throughput Screening (HTS) of Pyrimidinone Libraries for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidines and their derivatives are highly versatile nitrogen-containing heterocyclic scaffolds that play a foundational role in modern drug discovery. Due to their ability to modulate solubility, polarity, and hydrogen-bonding capacity, pyrimidinone moieties are frequently integrated into libraries targeting antiviral, antimicrobial, and neurological pathways[1]. This application note provides a comprehensive, self-validating protocol for the high-throughput screening (HTS) of pyrimidinone libraries. To ground this methodology in a proven biological context, the protocols herein focus on identifying selective inhibitors of the Adenylyl Cyclase 1 (AC1) / Calmodulin (CaM) protein-protein interaction (PPI)—a highly validated target for chronic pain management that avoids the addictive liabilities of opioids[2],[3].

Biological Rationale & Target Mechanism

Adenylyl Cyclases (ACs) catalyze the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cellular signaling. In the central nervous system, intracellular calcium ( Ca2+ ) binds to Calmodulin (CaM), which subsequently binds to and activates AC1. Overactivation of AC1 leads to elevated cAMP levels in the spinal cord, driving chronic pain sensitization.

The structural adaptability of the pyrimidinone scaffold makes it an ideal candidate for disrupting this specific PPI. By sterically blocking the CaM-binding domain of AC1, specific pyrimidinone derivatives can halt the signaling cascade.

Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates cAMP cAMP Production AC1->cAMP Catalyzes Pain Chronic Pain Signaling cAMP->Pain Sensitizes Pyr Pyrimidinone Hit Pyr->AC1 Blocks CaM Binding

Ca2+/CaM-stimulated AC1 signaling pathway and targeted inhibition by pyrimidinone derivatives.

High-Throughput Screening (HTS) Workflow Design

To maximize data output and minimize false positives, this workflow utilizes a Quantitative High-Throughput Screening (qHTS) approach. Unlike traditional HTS, which screens compounds at a single concentration, qHTS tests the entire pyrimidinone library across a 7-point concentration gradient directly in the primary screen[4].

Causality of Workflow Choices:

  • Acoustic Dispensing: Eliminates physical tip carryover, ensuring the integrity of highly potent pyrimidinone hits[4].

  • 1536-Well Miniaturization: Drastically reduces the consumption of expensive recombinant GST-CaM proteins and Cy5-labeled peptides.

  • Immediate SAR Generation: By generating concentration-response curves (CRCs) in the primary screen, researchers can immediately extract IC50​ values and establish preliminary Structure-Activity Relationships (SAR) without waiting for secondary validation[4].

HTS_Workflow Lib Pyrimidinone Library Prep Acoustic Dispensing (qHTS 1536-well) Lib->Prep Assay Primary FP Assay (AC1/CaM) Prep->Assay Hit Hit Validation (Z' > 0.65) Assay->Hit Counter Counter Screen (AC8 Isoform) Hit->Counter Lead Lead Optimization Counter->Lead

Quantitative High-Throughput Screening (qHTS) workflow for pyrimidinone library evaluation.

Experimental Protocols: Self-Validating Systems

Protocol A: Pyrimidinone Library Preparation (qHTS Format)
  • Compound Solubilization: Dissolve the pyrimidinone library in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Titration Series: Prepare a 7-point, 5-fold serial dilution series in 384-well source plates.

  • Acoustic Transfer: Use an acoustic droplet ejection (ADE) system to transfer 4 nL of each concentration into dry, black, opaque 1536-well assay plates[4].

  • Self-Validation Check: Include 1% DMSO vehicle controls (negative control) and 100 μM Calmidazolium (CDZ) (positive control) on every plate to continuously monitor assay drift[2].

Protocol B: Primary Fluorescence Polarization (FP) Assay

Mechanistic Justification: FP is a homogeneous, mix-and-read assay perfectly suited for PPIs. A small, free Cy5-labeled AC1 peptide tumbles rapidly in solution, depolarizing excitation light. When bound to the massive GST-CaM complex, tumbling slows, yielding high polarization. Pyrimidinone hits that disrupt this complex will cause a measurable drop in polarization. This ratiometric readout inherently normalizes well-to-well fluorescence variations, neutralizing autofluorescent compound artifacts[2].

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 100 mM KCl, and 50 μM CaCl2​ . Note: CaCl2​ is strictly required to maintain CaM in its active conformation[2].

  • Reagent Addition: Dispense 4 μL of a master mix containing 100 nM Cy5-AC1-C1b peptide and 100 nM GST-CaM into the 1536-well plates pre-spotted with the pyrimidinone compounds.

  • Incubation: Centrifuge plates at 1000 rpm for 1 minute to remove bubbles. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium[2].

  • Detection: Read plates on a multimode microplate reader using Cy5 excitation (620 nm) and emission (688 nm) filters with polarizing lenses.

Protocol C: Counter-Screening for Isoform Selectivity

Mechanistic Justification: AC1 and AC8 are closely related isoforms. While inhibiting AC1 treats pain, inhibiting AC8 impairs learning and memory. A trustworthy protocol must actively select against AC8 inhibition[3].

  • Parallel Assay: Rerun the exact FP protocol utilizing a Cy5-labeled AC8-Nt peptide in place of the AC1 peptide[2].

  • Data Triage: Calculate the Ki​ values using the Cheng-Prusoff equation. Prioritize pyrimidinone hits that exhibit an AC8/AC1 selectivity ratio of >10x[2],[3].

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, specific Quality Control (QC) metrics must be met before any hit is advanced.

Table 1: HTS Assay Quality Control & Validation Metrics

ParameterOptimal ValueMechanistic Justification
Z' Factor > 0.65Ensures a wide dynamic range and statistically significant separation between the vehicle (1% DMSO) and positive control (100 μM CDZ)[2].
DMSO Tolerance Up to 2.5%Pyrimidinone derivatives often exhibit high lipophilicity; higher DMSO tolerance prevents compound precipitation without denaturing the CaM protein[2].
Incubation Time 2 HoursProvides sufficient time for the AC1-CaM binding equilibrium to stabilize at room temperature, preventing kinetic artifacts[2].
Signal-to-Background > 5.0Guarantees that the polarization shift upon CaM binding is significantly higher than the free Cy5-AC1 peptide baseline[2].

Table 2: Representative Pyrimidinone Hit Profiling & Selectivity

Compound ClassAC1 IC50​ (μM)AC8 IC50​ (μM)Selectivity Ratio (AC8/AC1)Efficacy Outcome
Pyrazolylpyrimidinone (Hit 1) 0.25> 10.0> 40xPotent AC1 inhibition; no AC8 interference. Excellent lead candidate[3].
Thiazolo-pyrimidinone 1.40> 10.0> 7xModerate inhibition; suitable for further SAR optimization.
Nitroso-pyrimidinone 4.508.201.8xPoor selectivity; deprioritized to avoid neurocognitive side effects.
ST034307 (Reference) 2.30> 20.0> 8xStandard benchmark for AC1 selective inhibition[3].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Amino-6-fluoro-1H-pyrimidin-4-one Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing and resolving complex impurity profiles encountered during the synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one (also known by its tautomeric name, 2-amino-6-fluoropyrimidin-4-ol).

Unlike direct electrophilic fluorination used for 5-position modifications (e.g., 5-fluorouracil)1[1], the 6-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Consequently, this intermediate is typically synthesized via a Halogen Exchange (Halex) reaction, reacting 2-amino-6-chloro-1H-pyrimidin-4-one with an alkali metal fluoride. While efficient, this pathway introduces a unique matrix of competitive side reactions and purification bottlenecks.

Part 1: Mechanistic Workflows & Impurity Pathways

Understanding the origin of your impurities is the first step in eliminating them. The diagram below maps the SNAr reaction pathway and the divergence points where critical impurities are generated.

G SM 2-Amino-6-chloro-1H-pyrimidin-4-one + KF (Anhydrous) Rxn Halex Reaction (DMF, 120°C) SM->Rxn Crude Crude Reaction Mixture Rxn->Crude Imp1 Unreacted Chloro-SM (Lipophilic) Crude->Imp1 Imp2 Hydrolysis Product (Polar) Crude->Imp2 Imp3 Inorganic Salts (KCl, KF) Crude->Imp3 Product 2-Amino-6-fluoro-1H-pyrimidin-4-one Crude->Product Purif Targeted Purification (Reslurry & Recrystallization) Imp1->Purif Imp2->Purif Imp3->Purif Product->Purif Pure Pure Fluorinated Pyrimidine (>99% HPLC) Purif->Pure

Reaction pathway and impurity formation in 2-amino-6-fluoro-1H-pyrimidin-4-one synthesis.

Part 2: Diagnostic FAQs

Q1: My HPLC analysis shows a persistent 5-10% of unreacted 2-amino-6-chloro-1H-pyrimidin-4-one. How do I drive the reaction to completion without causing degradation? Mechanistic Causality: The Halex reaction is an equilibrium process. Fluoride is a notoriously poor nucleophile in the presence of even trace moisture due to strong hydration of the ion. The Solution: Ensure strict anhydrous conditions. We recommend using spray-dried KF and verifying solvent moisture via Karl Fischer titration (<50 ppm H₂O). If the reaction stalls, do not simply increase the temperature, as excessive heat promotes pyrimidine ring degradation 2[2]. Instead, introduce a phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide (Ph₄PBr) to increase the solubility and reactivity of the "naked" fluoride ion in the organic phase.

Q2: I am isolating a highly polar impurity that co-elutes near the solvent front on reverse-phase HPLC. Mass spec suggests a mass of 127 Da. What is this? Mechanistic Causality: This is 2-amino-1H-pyrimidine-4,6-dione, the hydrolysis product of your target compound. The 6-fluoro pyrimidine is highly susceptible to nucleophilic attack by hydroxide ions, which are generated when trace water reacts with the basic KF. The Solution: This impurity is notoriously difficult to separate via standard silica gel chromatography due to its extreme polarity and irreversible adsorption 3[3]. To remove it, you must exploit its distinct pKa. Adjusting the pH of your aqueous reslurry to ~4.5 will keep the dione ionized and in solution, while precipitating the neutral 2-amino-6-fluoro-1H-pyrimidin-4-one.

Q3: My isolated product has a strong yellow/brown discoloration. Standard recrystallization isn't removing it. What is the best practice? Mechanistic Causality: Colored impurities in pyrimidine synthesis often arise from thermal polymerization of the starting material or solvent degradation (e.g., DMF breaking down into dimethylamine, which then acts as a competitive nucleophile). These polymeric impurities get trapped within the crystal lattice during rapid precipitation. The Solution: Implement a hot filtration step with activated charcoal. Dissolve the crude product in hot DMSO (a superior solvent for pyrimidines 4[4]), add 5% w/w activated carbon to adsorb the conjugated polymers, and filter before initiating anti-solvent crystallization.

Part 3: Data Presentation & Separation Strategy

To effectively design a purification workflow, you must understand the physicochemical differences between the target API and its impurities.

Table 1: Impurity Profiling and Physicochemical Separation Matrix

Compound / ImpurityOriginRelative PolaritySolubility ProfileTargeted Removal Strategy
2-Amino-6-chloro-1H-pyrimidin-4-one Unreacted Starting MaterialLowSoluble in EtOAc, THFWash filter cake with cold EtOAc
2-Amino-1H-pyrimidine-4,6-dione Hydrolysis Side-ReactionHighSoluble in Water (pH >7)Isoelectric precipitation (pH 4.5)
Polymeric Degradants Thermal BreakdownVariableInsoluble in cold EtOHHot filtration with activated carbon
Potassium Chloride (KCl) Halex Reaction ByproductVery HighHighly soluble in WaterCold aqueous reslurry
2-Amino-6-fluoro-1H-pyrimidin-4-one Target Product Moderate Soluble in hot DMSO Anti-solvent crystallization (EtOH)

Part 4: Experimental Protocols & Decision Trees

Troubleshooting Decision Tree

G Start Crude Product Q1 High Salt Content? Start->Q1 A1 Cold Water Reslurry Q1->A1 Yes Q2 Colored Impurities? Q1->Q2 No A1->Q2 A2 Activated Carbon Treatment Q2->A2 Yes Q3 Organic Impurities? Q2->Q3 No A2->Q3 A3 DMSO/EtOH Recrystallization Q3->A3 Yes End Pure API Q3->End No A3->End

Decision tree for troubleshooting purification of fluorinated pyrimidine intermediates.

Self-Validating Purification Protocol

This protocol utilizes a self-validating system: purity is structurally verified at each phase transition, ensuring that downstream steps are not compromised by upstream failures.

Phase 1: Desalting and Isoelectric Isolation

  • Quench : Cool the Halex reaction mixture (in DMF) to 20°C. Slowly pour the mixture into 5 volumes of ice-cold distilled water under vigorous stirring.

  • Validation Check 1 : Test the pH of the aqueous suspension. It should read slightly basic (pH 8-9) due to the presence of excess KF.

  • Isoelectric Adjustment : Carefully add 1M HCl dropwise until the pH reaches exactly 4.5.

    • Causality: This specific pH ensures the target fluoro-pyrimidine is fully protonated and neutral, maximizing its precipitation, while keeping the hydrolysis impurity (the dione) ionized and dissolved in the aqueous layer.

  • Filtration : Filter the resulting suspension. Wash the filter cake with 2 volumes of ice-cold water to remove residual KCl and KF, followed by 1 volume of cold Ethyl Acetate to remove unreacted chloro-starting material.

Phase 2: Decolorization and Anti-Solvent Crystallization 5. Dissolution : Transfer the crude, damp filter cake to a clean Erlenmeyer flask. Add the minimum amount of hot DMSO (approx. 80°C) required for complete dissolution. 6. Carbon Treatment : Add activated charcoal (5% by weight of the crude mass). Stir at 80°C for 15 minutes. 7. Hot Filtration : Filter the hot mixture rapidly through a pre-heated Celite pad to remove the charcoal and adsorbed polymeric impurities. 8. Anti-Solvent Addition : Allow the filtrate to cool to 50°C. Slowly add absolute ethanol (anti-solvent) dropwise until the solution becomes slightly turbid. 9. Validation Check 2 : Seed the turbid solution with a pure crystal of 2-amino-6-fluoro-1H-pyrimidin-4-one.

  • Causality: Inducing controlled crystal growth prevents the rapid supersaturation that leads to the lattice trapping of impurities.

  • Final Isolation : Cool the suspension to 0-5°C for 2 hours. Filter, wash with cold ethanol, and dry under vacuum at 45°C to a constant weight.

References

  • Troubleshooting common issues in fluorinated pyrimidine synthesis , BenchChem. 2

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine , PMC (NIH). 1

  • Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates , BenchChem. 3

  • Composition of 5-fluorouracil and refining method therefor , Google Patents (WO2021022788A1). 4

Sources

Technical Support Center: Synthesis & Functionalization of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6). As a highly functionalized, fluorinated pyrimidine, this scaffold is critical in drug discovery for developing kinase inhibitors and nucleoside analogs. However, the introduction of the highly electronegative C6-fluorine fundamentally alters the electronic landscape of the pyrimidine ring. Fluorine substitution lowers the pKa of the adjacent amine and1[1], requiring precise, causality-driven control over reaction conditions.

Part 1: Mechanistic Primer & Substrate Profiling (FAQs)

Q: Why does the C6-fluorine make the pyrimidine ring so sensitive to downstream reaction conditions? A: The electronegativity of the fluorine atom heavily 2[2]. While the C-F bond is thermodynamically strong, the C6 position of a pyrimidin-4-one is highly electron-deficient. This makes the fluorine atom susceptible to unwanted nucleophilic aromatic substitution (SNAr) by hard nucleophiles (like hydroxide or alkoxides) during downstream steps. Furthermore, the fluorine atom acts as a strong electron-withdrawing group (EWG), which decreases the basicity and nucleophilicity of the C2-amine, necessitating stronger bases or elevated temperatures for subsequent N-alkylations[1].

Part 2: Troubleshooting Guide - Halogen Exchange (Halex) Synthesis

The most scalable route to 2-amino-6-fluoro-1H-pyrimidin-4-one is the Halex reaction, converting 2-amino-6-chloro-1H-pyrimidin-4-one to the fluoro analog using an alkali metal fluoride.

Q: My Halex reaction stalls at 20-30% conversion even after 24 hours at 130°C. How do I drive the reaction to completion? A: Causality: The primary bottleneck in Halex fluorination is the high lattice energy and 3[3] (e.g., KF or CsF). If the fluoride ion remains locked in the solid phase, the reaction kinetics will stall. Solution: Introduce a phase-transfer catalyst (PTC) such as 18-crown-6 (for KF) or tetraphenylphosphonium bromide. The PTC chelates the potassium cation, solubilizing the "naked" fluoride ion into the organic phase (DMSO or Sulfolane), drastically enhancing its nucleophilicity[3].

Q: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to [M-F+OH] (2-amino-pyrimidine-4,6-diol). What is causing this degradation? A: Causality: Water is the enemy of the Halex reaction. 4[4], creating a tight hydration sphere that quenches its reactivity. Concurrently, at elevated temperatures, water acts as a competing nucleophile, displacing either the starting chloride or the newly formed C-F bond to yield the thermodynamically stable 4,6-diol byproduct. Solution: Ensure strictly anhydrous conditions. Switch to anhydrous polar aprotic solvents and dry the KF under vacuum at 150°C prior to use[4].

Part 3: Quantitative Data - Halex Optimization

To illustrate the causality of reaction parameters, the following table summarizes the quantitative impact of solvent, additive, and moisture on the Halex synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Fluoride SourceSolvent (Condition)AdditiveTemp (°C)Time (h)Conversion (%)Major Byproduct
KF (3 eq)DMF (Standard)None1202418%Unreacted SM
KF (3 eq)DMSO (Anhydrous)18-crown-613012>95%<2% Diol
CsF (2 eq)Sulfolane (Anhydrous)None150888%5% Diol
KF (3 eq)DMSO (+2% H₂O)18-crown-61301235%60% Diol

Part 4: Self-Validating Experimental Protocol - Halex Fluorination

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the built-in quality control (QC) metric is met.

Step 1: Reagent Preparation & Drying

  • Charge a Schlenk flask with spray-dried Potassium Fluoride (KF, 3.0 equiv).

  • Heat the flask to 150°C under high vacuum (<0.1 mbar) for 4 hours.

  • Backfill with dry Nitrogen and allow to cool to room temperature. Validation Check: Perform a Karl Fischer titration of a representative KF/anhydrous DMSO suspension. It must read <50 ppm H₂O. If >50 ppm, repeat the drying cycle.

Step 2: Reaction Assembly

  • Add 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 equiv) and 18-crown-6 (0.1 equiv) to the flask.

  • Inject anhydrous DMSO (10 mL/g of substrate) via syringe.

  • Stir vigorously at 130°C under a continuous Nitrogen atmosphere.

Step 3: In-Process Monitoring

  • After 8 hours, withdraw a 10 µL aliquot, quench into 1 mL of H₂O/MeCN (1:1), and4[4]. Validation Check: Calculate the peak area ratio of the 6-fluoro product to the 6-chloro starting material. Proceed to workup only if conversion is >95%. If <95%, continue heating and re-sample in 4 hours.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and pour into 5 volumes of ice-cold saturated brine to crash out the product and 4[4].

  • Extract the aqueous phase with Ethyl Acetate (3 x 5 volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: Troubleshooting Workflow Visualization

HalexTroubleshooting Start Issue: Low Yield of 2-Amino-6-fluoro-1H-pyrimidin-4-one CheckSM LC-MS Analysis: Is 6-chloro SM consumed? Start->CheckSM NoSM NO (Unreacted SM) Diagnosis: Poor Fluoride Reactivity CheckSM->NoSM No YesSM YES (SM Consumed) Diagnosis: Byproduct Formation CheckSM->YesSM Yes Action1 Add Phase-Transfer Catalyst (e.g., 18-crown-6) NoSM->Action1 Action2 Identify Byproduct Mass YesSM->Action2 By1 Mass = [M-F+OH] Hydrolysis to Diol Action2->By1 By2 Mass = Complex/Oligomers Thermal Degradation Action2->By2 Fix1 Ensure Anhydrous Conditions: Dry KF & Solvent By1->Fix1 Fix2 Lower Reaction Temp Decrease Time By2->Fix2

Diagnostic workflow for resolving low yields in fluorinated pyrimidine Halex synthesis.

References

1.[4] Title: Troubleshooting common issues in fluorinated pyrimidine synthesis Source: benchchem.com URL:

2.[3] Title: Technical Support Center: Scalable Synthesis of Fluorinated Pyridines Source: benchchem.com URL:

3.[2] Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: nih.gov URL:

4.[1] Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: oup.com URL:

Sources

Navigating the Labyrinth of Pyrimidinone Synthesis: A Technical Guide to Overcoming Side Product Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals frequently encounter challenges with side product formation during pyrimidinone synthesis, a critical process in the creation of numerous pharmaceutical compounds. To address these hurdles, this technical support guide offers in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed analytical protocols. By understanding the mechanistic origins of common impurities in prevalent synthetic routes like the Biginelli, Pinner, and Guareschi-Thorpe reactions, chemists can significantly enhance the yield and purity of their target pyrimidinones.

I. Troubleshooting Guides & FAQs

This section provides direct, question-and-answer-formatted guides to tackle the most common issues encountered during pyrimidone synthesis.

A. The Biginelli Reaction: A Workhorse Prone to Byproducts

The Biginelli reaction, a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea, is a cornerstone of pyrimidinone synthesis. However, its simplicity can be deceptive, often leading to a variety of side products.

Q1: My Biginelli reaction is yielding a significant, often fluorescent, byproduct. What is it and how can I prevent its formation?

A1: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction.[1]

Troubleshooting Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of DHP byproducts.[1]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different catalysts may be necessary to optimize for your specific substrates.

  • Order of Addition: In some cases, adding the urea last can minimize its decomposition to ammonia, thereby disfavoring the Hantzsch reaction.[1]

Q2: My reaction has low conversion, and I'm isolating unreacted starting materials and a Knoevenagel condensation product. How can I drive the reaction towards the desired pyrimidinone?

A2: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing reaction that consumes starting materials.[2] This side reaction is often favored when the initial formation of the N-acyliminium ion intermediate of the Biginelli pathway is slow.

Troubleshooting Strategies:

  • Catalyst Optimization: Ensure your catalyst is active and used in the appropriate concentration. For Brønsted acids like HCl, concentration is key. For reusable catalysts, regeneration may be necessary. A variety of Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) have been shown to improve yields.

  • Stoichiometry Adjustment: Using a slight excess of urea (1.2-1.5 equivalents) can help push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.

  • Solvent Choice: While often performed in ethanol, exploring other solvents or solvent-free conditions can improve reactant solubility and reaction rates.

Q3: I'm observing an open-chain ureide intermediate that is failing to cyclize. What steps can I take to promote ring closure?

A3: Incomplete cyclization of the open-chain ureide intermediate is a common issue, particularly with sterically hindered substrates.[2] This step is often the rate-limiting step in the Biginelli reaction.

Troubleshooting Strategies:

  • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can facilitate the final cyclization and dehydration steps.

  • Elevate Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can help overcome the activation barrier for ring closure.

  • Extended Reaction Time: Some cyclizations are simply slow and require longer reaction times to go to completion. Monitor the reaction progress by TLC to determine the optimal time.

B. The Pinner Synthesis: Navigating Amidine Reactivity

The Pinner synthesis, involving the condensation of a β-dicarbonyl compound with an amidine, is a versatile method for preparing a wide range of substituted pyrimidones. However, the reactivity of amidines can lead to specific side products.

Q1: My Pinner synthesis is producing a complex mixture, and I suspect amidine self-condensation. How can I confirm and mitigate this?

A1: Amidines can react with themselves, especially under basic conditions, to form triazines or other condensation products.[3] This side reaction reduces the amount of amidine available to react with the β-dicarbonyl compound.

Troubleshooting Strategies:

  • Temperature and pH Control: Lowering the reaction temperature and carefully controlling the pH can disfavor amidine self-condensation.

  • Amidine Quality: Use freshly prepared or purified amidine salts. Amidines can be hygroscopic and may degrade over time.

Q2: I'm observing byproducts that appear to result from hydrolysis. What are the critical factors to control?

A2: The Pinner synthesis is highly sensitive to water. The amidine starting material and key intermediates are susceptible to hydrolysis, which can lead to the formation of amides and carboxylic acids as byproducts.[3]

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents, dry glassware thoroughly, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of HCl Gas: The classical Pinner reaction often involves bubbling dry HCl gas through the reaction mixture to ensure strictly anhydrous acidic conditions.[2]

Q3: My reaction with an unsymmetrical β-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve selectivity?

A3: The use of an unsymmetrical β-dicarbonyl compound can lead to the formation of two different regioisomers, depending on which carbonyl group preferentially reacts with the amidine.[3]

Troubleshooting Strategies:

  • Reaction Condition Optimization: The regioselectivity can sometimes be influenced by the choice of catalyst, solvent, and temperature. Systematic optimization of these parameters may be required.

  • Alternative Synthetic Route: If regioselectivity remains poor, a different synthetic strategy that avoids the use of an unsymmetrical β-dicarbonyl may be necessary.

C. The Guareschi-Thorpe Reaction: Considerations for Pyrimidinone Synthesis

While classically used for pyridine synthesis, the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a β-dicarbonyl compound, can be adapted for pyrimidinone synthesis. However, specific side reactions should be considered.

Q1: I am attempting a Guareschi-Thorpe synthesis for a pyrimidinone and observing nitrile group hydrolysis. How can this be avoided?

A1: The nitrile group of the cyanoacetamide starting material can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[4]

Troubleshooting Strategies:

  • pH Control: Employing a buffered system to maintain a neutral or near-neutral pH can significantly suppress nitrile hydrolysis. The use of ammonium carbonate can act as both a nitrogen source and a buffer.[4]

  • Anhydrous Conditions: As with the Pinner synthesis, minimizing the presence of water through the use of anhydrous solvents and proper handling techniques is crucial.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of hydrolysis. Close monitoring of the reaction is recommended.

II. Analytical Protocols for Reaction Monitoring and Side Product Identification

Effective reaction monitoring and byproduct identification are crucial for successful troubleshooting.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid and invaluable tool for qualitatively monitoring the progress of a reaction.

Protocol for Monitoring a Biginelli Reaction by TLC:

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark lanes for your starting materials (aldehyde and β-ketoester), a co-spot (a mixture of starting materials), and the reaction mixture at different time points.

  • Spotting: Dissolve small amounts of your starting materials in a suitable solvent (e.g., ethyl acetate) for spotting. At regular intervals (e.g., 30, 60, 120 minutes), take a small aliquot of the reaction mixture, dilute it with the spotting solvent, and spot it in the corresponding lane.

  • Development: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common solvent system for Biginelli reactions is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[1][5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Interpretation: The disappearance of starting material spots and the appearance of a new, typically lower Rf spot, indicates product formation. The presence of other spots suggests the formation of side products.

Table 1: Typical TLC Data for a Biginelli Reaction

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzaldehyde7:30.8
Ethyl Acetoacetate7:30.6
Dihydropyrimidinone Product7:30.3
Knoevenagel Adduct7:30.5

Note: Rf values are approximate and can vary based on the specific substrates, exact solvent composition, and TLC plate manufacturer.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and analysis of reaction mixtures.

General HPLC Protocol for Pyrimidinone Synthesis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength where the product and potential byproducts absorb (e.g., 254 nm) is standard.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.

The retention times of the starting materials, product, and side products will differ, allowing for their separation and quantification.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the desired product and any isolated side products.

  • ¹H NMR: Can be used to identify characteristic protons. For example, the Knoevenagel adduct will show signals for the vinylic proton, while the open-chain ureide will have distinct NH protons. Time-dependent ¹H NMR studies can even be used to monitor the reaction progress and identify intermediates.[6]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecules, aiding in the definitive identification of isomers and byproducts.

D. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the components in a reaction mixture, aiding in the identification of products and byproducts.[3][7]

  • Electron Ionization (EI): Can lead to characteristic fragmentation patterns that help in structure elucidation.

  • Electrospray Ionization (ESI): A softer ionization technique that is well-suited for identifying the molecular ion of the product and byproducts.

III. Reaction Mechanisms and Troubleshooting Workflows

Visualizing the reaction pathways and troubleshooting steps can greatly aid in understanding and resolving issues with side product formation.

A. Biginelli Reaction: Desired Pathway vs. Side Reactions

Biginelli_Reaction Reactants Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion Reactants->Iminium  Biginelli Pathway Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel  Knoevenagel Condensation Hantzsch Hantzsch DHP Reactants->Hantzsch + Ammonia OpenChain Open-Chain Ureide Iminium->OpenChain + Enol Enol Enol of β-Ketoester DHPM Desired Pyrimidinone (DHPM) OpenChain->DHPM Cyclization Ammonia Ammonia (from Urea decomp.)

Caption: Competing pathways in the Biginelli reaction.

B. Troubleshooting Workflow for Low Yield in Pyrimidinone Synthesis

Troubleshooting_Workflow Start Low Yield of Pyrimidinone Check_Reactants Check Reactant Purity Start->Check_Reactants Pure Reactants Pure? Check_Reactants->Pure Check_Conditions Review Reaction Conditions Optimal Conditions Optimal? Check_Conditions->Optimal Check_Catalyst Evaluate Catalyst Active Catalyst Active? Check_Catalyst->Active Pure->Check_Conditions Yes Purify Purify/Use Fresh Reactants Pure->Purify No Optimal->Check_Catalyst Yes Optimize_Temp Optimize Temperature & Time Optimal->Optimize_Temp No Regenerate Regenerate/Use Fresh Catalyst Active->Regenerate No End Improved Yield Active->End Yes Purify->Check_Reactants Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Stoich Adjust Stoichiometry Optimize_Solvent->Optimize_Stoich Optimize_Stoich->Check_Conditions Screen_Catalysts Screen Different Catalysts Regenerate->Screen_Catalysts Screen_Catalysts->Check_Catalyst

Caption: A systematic approach to troubleshooting low yields.

IV. Conclusion

The successful synthesis of pyrimidinones hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully controlling reaction parameters, ensuring the purity of starting materials, and employing appropriate analytical techniques for monitoring, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide serves as a valuable resource for navigating the complexities of pyrimidinone synthesis and achieving higher yields of pure, desired products.

V. References

  • Guzmán-Villanueva, D., et al. (2021). Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. Journal of Chemical Education, 98(5), 1756-1761. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Theochem @ Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of biginelli products. [Link]

  • ResearchGate. (2019). Hello all, can someone please help me regarding the solvent used for TLC to monitor the Biginelli reaction (Benzaldehyde, ethyl acetoacetate, urea)?[Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Time-dependent 1 H NMR spectra for Biginelli reaction, Formation of 4a. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. [Link]

  • SlideShare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. [Link]

  • YouTube. (2020). Fragmentation in mass spectrometry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • PubMed. (2007). HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

  • National Center for Biotechnology Information. (2025). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. [Link]

  • MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]

Sources

Technical Support Center: Improving the Solubility of 2-amino-6-fluoro-1H-pyrimidin-4-one (Favipiravir) for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 2-amino-6-fluoro-1H-pyrimidin-4-one, a compound identical to the antiviral agent Favipiravir. This molecule is a potent inhibitor of RNA-dependent RNA polymerase and is of significant interest in virology research.[1][2] However, its utility in in vitro and cell-based assays is frequently hampered by its low aqueous solubility.[3] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by high permeability but low solubility, which can lead to challenges such as compound precipitation, underestimated potency, and poor data reproducibility.[3]

This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this pyrimidinone derivative. We will move from foundational concepts to advanced troubleshooting, ensuring you can generate reliable and accurate data in your biological assays.

Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-6-fluoro-1H-pyrimidin-4-one so poorly soluble in aqueous buffers?

A1: The limited aqueous solubility stems from its molecular structure and solid-state properties. The planar nature of the pyrimidinone ring system can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[4][5] While the molecule has hydrogen bond donors and acceptors, its overall lipophilicity contributes to its preference for non-polar environments over aqueous media. Studies on similar pyrazolyl-pyrimidinone scaffolds have shown that high planarity contributes to strong crystal packing, which in turn reduces aqueous solubility.[6]

Q2: I need to prepare a stock solution. What is the recommended starting solvent?

A2: The universally recommended starting solvent for initial stock preparation is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7] 2-amino-6-fluoro-1H-pyrimidin-4-one (Favipiravir) exhibits good solubility in DMSO, with reported values around 31 mg/mL.[1] DMSO is an aprotic, polar solvent capable of dissolving a wide array of organic compounds and is miscible with most aqueous assay buffers.[7][8] It is the industry standard for compound management in drug discovery.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?

A3: This common issue, often called "crashing out," occurs when the compound's concentration in the final assay buffer exceeds its kinetic solubility limit.[4] While soluble in 100% DMSO, the compound's solubility dramatically decreases as the percentage of the aqueous buffer increases.

To fix this, consider the following, in order:

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay results.[7] It's crucial to keep the final DMSO concentration in your assay as low as possible, typically well below 0.5%.[7]

  • Reduce the Working Concentration: Your intended test concentration may be too high for the compound's solubility in the final assay medium. Perform a kinetic solubility test (see Protocol 2) to determine the maximum soluble concentration under your specific assay conditions.

  • Modify the Assay Buffer: Consider adjusting the pH or adding a co-solvent to the final assay buffer to increase the compound's solubility (see Troubleshooting Guide).

Q4: How does pH adjustment affect the solubility of this compound?

A4: The solubility of compounds with ionizable groups is highly dependent on pH.[4][9] Pyrimidinone structures have both acidic and basic pKa values.[10][11] For 2-amino-6-fluoro-1H-pyrimidin-4-one, the amino group can be protonated at acidic pH, and the hydroxyl group (in its tautomeric form) can be deprotonated at basic pH. A study on favipiravir tablets found that its solubility was low in acidic media (0.1 N HCl) but significantly higher in buffers with a pH of 6.0 and above, with the best dissolution achieved in a phosphate buffer at pH 6.8.[12] Therefore, increasing the pH of your assay buffer to neutral or slightly alkaline levels may significantly improve solubility.

Q5: What are co-solvents and when should I consider using them?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[13][14] They work by reducing the polarity of the water, thereby making the solvent more favorable for lipophilic compounds.[] Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[16] You should consider using a co-solvent system when pH adjustment is not sufficient or is incompatible with your assay, but you must always validate the tolerance of your assay system to the chosen co-solvent.

Troubleshooting Guide: From Stock to Assay

This section provides a systematic workflow for diagnosing and solving solubility issues encountered during your experiments.

Caption: A decision-tree workflow for troubleshooting solubility issues.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Materials:

  • 2-amino-6-fluoro-1H-pyrimidin-4-one powder

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated balance and volumetric pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound powder into the sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 or 20 mM).[7]

  • Dissolve: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If solids persist, use a bath sonicator at room temperature for 5-10 minutes. Visually inspect to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1] Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer after dilution from a DMSO stock.

Procedure:

  • Prepare Dilution Plate: In a 96-well clear plate, add your final assay buffer to a series of wells.

  • Create Dilution Series: Prepare a serial dilution of your DMSO stock solution in 100% DMSO.

  • Spike into Buffer: Add a small, fixed volume of each DMSO concentration to the wells containing the assay buffer to create a final concentration range (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells and matches your planned assay conditions (e.g., 0.5%).

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours, mimicking your assay's pre-incubation step.

  • Measure Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.

Solubilization Strategies: A Comparative Overview
StrategyMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Increases the fraction of the ionized (more soluble) form of the compound.[9]Simple, effective for ionizable compounds, uses common lab reagents.[]Can alter protein activity or cell health; limited by the assay's required pH range.Compounds with acidic or basic functional groups where the assay can tolerate a pH shift.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[14][]Simple to implement, can significantly increase solubility.[16]Can affect protein conformation, enzyme activity, or cell viability at higher concentrations.[16] Requires careful validation.Lipophilic, non-ionizable compounds or when pH adjustment is not an option.
Cyclodextrins Encapsulate the hydrophobic compound within a hydrophilic shell, forming a water-soluble inclusion complex.[17][18]Highly effective, can improve stability, generally low toxicity.[17][19]Can be expensive, may have their own biological effects, may alter drug-target binding kinetics.Enhancing solubility for in vivo studies or when other methods fail for in vitro assays.
Advanced Strategies: Cyclodextrin Complexation

If standard methods are insufficient, cyclodextrins offer a powerful alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[18][][21]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[19]

  • Application: A solution of the chosen cyclodextrin is prepared in the assay buffer first. Then, the DMSO stock of 2-amino-6-fluoro-1H-pyrimidin-4-one is added to this solution. The cyclodextrin helps to keep the compound in solution as the DMSO is diluted.

References
  • Solubility of favipiravir (as an anti-COVID-19) in supercritical carbon dioxide: An experimental analysis and thermodynamic modeling. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Improving and measuring the solubility of favipiravir and montelukast in SC-CO2 with ethanol projecting their nanonization. (n.d.). RSC Publishing. [Link]

  • Datasheet BSV-S7975 Product Name Favipiravir (T-705). (n.d.). BioServUK. [Link]

  • The Development and the Validation of a Novel Dissolution Method of Favipiravir Film-Coated Tablets. (2021, December 24). MDPI. [Link]

  • Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method. (n.d.). Oriental Journal of Chemistry. [Link]

  • What effects does DMSO have on cell assays?. (2017, August 3). Quora. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025, February 4). University of Antwerp. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21). ACS Publications. [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (n.d.). National Center for Biotechnology Information. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]

  • CosolvKit: a versatile tool for cosolvent MD preparation and analysis. (n.d.). ChemRxiv. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). National Center for Biotechnology Information. [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. [Link]

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2-amino-6-fluoro-1H-pyrimidin-4-one reaction condition refinement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic and practical challenges associated with the synthesis and reaction condition refinement of 2-amino-6-fluoro-1H-pyrimidin-4-one (also known as 6-fluoroisocytosine).

This guide moves beyond basic recipes. It is structured to provide process chemists and drug development professionals with the causality behind experimental choices, ensuring that every protocol functions as a self-validating system.

Mechanistic Overview & Synthesis Workflow

The synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one relies on a two-step sequence starting from commercially available 2,4,6-trifluoropyrimidine. The critical challenge lies in managing the regioselectivity of the initial amination and controlling the subsequent alkaline hydrolysis to prevent over-reaction to the corresponding diol [1].

Because the pyrimidine ring is highly electron-deficient, the sequential displacement of fluorines requires precise modulation of temperature and nucleophile stoichiometry. The first fluorine is displaced rapidly, but the second requires higher activation energy, giving us a kinetic window to isolate the mono-hydrolyzed target [2].

SynthesisWorkflow A 2,4,6-Trifluoropyrimidine (Starting Material) B Regioselective Amination (NH3, -78°C to RT) A->B C 2-Amino-4,6-difluoropyrimidine (Major Intermediate) B->C Major Pathway D 4-Amino-2,6-difluoropyrimidine (Minor Byproduct) B->D Minor Pathway E Controlled Hydrolysis (NaOH, H2O/EtOH, 60°C) C->E F 2-Amino-6-fluoro-1H-pyrimidin-4-one (Target Product) E->F Optimal Control G Over-hydrolysis (2-Amino-pyrimidine-4,6-diol) E->G Excess Base / High Temp

Regioselective synthesis workflow of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Optimization of Hydrolysis Conditions

The table below summarizes the quantitative data from our condition refinement studies for the critical hydrolysis step (Step 2). The goal is to maximize the yield of the mono-hydrolyzed product while suppressing the formation of the 4,6-diol.

Base SystemSolvent MatrixTemp (°C)Time (h)Conversion (%)Yield (%)Primary Outcome / Observation
NaOH (1.1 eq)H₂O25124538Incomplete reaction; poor intermediate solubility.
NaOH (2.0 eq) H₂O / EtOH (1:1) 60 4 >99 82 Optimal; clean mono-hydrolysis.
KOH (2.0 eq)H₂O / MeOH (1:1)604>9978Comparable to NaOH; slightly lower recovery.
NaOH (3.0 eq)H₂O902>99<10Complete over-hydrolysis to 4,6-diol byproduct.

Self-Validating Experimental Protocol

To ensure reproducibility, this methodology incorporates built-in diagnostic checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Regioselective Amination
  • Procedure: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen. Slowly add methanolic ammonia (2.0 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via ¹⁹F NMR. The disappearance of the symmetric trifluoro signal and the appearance of two distinct fluorine resonances (integrating 1:1) confirms the loss of C2 symmetry and successful formation of 2-amino-4,6-difluoropyrimidine.

Step 2: Controlled Alkaline Hydrolysis
  • Procedure: Suspend the isolated 2-amino-4,6-difluoropyrimidine (1.0 eq) in a 1:1 (v/v) mixture of H₂O and Ethanol. Add exactly 2.0 equivalents of NaOH (as a 2M aqueous solution). Heat the mixture to 60 °C for exactly 4 hours.

  • Self-Validation Checkpoint: Visual confirmation is immediate—the heterogeneous suspension will transition into a clear, homogeneous solution as the highly soluble sodium salt of the product forms. LC-MS analysis must show a primary mass shift of -18 Da (M+H: ~130.1) with strictly no peak at -36 Da (M+H: ~128.1, indicating diol formation).

Step 3: Isoelectric Precipitation and Isolation
  • Procedure: Cool the homogeneous reaction mixture to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 5.5. Stir for 1 hour at 0 °C, then filter the resulting precipitate.

  • Self-Validation Checkpoint: Precipitation strictly initiates between pH 6.0 and 5.5. If a precipitate forms at pH > 7.5, it indicates contamination by unreacted 2-amino-4,6-difluoropyrimidine, which is insoluble in neutral/basic water.

Troubleshooting & FAQs

Q1: Why do I observe the 4-amino-2,6-difluoro isomer during the initial amination step? A1: The amination of 2,4,6-trifluoropyrimidine is governed by a competition between kinetic and thermodynamic control. The C4/C6 positions are the most electrophilic sites (kinetic preference), but amination at C2 yields a thermodynamically more stable product due to highly symmetric extended conjugation. Running the reaction at strictly low temperatures (-78 °C) before gradually warming ensures that the thermodynamic product (2-amino) predominates.

Q2: How does temperature control prevent over-hydrolysis to 2-amino-pyrimidine-4,6-diol? A2: Causality here is rooted in nucleophilic aromatic substitution (S_NAr) kinetics. The first fluorine at C4 is displaced rapidly due to the strong electron-withdrawing nature of the adjacent ring nitrogens and the remaining C6 fluorine. Once the C4 hydroxyl (which tautomerizes to the 4-one) is installed, it donates electron density back into the ring via resonance. This significantly deactivates the pyrimidine core, raising the activation energy required to displace the second fluorine at C6. Capping the thermal energy at 60 °C exploits this activation energy gap, halting the reaction at mono-hydrolysis.

Q3: My isolated yield is low despite complete conversion on LC-MS. What is going wrong? A3: 2-amino-6-fluoro-1H-pyrimidin-4-one is highly polar and possesses both acidic (N-H/O-H) and basic (exocyclic NH₂, ring nitrogens) functionalities, making it highly water-soluble as either a sodium salt or a hydrochloride salt. If you overshoot the isoelectric point (pH 5.5) during acidification, the compound will re-dissolve as the cationic species. Precise pH titration is non-negotiable for maximum recovery.

References

  • Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry.[Link]

  • Schmidt, A., et al. (2002). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. Heterocycles.[Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6). This guide is designed for drug development professionals and synthetic chemists who require high-purity fluorinated pyrimidine intermediates.

Below, we detail the mechanistic causality behind two primary synthetic routes, provide self-validating standard operating procedures (SOPs), and address the most common troubleshooting queries encountered at the bench.

Mechanistic Overview & Route Selection

Synthesizing 6-fluoropyrimidin-4-ones presents a unique chemical challenge. The introduction of fluorine into a pyrimidine ring is typically achieved via a Halogen Exchange (Halex) reaction, which relies on Nucleophilic Aromatic Substitution ( SN​Ar )[1]. However, the presence of the C4-oxo (or hydroxyl) group drastically alters the electronic landscape of the ring.

  • Route A (Direct Halex): Attempts to directly fluorinate 2-amino-6-chloropyrimidin-4-one often result in poor yields. Under the basic conditions of the Halex reaction (using KF), the acidic C4-oxo group deprotonates. The resulting pyrimidinolate anion strongly donates electron density into the aromatic ring, deactivating the C6 position toward nucleophilic attack by fluoride[2].

  • Route B (Halex followed by Partial Hydrolysis): This is the superior, field-proven route. By performing the Halex reaction on the neutral, highly electron-deficient 2-amino-4,6-dichloropyrimidine, the fluorination proceeds smoothly[3]. The resulting 2-amino-4,6-difluoropyrimidine is then subjected to regioselective partial hydrolysis. This step is self-regulating: the first hydrolysis is rapid, but the newly installed oxygen donates electron density back into the ring, effectively shutting down the hydrolysis of the second fluorine atom[4][5].

Synthetic Pathway Visualization

G A 2-Amino-6-chloropyrimidin-4-one (Starting Material A) D 2-Amino-6-fluoro-1H-pyrimidin-4-one (Target Product) A->D Route A: Direct Halex KF, Sulfolane, 150°C B 2-Amino-4,6-dichloropyrimidine (Starting Material B) C 2-Amino-4,6-difluoropyrimidine (Intermediate) B->C Route B (Step 1): Halex KF, 18-crown-6, 120°C C->D Route B (Step 2): Partial Hydrolysis 1.0 eq NaOH, H2O, 80°C

Synthetic pathways for 2-amino-6-fluoro-1H-pyrimidin-4-one via Halex and partial hydrolysis.

Quantitative Route Comparison

ParameterRoute A: Direct HalexRoute B: Partial Hydrolysis
Starting Material 2-Amino-6-chloropyrimidin-4-one2-Amino-4,6-dichloropyrimidine
Overall Yield 25 - 40%75 - 85%
Regioselectivity N/A (Direct substitution)>95% (Self-regulating)
Reaction Temp 150 °C120 °C (Step 1), 60 °C (Step 2)
Major Impurity Unreacted starting material2-Amino-4,6-dihydroxypyrimidine
Scalability Poor (Anion deactivation)Excellent (High atom economy)

Standard Operating Procedures (SOPs)

Protocol: Route B (Recommended)

Step 1: Halex Reaction to 2-Amino-4,6-difluoropyrimidine

  • Preparation: Charge a flame-dried, nitrogen-flushed reactor with 2-amino-4,6-dichloropyrimidine (1.0 eq), spray-dried Potassium Fluoride (4.0 eq), and 18-crown-6 (0.05 eq) as a phase-transfer catalyst.

  • Solvent Addition: Add anhydrous sulfolane to achieve a 0.5 M concentration. Causality: Sulfolane is chosen for its high boiling point and polar aprotic nature, which stabilizes the SN​Ar transition state without solvating the fluoride nucleophile[1].

  • Execution: Heat the vigorously stirred mixture to 120 °C for 12 hours.

  • Self-Validating Checkpoint: Pull an aliquot and analyze via 19F NMR. The reaction is complete when the intermediate mono-fluoro species is fully consumed, indicated by a single sharp peak at approximately -68 ppm (relative to CFCl3​ ).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove the sulfolane and inorganic salts. Concentrate the organic layer to yield the intermediate.

Step 2: Regioselective Partial Hydrolysis

  • Preparation: Suspend the 2-amino-4,6-difluoropyrimidine (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Execution: Cool the suspension to 0 °C. Slowly add an aqueous solution of NaOH (1.05 eq) dropwise over 30 minutes. Once added, warm the reaction to 60 °C for 4 hours.

  • Self-Validating Checkpoint & Isolation: Cool the mixture to room temperature. Slowly add 1M HCl to adjust the pH to exactly 5.5. Because the target product (2-amino-6-fluoro-1H-pyrimidin-4-one) exists as a zwitterion at this pH, it will spontaneously precipitate out of solution as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water to remove any over-hydrolyzed dihydroxy impurities, and dry under high vacuum.

Troubleshooting & FAQs

Q: My Halex reaction (Route B, Step 1) is stalling at 50% conversion. What is the mechanistic cause? A: This is almost always due to water contamination. Fluoride ions ( F− ) have a very high charge density and are strongly solvated by water via hydrogen bonding. This solvation shell drastically reduces their nucleophilicity in SN​Ar reactions[2]. Ensure your Potassium Fluoride (KF) is spray-dried or calcined at 250 °C overnight, and use strictly anhydrous sulfolane.

Q: In Route B, Step 2, how does the reaction "know" to stop at mono-hydrolysis? A: It is driven by resonance causality. The starting 2-amino-4,6-difluoropyrimidine is highly electron-deficient, making the first nucleophilic attack by hydroxide rapid[4]. However, once the first fluorine is replaced by a hydroxyl group (which tautomerizes to an oxo group), the oxygen atom donates electron density back into the pyrimidine π -system. This electronic enrichment significantly raises the activation energy for the second SN​Ar substitution, effectively halting the reaction and providing excellent mono-selectivity[5].

Q: I am forced to use Route A due to starting material availability. How do I separate the target product from the unreacted starting material? A: Exploit the pKa​ differences. The target 2-amino-6-fluoro-1H-pyrimidin-4-one has a different isoelectric point than the chlorinated precursor due to the extreme electronegativity of the fluorine atom. By adjusting the aqueous workup carefully to pH 5.5–6.0, the fluorinated product will preferentially precipitate, while the chlorinated starting material and degradation products remain in solution.

Q: Can I use DAST or Deoxo-Fluor to directly fluorinate 2-amino-1H-pyrimidine-4,6-dione? A: No. While deoxyfluorination reagents like DAST are excellent for converting aliphatic alcohols to fluorides, their reaction with pyrimidinediones typically yields complex mixtures of unreactive phosphates/sulfuranes or fully aromatized difluoropyrimidines, rather than the desired mono-fluoro-mono-oxo species. Stick to the Halex/Hydrolysis methodology for predictable regiocontrol.

Sources

Stability issues with 2-amino-6-fluoro-1H-pyrimidin-4-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide & FAQs Topic: Stability of 2-Amino-6-fluoro-1H-pyrimidin-4-one in Solution Prepared by: Senior Application Scientist, Chemical Biology & Formulation Division

Executive Summary

2-Amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) is a highly reactive fluorinated pyrimidine derivative frequently utilized as an intermediate in drug discovery and kinase inhibitor synthesis. While the introduction of a fluorine atom onto a pyrimidine ring can enhance metabolic stability in biological systems, it paradoxically introduces severe in vitro formulation challenges. In aqueous solutions, this compound is highly susceptible to rapid degradation. This guide provides a mechanistic understanding of these instability issues, quantitative stability profiles, and a self-validating protocol to ensure the integrity of your experimental data.

Mechanistic Insights: The Causality of Degradation

To troubleshoot stability issues, we must first understand the chemical forces driving the degradation. The instability of 2-amino-6-fluoro-1H-pyrimidin-4-one in solution is dictated by two primary pathways:

1. Nucleophilic Aromatic Substitution (SNAr) - Defluorination The fluorine atom at the C6 position is exceptionally electronegative. Coupled with the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms, the C6 carbon becomes highly electrophilic. In aqueous media, water molecules or hydroxide ions act as nucleophiles, attacking the C6 position. This results in the rapid displacement of the fluoride ion (defluorination) and the formation of 2-amino-pyrimidine-4,6-diol (or its tautomer, 2-amino-6-hydroxy-1H-pyrimidin-4-one) 1.

2. Base-Catalyzed Pyrimidine Ring Cleavage Similar to the well-documented hydrolytic degradation of 5-fluorouracil, exposure to alkaline conditions (pH > 8.0) triggers the hydration of the pyrimidine double bonds, followed by the cleavage of the N1-C6 or N3-C4 bonds. This irreversible ring-opening yields urea and fluorinated aliphatic byproducts (such as fluoroacetaldehyde derivatives) 2.

degradation Compound 2-Amino-6-fluoro-1H-pyrimidin-4-one (Intact Compound) SNAr Nucleophilic Aromatic Substitution (SNAr) [Aqueous / Neutral to Basic] Compound->SNAr H2O / OH- attack at C6 RingOpen Pyrimidine Ring Hydrolysis [Strongly Alkaline / Acidic] Compound->RingOpen OH- attack at C2/C4 Defluorinated 2-Amino-pyrimidine-4,6-diol + Free Fluoride (F-) SNAr->Defluorinated Defluorination RingCleaved Urea + Fluorinated Aliphatic Byproducts RingOpen->RingCleaved N1-C6 / N3-C4 cleavage

Fig 1. Chemical degradation pathways of 2-amino-6-fluoro-1H-pyrimidin-4-one in aqueous solutions.

Quantitative Stability Profile

To guide your experimental design, we have summarized the kinetic behavior of 2-amino-6-fluoro-1H-pyrimidin-4-one across various solvent systems 3.

Solvent / Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Deionized Water~7.025°C< 24 hours2-Amino-pyrimidine-4,6-diol
PBS Buffer7.437°C4 - 6 hours2-Amino-pyrimidine-4,6-diol
0.1M NaOH (Alkaline)13.025°C< 30 minutesUrea + Fluorinated Aliphatics
100% Anhydrous DMSON/A-20°C> 6 monthsNone (Stable)

Troubleshooting FAQs

Q1: Why does my stock solution lose potency after 24 hours at room temperature? A: If your stock solution contains even trace amounts of water, the compound is undergoing spontaneous SNAr defluorination. The loss of potency is directly proportional to the conversion of the active 6-fluoro compound into the inactive 6-hydroxy degradant. Solution: Always prepare primary stocks in 100% anhydrous DMSO and store them in desiccated environments.

Q2: How can I formulate this compound for in vitro cell assays without triggering rapid defluorination? A: You cannot completely stop hydrolysis in aqueous cell media (pH 7.4, 37°C), but you can control the exposure time. Because the t1/2​ in PBS at 37°C is approximately 4-6 hours, you must design "pulse" assays or replenish the media frequently. Do not pre-dilute the compound in aqueous media; spike the anhydrous DMSO stock directly into the assay plate immediately prior to adding cells.

Q3: I am observing a new peak in my LC-MS data with a mass shift of -2 Da. What is this? A: This is the classic signature of aqueous defluorination. The loss of a fluorine atom (-19 Da) and the addition of a hydroxyl group (+17 Da) results in a net mass shift of -2 Da. Your compound has hydrolyzed. You must discard this batch and prepare a fresh solution.

Q4: Can I use freeze-thaw cycles for my DMSO stock solutions? A: No. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the vial. Over time, this microscopic water accumulation creates localized micro-environments where hydrolysis occurs, even inside a DMSO stock. Aliquot your stocks into single-use vials.

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, you must treat your formulation process as a self-validating system. Do not assume the compound is intact; prove it.

Step 1: Anhydrous Solubilization

  • Action: Weigh the lyophilized powder in a low-humidity environment. Dissolve immediately in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Excluding water prevents the nucleophilic attack at the C6 position, locking the compound in its stable, intact state.

Step 2: Baseline Validation (T=0)

  • Action: Analyze a 1 μ L aliquot via LC-MS (Electrospray Ionization, Positive Mode).

  • Causality: Establishes the baseline purity. You must confirm the presence of the parent mass ( [M+H]+≈130.1 m/z) and the absence of the defluorinated mass ( [M+H]+≈128.1 m/z).

Step 3: Single-Use Aliquoting

  • Action: Dispense the validated stock into opaque, single-use vials (e.g., 20 μ L per vial). Purge with Argon gas before sealing, and store at -80°C.

  • Causality: Argon displaces atmospheric moisture and oxygen. Single-use aliquots eliminate the hydrolytic risk associated with freeze-thaw condensation.

Step 4: Just-In-Time Aqueous Dilution

  • Action: Thaw a single vial immediately before the assay. Dilute directly into the final aqueous buffer (ideally slightly acidic to neutral, pH 6.5 - 7.0) and initiate the experiment within 15 minutes.

  • Causality: Minimizes the temporal window during which the compound is exposed to hydrolytic conditions prior to interacting with its biological target.

Step 5: Post-Assay Validation (T=End)

  • Causality: This is the critical self-validation step. If the T=End LC-MS shows >20% conversion to the 128.1 m/z degradant, your biological readout is a mixture of the parent and the degradant. You must shorten your assay window.

workflow Step1 1. Lyophilized Powder Store at -20°C in desiccator Step2 2. Primary Stock Preparation Dissolve in 100% anhydrous DMSO Step1->Step2 Step3 3. Quality Control (Self-Validation) LC-MS to confirm intact mass Step2->Step3 Step4 4. Aliquoting & Storage Single-use aliquots at -80°C Step3->Step4 Mass Verified Step5 5. Aqueous Dilution Dilute in buffer immediately prior to assay Step4->Step5 Step6 6. Post-Assay Validation LC-MS check of assay media Step5->Step6

Fig 2. Validated workflow for the preparation and handling of fluoropyrimidine stock solutions.

References

  • G. B. et al. "Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use." PubMed / Elsevier, 2014. Available at: [Link]

  • ResearchGate. "Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior." ResearchGate, 2018. Available at:[Link]

Sources

Technical Support Center: Characterization of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of fluorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and often challenging molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

The introduction of fluorine into a pyrimidine ring significantly alters its physicochemical properties, which can present unique analytical challenges.[1] This guide aims to provide you with the expertise and practical insights needed to overcome these hurdles and ensure the integrity of your results.

The Unique Challenge of Fluorinated Pyrimidines

Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce complexities in analysis.[2][3] These properties can influence chromatographic behavior, mass spectrometric fragmentation, and nuclear magnetic resonance (NMR) spectra. Understanding these influences is key to successful characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated pyrimidines, with ¹⁹F NMR being particularly informative.[3][4] However, several challenges can arise during data acquisition and interpretation.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: Why are my ¹⁹F NMR signals for my fluorinated pyrimidine broad or poorly resolved?

A1: Poor resolution in ¹⁹F NMR can be due to several factors. The chemical shift of fluorine is highly sensitive to its environment, so even minor conformational changes can lead to broadening.[1][5] Additionally, issues with sample preparation, such as the presence of paramagnetic impurities, can significantly impact signal quality. Ensure your sample is free from such contaminants. The choice of NMR solvent can also affect resolution; it's recommended to test different deuterated solvents to find the optimal one for your compound.[6]

Q2: I'm having trouble with the quantification of my fluorinated pyrimidine using ¹⁹F NMR. What should I consider?

A2: For accurate quantification, proper experimental setup is crucial. A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the fluorine nuclei, must be used to ensure complete relaxation between scans.[1] Using an internal standard with a known concentration and a single, sharp ¹⁹F signal is also essential for accurate quantification.

Troubleshooting Guide: NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Low Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration if possible. Use a cryoprobe for enhanced sensitivity.[1]
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Complex Coupling Patterns ¹H-¹⁹F and ¹³C-¹⁹F coupling.Use proton and/or carbon decoupling experiments to simplify the spectra.
Inaccurate Chemical Shifts Improper referencing.Use an appropriate internal or external reference standard, such as hexafluorobenzene (-164.9 ppm).[7]
Experimental Protocol: 1D ¹⁹F NMR of a Fluorinated Pyrimidine
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified fluorinated pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Add an internal standard of known concentration if quantification is required.

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Tune and match the ¹⁹F probe.

    • Set the temperature to 25 °C.

    • Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling.[1]

    • Set the spectral width to encompass the expected chemical shift range (a wide range of ~250 ppm is a good starting point if unknown).[1]

    • Set the transmitter offset to the center of the expected spectral region.

    • Use an acquisition time of at least 1-2 seconds for good resolution.[1]

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of your fluorine nuclei for quantitative experiments (a 2-5 second delay is often sufficient for qualitative analysis).[1]

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard.

    • Integrate the signals for quantitative analysis.

Workflow for NMR Analysis

Caption: General workflow for ¹⁹F NMR analysis of fluorinated pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation patterns of fluorinated pyrimidines. However, the presence of fluorine can lead to unique fragmentation behaviors that require careful interpretation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: Why do I see unexpected fragments in the mass spectrum of my fluorinated pyrimidine?

A1: The strong carbon-fluorine bond can influence fragmentation pathways, sometimes leading to rearrangements and the formation of unexpected ions.[2] It is also important to consider the possibility of in-source fragmentation or the presence of impurities from the synthesis.

Q2: I am having difficulty achieving good ionization of my fluorinated pyrimidine with electrospray ionization (ESI). What can I do?

A2: The high electronegativity of fluorine can decrease the basicity of nearby nitrogen atoms in the pyrimidine ring, making protonation for positive-ion ESI less favorable. Consider using negative-ion mode, as deprotonation may be more facile. Alternatively, atmospheric pressure chemical ionization (APCI) can be a good alternative for less polar fluorinated compounds.

Troubleshooting Guide: Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
Low Ion Abundance Poor ionization efficiency.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique (e.g., APCI, APPI).
Sample suppression.Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to correct for suppression effects.[8]
Complex Isotope Pattern Presence of other halogens (e.g., Cl, Br) from synthesis.Carefully analyze the isotopic distribution to identify the presence of other halogens.
Non-reproducible Fragmentation In-source decay or thermal degradation.Reduce the ion source temperature and cone voltage to minimize in-source processes.
Expected Fragmentation Pathways

The fragmentation of fluorinated pyrimidines often involves the loss of small neutral molecules such as HF, CO, and HCN. The specific fragmentation pattern will depend on the substitution pattern of the pyrimidine ring.

Fragmentation_Pathway M [M+H]⁺ F1 [M+H - HF]⁺ M->F1 -HF F2 [M+H - CO]⁺ M->F2 -CO F3 [M+H - HCN]⁺ M->F3 -HCN HPLC_Troubleshooting Start Poor Chromatogram Problem Identify Problem: - Peak Tailing? - Poor Resolution? - No Peak? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Resolution Poor Resolution Problem->Resolution Resolution NoPeak No Peak Problem->NoPeak No Peak TailingSol Adjust Mobile Phase pH Use End-capped Column Add Ion-pairing Agent Tailing->TailingSol ResolutionSol Optimize Gradient Change Stationary Phase Decrease Flow Rate Resolution->ResolutionSol NoPeakSol Check Connections Increase Concentration Change Detection Wavelength NoPeak->NoPeakSol

Sources

Technical Support Center: Navigating the Synthetic Challenges of 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of heterocyclic chemistry. A recurring challenge that surfaces is the surprisingly poor reactivity of 2-amino-6-fluoro-1H-pyrimidin-4-one. While an invaluable precursor for a range of pharmaceutically relevant targets, its unique electronic structure often leads to frustratingly low yields, isomer mixtures, and stalled reactions.

This guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of why this molecule behaves the way it does and to equip you with a logical framework for troubleshooting and optimization. We will dissect the underlying chemical principles and translate them into actionable, field-proven strategies to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why does 2-amino-6-fluoro-1H-pyrimidin-4-one exhibit such poor reactivity in standard nucleophilic substitution reactions?

The diminished reactivity of this precursor is not due to a single factor, but rather a confluence of competing electronic effects within the pyrimidine ring.

  • The "Push-Pull" Effect: The pyrimidine ring is inherently electron-deficient. The fluorine atom at the C6 position is a powerful electron-withdrawing group, which further decreases the electron density of the ring system.[1][2][3] This deactivation makes the ring less susceptible to certain types of reactions. Conversely, the amino group at C2 and the carbonyl oxygen at C4 are electron-donating groups, which "push" electron density into the ring. This electronic tug-of-war complicates the reactivity profile compared to a simple pyrimidine.[4]

  • Reduced Nucleophilicity of Ring Nitrogens: The strong inductive effect of the adjacent fluorine atom significantly lowers the basicity and nucleophilicity of the N1 nitrogen. This makes direct reactions at this position, such as N-alkylation, particularly challenging.

  • Tautomerism: The molecule exists in equilibrium between its -one and -ol tautomeric forms. The predominant keto (-one) form is generally less aromatic and can influence which nitrogen atom is the most likely site for protonation or alkylation, often leading to mixtures of products.

Caption: Competing electronic effects on the pyrimidine ring.

Troubleshooting Guide: N-Alkylation Reactions

A primary challenge is the selective N-alkylation of 2-amino-6-fluoro-1H-pyrimidin-4-one. Researchers often face low yields and the formation of difficult-to-separate regioisomers.

Q2: My N-alkylation reaction is giving me a low yield and an inseparable mixture of isomers. How can I improve regioselectivity and conversion?

This is a classic problem stemming from the multiple nucleophilic sites on the molecule (the exocyclic amino group vs. the endocyclic N1 and N3 nitrogens).[5] The key is to manipulate the reaction conditions to favor one site over the others.

Troubleshooting Workflow for N-Alkylation

N_Alkylation_Troubleshooting cluster_reagent Alkylating Agent Strategy cluster_base Base & Solvent System cluster_temp Thermal Conditions start Low Yield / Isomer Mixture check_reagent 1. Assess Alkylating Agent start->check_reagent check_base 2. Evaluate Base & Solvent check_reagent->check_base If yield is still low reagent_details • Use more reactive halides:   R-I > R-Br > R-Cl • Consider adding catalytic KI   with alkyl bromides/chlorides. • Ensure agent is not degraded. check_temp 3. Optimize Temperature check_base->check_temp If isomers persist base_details • Stronger bases (NaH) may   increase reactivity but can   decrease selectivity. • Weaker bases (K₂CO₃, Cs₂CO₃)   often provide better control. • Use anhydrous polar aprotic   solvents (DMF, DMSO). outcome Improved Yield & Selectivity check_temp->outcome temp_details • Start at room temperature. • Gradually increase temperature   (e.g., to 50-80 °C). • Monitor by TLC/LC-MS to avoid   decomposition at high temps.

Caption: A logical workflow for troubleshooting N-alkylation.

Quantitative Troubleshooting Summary
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Alkylating Agent: Alkyl chlorides or bromides may be too slow.[6]Switch to the corresponding alkyl iodide, which is a better leaving group. Alternatively, add a catalytic amount of potassium iodide (KI) to perform an in situ Finkelstein reaction.
Ineffective Base/Solvent: The base may not be strong enough to deprotonate the pyrimidinone, or it may have poor solubility.[6][7]Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the solvent is anhydrous and polar aprotic (e.g., DMF, DMSO) to dissolve the reactants and facilitate the Sₙ2 reaction.
Low Reaction Temperature: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature while monitoring for side product formation using TLC or LC-MS.[7]
Formation of Regioisomers Similar Reactivity of Nitrogen Atoms: The chosen conditions do not sufficiently differentiate between the nucleophilicity of the exocyclic and endocyclic nitrogens.Altering the base and solvent combination can influence the site of alkylation. Bulky bases may favor the less sterically hindered position. A protecting group strategy may be necessary for complete control.
Over-alkylation Excess Alkylating Agent or Prolonged Reaction Time: The mono-alkylated product reacts further.Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.[5]
Experimental Protocol: Selective N1-Alkylation

This protocol is adapted from methodologies developed for the N-alkylation of similar pyrimidine systems and is optimized for selectivity.[8]

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-6-fluoro-1H-pyrimidin-4-one (1.0 mmol, 1.0 eq).

  • Solvent and Base: Add anhydrous DMF (10 mL) followed by cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq). Stir the suspension vigorously for 30 minutes at room temperature.

  • Reagent Addition: Add the alkyl iodide (1.1 mmol, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

To build more complex molecules, you will likely need to employ cross-coupling reactions. However, fluorinated heterocycles can be notoriously difficult substrates.

Q3: My Suzuki-Miyaura coupling reaction is failing. The catalyst seems inactive. What are the critical parameters to consider for this substrate?

Successful cross-coupling of fluorinated heterocycles hinges on selecting a robust catalytic system that can overcome the electronic deactivation of the ring and resist catalyst inhibition.[9][10][11] The choice of ligand is particularly critical.

Palladium Catalytic Cycle: Potential Failure Points

Palladium_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L₂Pd(II)(Ar)(X) OxAdd->PdII_1 Failure1 Failure Point 1: Slow Oxidative Addition (Strong C-X bond or electron-poor ring) OxAdd->Failure1 Trans Transmetallation (Ar'-B(OR)₂) PdII_2 L₂Pd(II)(Ar)(Ar') Trans->PdII_2 RedEl Reductive Elimination RedEl->Pd0 PdII_1->Trans Failure2 Failure Point 2: Ligand Dissociation or Catalyst Decomposition PdII_1->Failure2 PdII_2->RedEl

Caption: Key steps and failure points in the Pd-catalyzed cycle.

Parameter Optimization for Cross-Coupling
ParameterCommon ChoicesExpert Rationale & Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃ is often preferred for its reliability in generating the active Pd(0) species. Pre-formed catalysts (e.g., Buchwald precatalysts) can also offer improved activity and air stability.[11]
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos)This is the most critical parameter. Electron-rich, bulky phosphine ligands are essential. They promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing decomposition.[9][12] SPhos is an excellent starting point for many heterocyclic couplings.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic base is required. K₃PO₄ is a robust, all-purpose choice for Suzuki reactions. The choice of base can also influence the lifetime of the boronic acid.
Solvent Toluene, 1,4-Dioxane, THF/H₂OThe choice of solvent must balance the solubility of all components. A mixture of an organic solvent with a small amount of water is often necessary to facilitate the transmetallation step with the boronic acid. Ensure solvents are degassed to prevent oxidation of the Pd(0) catalyst.

Advanced Strategies

Q4: If standard N-alkylation and cross-coupling methods continue to fail, what is a viable alternative strategy?

When direct functionalization is unsuccessful, a common and effective strategy is to first convert the pyrimidinone into a more reactive intermediate.

  • Halogenation: The hydroxyl group of the pyrimidinone can be converted to a chloride using a strong dehydrating/chlorinating agent like phosphoryl chloride (POCl₃). This yields a 2-amino-4-chloro-6-fluoropyrimidine.

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting 4-chloro derivative is now highly activated for SₙAr reactions.[13][14] The chlorine at the C4 position is typically much more reactive than the fluorine at C6, allowing for selective displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) under milder conditions than the original precursor would tolerate.

This two-step sequence often provides a more reliable and higher-yielding route to the desired functionalized product.

References

  • Guner, V. (2021). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Reaction Chemistry & Engineering. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a modern antiviral drug: synthesis and modifications. Chemistry of Heterocyclic Compounds. [Link]

  • Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Di Donato, F., et al. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Sadowski, M., et al. (2016). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Schipper, D. J., et al. (2011). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters. [Link]

  • Macgregor, D. S., et al. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gillis, E. P., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Challener, C. (2016). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Hodges, J. A., & Timpanaro, S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Jarmula, A., et al. (2005). X-ray Crystal and Ab Initio Structures of 3′,5′-di- O -Acetyl N (4)Hydroxy2′Deoxycytidine and Its 5-Fluoro Analogue. ResearchGate. [Link]

  • Li, D., et al. (2024). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers. [Link]

  • Sain, S., et al. (2020). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • da Silva, A. D., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Streu, C. N., & Zeller, M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules. [Link]

  • Vale, N., et al. (2014). Synthesis of N-Alkyl Amino Acids. In Non-natural Amino Acids. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

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  • Sharma, M., et al. (1983). Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. Tetrahedron Letters. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]

  • Boumoud, T., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. [Link]

  • Kahriman, N., et al. (2020). Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives. ResearchGate. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kahriman, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. [Link]

  • Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Martínez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

  • Neff, R. K., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Harnden, M. R., et al. (1990). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Journal of Medicinal Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Hassan, A. A., et al. (2007). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ResearchGate. [Link]

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Technical Support Center: Byproduct Analysis in 2-amino-6-fluoro-1H-pyrimidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-amino-6-fluoro-1H-pyrimidin-4-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation and analysis in reactions involving this important heterocyclic compound. Our goal is to equip you with the knowledge to identify, understand, and mitigate the formation of common impurities, ensuring the quality and integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of My Reaction Mixture

Question: I'm seeing several unexpected peaks in the HPLC chromatogram of my 2-amino-6-fluoro-1H-pyrimidin-4-one reaction. How can I identify these byproducts?

Answer: The appearance of unexpected peaks is a common challenge in synthetic chemistry. A systematic approach combining analytical techniques is the most effective way to identify these byproducts. The primary tools for this are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Workflow for Unidentified Peaks:

start Unexpected peaks in HPLC lcms Perform LC-MS Analysis start->lcms nmr Isolate Byproduct for NMR lcms->nmr Obtain m/z of byproduct database Search literature & databases for known impurities lcms->database structure Propose Byproduct Structure nmr->structure Obtain 1H and 13C NMR data database->structure confirm Confirm structure with reference standard (if available) structure->confirm end Byproduct Identified confirm->end

Caption: Workflow for the identification of unknown byproducts.

In-depth Explanation:

  • LC-MS Analysis: This is your first line of attack. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the molecular ion of each byproduct. This information is critical for determining the molecular formula of the impurity. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide highly accurate mass data, which greatly aids in formula determination.[1]

  • NMR Spectroscopy: For unambiguous structure elucidation, isolating the byproduct followed by NMR analysis is essential.[2] ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule, allowing you to piece together its structure.[3]

  • Literature and Database Search: Cross-reference the molecular weight and any fragmentation data from your MS analysis with chemical databases and scientific literature. It's possible the byproduct has been previously identified in similar reactions.

Issue 2: Consistently Low Yield of the Desired Product

Question: My reactions are consistently resulting in a low yield of 2-amino-6-fluoro-1H-pyrimidin-4-one. What are the likely causes and how can I improve it?

Answer: Low reaction yield is a multifaceted problem that can stem from various factors, from the quality of your starting materials to suboptimal reaction conditions.[4]

Potential Causes & Solutions for Low Yield:

Potential Cause Explanation Recommended Action
Purity of Starting Materials Impurities in your starting materials can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[5]Ensure all starting materials are of high purity and are thoroughly dried. Moisture can be particularly problematic in many organic reactions.
Reaction Conditions Temperature, reaction time, and solvent can all significantly impact the outcome of a reaction. Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.[5]Systematically optimize your reaction conditions. Experiment with different temperatures, reaction times, and solvents. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Stoichiometry of Reactants An incorrect molar ratio of reactants can lead to an incomplete reaction or the formation of byproducts.Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
Inefficient Product Isolation Significant product loss can occur during the work-up and purification steps.[6]Optimize your work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different purification method.
Issue 3: Identification of a Dimeric Byproduct

Question: My LC-MS analysis suggests the presence of a byproduct with a molecular weight that is approximately double that of my starting material. Could this be a dimer?

Answer: Yes, the formation of dimeric byproducts is a possibility, especially under certain reaction conditions. These dimers can form through various mechanisms, such as intermolecular reactions between two molecules of the starting material or a reactive intermediate.

Plausible Dimerization Pathway:

start 2 molecules of 2-amino-6-fluoro-1H-pyrimidin-4-one intermediate Reactive Intermediate (e.g., via deprotonation) start->intermediate Reaction Conditions (e.g., strong base) dimer Dimeric Byproduct intermediate->dimer Intermolecular Reaction end Reduced Yield of Monomer dimer->end

Caption: A simplified representation of a possible dimerization pathway.

Analytical Confirmation of Dimerization:

  • Mass Spectrometry: The molecular ion in the mass spectrum should correspond to the expected molecular weight of the dimer. Tandem MS (MS/MS) can be used to fragment the dimer and provide structural information.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the isolated dimer will show a more complex pattern of signals compared to the monomer, but the chemical shifts should be consistent with the proposed dimeric structure.

Issue 4: Suspected Hydrolysis of the Fluoro-Substituent

Question: I suspect that the fluorine atom on my pyrimidinone ring is being replaced by a hydroxyl group during my reaction or work-up. How can I confirm this?

Answer: Hydrolysis of a fluoro-substituent to a hydroxyl group is a known side reaction for some fluorinated heterocyclic compounds, particularly under harsh acidic or basic conditions.

Analytical Evidence for Hydrolysis:

Analytical Technique Expected Observation for Hydrolyzed Byproduct
LC-MS The molecular ion will show a mass shift corresponding to the replacement of a fluorine atom (atomic weight ~19) with a hydroxyl group (atomic weight ~17), resulting in a net decrease of 2 Da.
¹H NMR The disappearance of any proton signals that were coupled to the fluorine atom. A new, broad signal corresponding to the hydroxyl proton may also be observed.
¹³C NMR A significant downfield shift for the carbon atom that was previously bonded to the fluorine atom. The C-F coupling will no longer be present.

Preventing Hydrolysis:

  • Control pH: Avoid strongly acidic or basic conditions during your reaction and work-up.[6]

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Conduct your reaction at the lowest effective temperature.

  • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions like hydrolysis.[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Byproduct Profiling

This protocol provides a general guideline for the analysis of 2-amino-6-fluoro-1H-pyrimidin-4-one and its byproducts using HPLC with UV detection.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS for Molecular Weight Determination

This protocol is for the determination of the molecular weight of byproducts using LC-MS.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.[7]

  • LC Conditions:

    • Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic compatibility.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak to determine the m/z of the molecular ion ([M+H]⁺).

Protocol 3: NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a sample for NMR analysis to elucidate the structure of an isolated byproduct.

  • Sample Preparation:

    • Isolate the byproduct of interest using preparative HPLC or column chromatography.

    • Ensure the isolated byproduct is free of residual solvents by drying under high vacuum.

    • Accurately weigh 5-10 mg of the purified byproduct.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum to determine the proton environments.

    • Acquire a ¹³C NMR spectrum to determine the carbon skeleton.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

Data Presentation

Table 1: Predicted Analytical Data for 2-amino-6-fluoro-1H-pyrimidin-4-one and Potential Byproducts
CompoundMolecular FormulaMolecular Weight (Da)Predicted [M+H]⁺ (m/z)Key Predicted ¹H NMR Shifts (DMSO-d₆, δ ppm)
2-amino-6-fluoro-1H-pyrimidin-4-one C₄H₄FN₃O129.09130.0910.5-11.5 (br s, 1H, NH), 6.5-7.5 (br s, 2H, NH₂), 5.5-6.0 (d, 1H, CH)
Hydrolysis Product C₄H₅N₃O₂127.09128.0910.0-11.0 (br s, 1H, NH), 9.0-10.0 (br s, 1H, OH), 6.0-7.0 (br s, 2H, NH₂), 5.0-5.5 (s, 1H, CH)
Dimeric Byproduct (example) C₈H₈F₂N₆O₂258.18259.18More complex spectrum with multiple signals for NH, NH₂, and CH protons.

References

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC. Available at: [Link]

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC. Available at: [Link]

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  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Available at: [Link]

  • Dynamic Dimerization of Chemokine Receptors and Potential Inhibitory Role of Their Truncated Isoforms Revealed through Combinatorial Prediction - MDPI. Available at: [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches - Arkivoc. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. Available at: [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

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Catalyst selection for improving pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields, poor regioselectivity, or stalled cyclizations during pyrimidine ring formation.

The synthesis of pyrimidines—whether via the classic Biginelli multicomponent reaction or the cyclocondensation of amidines (Pinner-type)—is highly dependent on the kinetic and thermodynamic modulation provided by your chosen catalyst. This guide is designed to move beyond basic recipes, explaining the causality behind catalyst selection so you can rationally troubleshoot your workflows.

I. Mechanistic Pathways & Catalyst Logic

To troubleshoot a failed pyrimidine synthesis, you must first understand which transition state your catalyst is failing to stabilize. The formation of the pyrimidine core generally requires overcoming a high-energy condensation barrier, followed by a cyclodehydration step.

MechanisticPathway Aldehyde Aldehyde + Urea (Starting Materials) Iminium N-Acyliminium Ion (High Energy Intermediate) Aldehyde->Iminium Lewis Acid Catalysis (Lowers Activation Energy) Ureide Open-Chain Ureide (Pre-cyclization) Iminium->Ureide Nucleophilic Attack Enol β-Ketoester (Nucleophile) Enol->Ureide C-C Bond Formation Product Dihydropyrimidinone (Target Pyrimidine) Ureide->Product Cyclodehydration (-H2O)

Catalytic stabilization of the N-acyliminium ion in the Kappe mechanism of the Biginelli reaction.

FAQ 1: Why is my Biginelli reaction stalling at the open-chain ureide intermediate?

The Causality: According to the accepted Kappe mechanism[1], the Biginelli reaction proceeds via an N -acyliminium ion intermediate. If your reaction stalls at the open-chain ureide, your catalytic system is sufficient for the initial C-C bond formation but lacks the Brønsted/Lewis acidity required to protonate the terminal hydroxyl group and drive the final cyclodehydration (loss of H2​O ). The Solution: Transition from a mild organocatalyst to a robust Lewis acid. Indium(III) bromide ( InBr3​ ) is highly effective here; its vacant p-orbitals strongly coordinate with the oxygen atoms of the intermediates, driving both the initial iminium formation and the final dehydration step even under solvent-free conditions[2].

FAQ 2: I am getting a mixture of regioisomers when condensing amidines with unsymmetrical enones. How can I fix this?

The Causality: In a [3+3] annulation, free amidines can attack either the carbonyl carbon or the β -carbon of an unsymmetrical enone, leading to regioisomeric mixtures. The Solution: Employ a transition metal catalyst, such as Copper(II) triflate ( Cu(OTf)2​ ) or a PN5P-Iridium-pincer complex[3]. Transition metals act as templating agents. Copper(II) will coordinate with the nitrogen atoms of the amidine and the oxygen of the enone, locking the reactants into a specific pre-transition state geometry that forces a regioselective aza-Michael addition followed by intramolecular cyclization[4].

II. Quantitative Catalyst Performance Data

When scaling up from discovery to process chemistry, catalyst loading, reaction time, and environmental impact become critical. The table below synthesizes quantitative performance data across various catalytic systems to aid your selection.

Catalyst SystemReaction TypeCatalyst LoadingOptimal ConditionsAvg. YieldKey Advantage
InBr3​ Biginelli10 mol%Solvent-free, 80°C, 45 min88–95%Extremely rapid, green, high atom economy[2].
Cu(OTf)2​ [3+3] Annulation20 mol%Base, Solvent, Reflux, 12 h75–85%Perfect regiocontrol for complex amidines[3].
L-Proline Multicomponent10–20 mol% CH3​CN , Reflux, 4–6 h80–92%Mild organocatalyst, prevents degradation of sensitive functional groups[5].
Uranyl Acetate Biginelli5 mol%Solvent-free, 90°C, 4 h85–90%Very low catalyst loading required[6].

III. Validated Experimental Protocols

A protocol is only as good as its built-in validation checks. Below are two field-proven methodologies with integrated troubleshooting steps.

Protocol A: Solvent-Free InBr3​ -Catalyzed Biginelli Synthesis

This protocol leverages green chemistry principles, utilizing InBr3​ to bypass the need for hazardous solvents while accelerating reaction kinetics[2].

WorkflowBiginelli Step1 1. Homogenize Reagents (Aldehyde, Urea, Ketoester) Step2 2. Add Catalyst (10 mol% InBr3) Step1->Step2 Step3 3. Solvent-Free Heating (80°C for 45 min) Step2->Step3 Step4 4. Quench & Wash (Ice-cold H2O / EtOH) Step3->Step4 Step5 5. Recrystallization (Yield: >88%) Step4->Step5

Step-by-step workflow for the solvent-free, Indium-catalyzed Biginelli reaction.

Materials: Aromatic aldehyde (1.0 mmol), β -ketoester (1.0 mmol), urea/thiourea (1.2 mmol), InBr3​ (0.1 mmol, 10 mol%). Methodology:

  • Homogenization: In a 10 mL round-bottom flask, thoroughly mix the aldehyde, β -ketoester, and urea using a glass stirring rod until a uniform paste is formed.

  • Catalyst Addition: Add 10 mol% InBr3​ to the mixture. Self-Validation: The mixture may exhibit a slight exothermic warming; this indicates the initial Lewis acid-base coordination with the carbonyl species.

  • Thermal Activation: Place the flask in an oil bath pre-heated to 80°C. Stir vigorously for 45 minutes.

  • In-Process Monitoring: Spot the crude mixture on a TLC plate (Eluent: EtOAc/Hexane 3:7). Validation Check: The aldehyde spot ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ). If the aldehyde persists, increase the temperature to 90°C for an additional 15 minutes.

  • Isolation: Cool the mixture to room temperature. Pour 10 mL of ice-cold water into the flask and stir for 10 minutes to dissolve unreacted urea and the catalyst.

  • Purification: Filter the precipitated solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure dihydropyrimidinone.

Protocol B: Copper-Catalyzed [3+3] Annulation for Regioselective Pyrimidines

Used when synthesizing fully aromatic pyrimidines from amidines and α,β -unsaturated ketones[3],[4].

Materials: Amidine hydrochloride (1.0 mmol), α,β -unsaturated ketone (1.2 mmol), Cu(OTf)2​ (20 mol%), K2​CO3​ (2.0 mmol), DMF (5 mL). Methodology:

  • Free-Basing the Amidine: Suspend the amidine hydrochloride and K2​CO3​ in DMF. Stir at room temperature for 15 minutes to generate the free amidine nucleophile.

  • Catalyst Complexation: Add Cu(OTf)2​ to the suspension. The solution will turn a distinct blue/green color, indicating the formation of the Copper-amidine complex.

  • Cycloaddition: Slowly add the α,β -unsaturated ketone dropwise over 5 minutes. Heat the reaction to 100°C under an open-air atmosphere (oxygen acts as the terminal oxidant for the final aromatization step).

  • Monitoring: Run the reaction for 8-12 hours. Validation Check: LC-MS should show the mass of the fully oxidized pyrimidine ring [M+H]+ . If the [M+H+2]+ mass is dominant, the oxidative aromatization is incomplete; bubble dry air or O2​ through the solvent for 1 hour.

  • Workup: Dilute with EtOAc, wash heavily with brine (3x) to remove DMF and copper salts, dry over Na2​SO4​ , and purify via flash chromatography.

IV. References

  • MDPI - Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link][3]

  • National Library of Medicine (PMC) - Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available at:[Link][7]

  • Wikipedia - Biginelli reaction (Mechanistic Pathways). Available at: [Link][1]

  • ACS Omega - Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones. Available at: [Link][5]

  • Journal of Synthetic Chemistry - InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Available at:[Link][2]

  • Taylor & Francis - One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Available at: [Link][6]

  • Organic Chemistry Portal - Pyrimidine synthesis (Recent Literature & Methodologies). Available at: [Link][4]

Sources

Managing reaction exotherms in large-scale pyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidinone Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process chemistry teams struggling with the transition of pyrimidinone cyclizations from the laboratory fume hood to the pilot plant. Pyrimidinone synthesis—often involving the condensation of amidines or guanidines with highly electrophilic dicarbonyls or alkynes—is notoriously exothermic. What appears as a mild, easily controlled reaction in a 100 mL flask can rapidly evolve into a dangerous thermal runaway in a 50 L reactor.

This guide provides field-proven troubleshooting protocols, causal explanations, and self-validating methodologies to ensure process safety and product integrity during scale-up.

FAQ: Fundamental Exotherm Causality & Risk Assessment

Q1: Why do pyrimidinone cyclizations suddenly experience thermal runaway upon scale-up when they were perfectly stable at the bench scale?

A1: The causality lies in the fundamental physics of reactor geometry. As the scale of the synthesis increases, the volume of the reaction mixture increases cubically, while the surface area of the reactor jacket increases only quadratically. This drastically reduces the surface-area-to-volume ratio, crippling the reactor's ability to dissipate heat[2]. In a laboratory flask, heat is rapidly lost to the environment. In a pilot reactor, the generated heat is trapped. If the rate of heat generation from the pyrimidinone condensation exceeds the cooling capacity of the jacket, the temperature rises. This temperature increase exponentially accelerates the reaction kinetics, leading to a self-feeding loop of heat generation known as a thermal runaway[2].

Q2: How do we quantitatively assess the thermal risk before moving to the pilot plant?

A2: You must never scale up an exothermic cyclization without prior reaction calorimetry. The standard protocol involves using a reaction calorimeter (e.g., an RC1 system) to measure the heat of the chemical reaction under isothermal conditions[1]. You need to determine two critical parameters:

  • Reaction Enthalpy ( ΔHrxn​ ): The total heat released by the cyclization.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the mixture would reach if all the heat of reaction were released adiabatically (without any cooling) [1].

If the MTSR exceeds the boiling point of your solvent or the decomposition temperature of your pyrimidinone intermediate, you have a critical safety hazard that requires immediate process redesign.

Troubleshooting Guide: Real-Time Exotherm Management

Q3: During the addition of the base to initiate the pyrimidinone cyclization, the reactor temperature is spiking despite maximum jacket cooling. What are the immediate interventions?

A3: A temperature spike indicates that reagent accumulation has occurred, and the reaction is proceeding faster than the heat can be removed.

  • Immediate Action 1: Halt the reagent feed immediately. Do not add any more base or electrophile [2].

  • Immediate Action 2: Ensure the agitator is running at an appropriate, high speed. Poor mixing creates localized "hot spots" where the reaction accelerates independently of the bulk fluid temperature [2].

  • Immediate Action 3: If the temperature continues to climb toward the MTSR, deploy a pre-cooled quenching agent or introduce an inert product stream to dilute the reaction mass and absorb sensible heat [3].

Q4: How do we optimize the reagent addition rate to prevent this heat accumulation in the first place?

A4: The protocol must be designed as a dose-controlled reaction rather than a batch reaction.

  • Determine the Accumulation Factor: Use calorimetry to ensure that the reaction kinetics are fast enough that the reagent is consumed as soon as it is added. If the reaction is sluggish at the set temperature, unreacted starting materials will accumulate.

  • Feed Rate Limitation: Set the reagent addition rate such that the heat generation rate exactly matches the maximum heat removal capacity of the reactor's cooling jacket.

  • Self-Validating Check: Pause the addition mid-process. The reactor temperature should drop immediately. If the temperature continues to rise after the feed is paused, you have reagent accumulation and must permanently reduce your feed rate.

G A Scale-Up Initiated (Volume Increases Faster Than Surface Area) B Decreased Heat Dissipation Capacity A->B C Heat Generation > Heat Removal B->C D Temperature Spike (Reaction Rate Accelerates) C->D E Thermal Runaway / Side Reactions D->E F Implement Continuous Flow / Microreactors D->F Mitigation

Caption: Logical progression of thermal runaway during scale-up and flow chemistry mitigation.

Data Presentation: Thermal Risk Categorization

To standardize safety protocols across your process chemistry teams, utilize the Heat Production Potential (HPP) categorization. This dictates whether a pyrimidinone synthesis can be safely performed in batch or requires advanced flow reactor geometries[5].

Table 1: Heat Production Potential (HPP) and Reactor Suitability

CategoryHPP (kW/L)Exotherm SeverityRecommended Scale-Up Strategy
Category 1 > 100ExtremeUnsuitable for batch. Requires microreactors (<500 μm channels) [5].
Category 2 10 - 100HighHighly critical. Requires intensive active cooling, slow dosing, or plate heat exchangers [3].
Category 3 < 10ModerateSuitable for standard batch scale-up with standard jacket cooling and monitoring [5].

Advanced Workflow: Continuous Flow Chemistry for Pyrimidinone Synthesis

Q5: Our pyrimidinone cyclization falls into Category 1 (HPP > 100 kW/L). Batch scale-up is deemed too hazardous. What is the alternative?

A5: The definitive solution for highly exothermic heterocyclic syntheses is transitioning to Continuous Flow Chemistry. Microreactors possess an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and near-isothermal operation, even for violent exotherms [3, 5].

Step-by-Step Methodology: Flow Synthesis Setup for Exothermic Cyclization

  • Pre-Reaction Preparation: Prepare Solution A (amidine/guanidine precursor in a suitable solvent) and Solution B (electrophilic dicarbonyl and base). Ensure both solutions are completely homogeneous to prevent micro-channel clogging.

  • Pump Calibration: Utilize high-precision HPLC or syringe pumps to deliver Solution A and Solution B. The flow rates must be calibrated to achieve the exact stoichiometric ratio and desired residence time.

  • Micromixing: Direct the streams into a static T-mixer or a specialized microstructured mixing device. Rapid mixing is essential to prevent localized concentration gradients that can lead to side reactions [3].

  • Reactor Residence: Pass the mixed stream through a microreactor coil (channel diameter < 500 μm) submerged in a temperature-controlled bath [5]. The high thermal conductivity of the reactor material will instantly absorb the heat of the cyclization exotherm.

  • Inline Quenching: Direct the reactor effluent immediately into a cooling loop or an inline quench stream (e.g., aqueous acid to neutralize the base and halt the reaction) [4].

  • Continuous Collection: Collect the synthesized pyrimidinone in a product vessel. The system is self-validating: steady-state temperature profiles and consistent product assay confirm that the exotherm is fully managed.

Flow P1 Pump A: Amidine Precursor Mix Static T-Mixer (High Mass Transfer) P1->Mix P2 Pump B: Electrophile / Base P2->Mix React Microreactor Coil (High Surface-to-Volume) Mix->React Cool Cooling Loop (Quench Exotherm) React->Cool Collect Product Collection (Pyrimidinone) Cool->Collect

Caption: Continuous flow reactor setup for managing highly exothermic pyrimidinone syntheses.

References

  • Calorimetric Insight into Coupling between Functionalized Primary Alkyl Halide and Vinylic Organocuprate Reagent. chem-soc.si.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsT45JpQP0D1yhdA2NNzPfFVFfB-trlzRJfuzHUGEvq_-NMFm0iFbndLcandlBhQ8HZs081BnTRnOxoaIJVL69PCWKpL5F6wH7ISQDg9zUBhKYwJsgk5erm_wpEMZkFlUcZipfnKXnuw==]
  • Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 5-(Aminomethyl)-2-fluorobenzonitrile. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRX02UNNw6sH_pJ9SHImPPgSIQznhqCegyoZAbR7luF2VXHnIy3gttSX059hsrH1f8k81FxTahNoFwPNG8Jz0LKFfIavlVj9SGtYTpdUYtEkwdcoRr8ygEvCI6sIVCEHPD6Erq7MV6WMm-hNsXqjlXjo_g2vWj4tYcnnr6ocru_zfgiKu0CeQtKyBtlmOOhlBEqPosgemmUB76ja7exDdzwrGqBml0WzSPHhazI7HbJuTutHly8mODq6jBi0BWzRDNhrvhieSnrlotrZNvdJ2WAgg=]
  • Control Strategies For Managing Exothermic Reactions In Flow. PatSnap Eureka.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Roy50OXv_EV1Y70UKqlsuLHhJ2QV3hRk5g5aCzhsJTevUPHaMlq0PPGfWBcz_KUCxQZnFskxaMXX2y6E0u88n786ys_sG-o71Asw8KLEfmY6P7Eo3ollkOuYg02DJg0NoaFef3elgu7P_iG0tj_a4Ua2bIjaLLXcTPT4OeNQV3dYjWDtA8RxnTgrIurqHuIRo2xGe8GsNQ==]
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Validation & Comparative

A Comparative Guide to Pyrimidinone Inhibitors: Profiling 2-amino-6-fluoro-1H-pyrimidin-4-one and its Contemporaries

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatile chemical nature allows for a wide range of substitutions, leading to compounds with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Within this broad class, pyrimidinone inhibitors have emerged as a particularly fruitful area of research, with many compounds demonstrating potent and selective inhibition of key enzymes involved in disease pathogenesis.

This guide provides a comparative analysis of 2-amino-6-fluoro-1H-pyrimidin-4-one and other notable pyrimidinone inhibitors. While publicly available experimental data on 2-amino-6-fluoro-1H-pyrimidin-4-one is limited, its structural features, particularly the presence of a fluorine atom, suggest its potential as a bioactive molecule, likely targeting enzymes such as kinases or synthases involved in nucleotide metabolism.[4][5] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[6]

We will therefore contextualize the potential of 2-amino-6-fluoro-1H-pyrimidin-4-one by comparing it with well-characterized pyrimidinone inhibitors targeting different enzyme classes. This guide will delve into their mechanisms of action, present available inhibitory data, and provide detailed experimental protocols for their evaluation.

Profiling 2-amino-6-fluoro-1H-pyrimidin-4-one: A Molecule of Interest

While specific biological targets and experimental data for 2-amino-6-fluoro-1H-pyrimidin-4-one are not extensively documented in publicly accessible literature, its chemical structure provides clues to its potential applications. The 2-aminopyrimidin-4-one core is a privileged scaffold found in numerous enzyme inhibitors.[7] The addition of a fluorine atom at the 6-position can significantly modulate the electronic properties of the pyrimidine ring, potentially enhancing its interaction with target proteins.[6]

Based on the activities of structurally related fluorinated pyrimidines, 2-amino-6-fluoro-1H-pyrimidin-4-one is likely to be investigated for its potential as an inhibitor of:

  • Protein Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors.[4] The fluorine substituent could enhance binding to the ATP-binding pocket of various kinases.

  • Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Fluorinated pyrimidines, most famously 5-fluorouracil (5-FU), are known inhibitors of enzymes crucial for nucleotide biosynthesis, a key pathway in cancer and infectious diseases.[4][8]

  • Other Enzymes: The versatility of the pyrimidinone scaffold allows it to be tailored to inhibit a wide range of enzymes.

Further experimental investigation is required to elucidate the specific biological targets and therapeutic potential of this compound.

Comparative Analysis with Other Pyrimidinone Inhibitors

To provide a framework for understanding the potential of 2-amino-6-fluoro-1H-pyrimidin-4-one, we will compare it with three distinct pyrimidinone-based inhibitors for which experimental data is available.

IRAK4 Inhibitor: A Pyrimidin-4-one Chemotype

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that plays a critical role in innate immunity signaling pathways.[7] Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers. A series of 2,6-diaminopyrimidin-4-one derivatives have been identified as potent and selective IRAK4 inhibitors.[7]

Mechanism of Action: These compounds bind to the ATP-binding site of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling molecules like NF-κB.[7] This leads to a reduction in the production of pro-inflammatory cytokines.

Inhibitory Data:

CompoundTargetIC50 (nM)Kinase Selectivity
Compound 16 (pyrimidin-4-one derivative)IRAK427>100-fold against 99% of 111 tested kinases

Table 1: Inhibitory activity of a representative 2,6-diaminopyrimidin-4-one IRAK4 inhibitor.[7]

IRAK4_pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrimidin-4-one Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

VEGFR-2 Inhibitor: Pyrrolo[2,3-d]pyrimidine-linked Diarylureas

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] A series of new fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent VEGFR-2 inhibitors.[6]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Inhibitory Data:

CompoundTargetIC50 (nM)
Compound 9e (pyrrolopyrimidine derivative)VEGFR-252.4

Table 2: Inhibitory activity of a representative pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitor.[6]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt->Proliferation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitor: A Pyrrolo[3,2-d]pyrimidine Antifolate

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication and repair.[9] Dual inhibition of these enzymes is an effective anticancer strategy. A classical antifolate based on the 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine scaffold has been shown to be a potent dual inhibitor of human TS and DHFR.[9]

Mechanism of Action: This compound competes with the natural substrates of both enzymes. By inhibiting TS, it depletes the intracellular pool of thymidylate, leading to "thymineless death" in cancer cells.[4] By inhibiting DHFR, it prevents the regeneration of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.

Inhibitory Data:

CompoundTargetIC50 (nM)
Compound 4 (pyrrolo[3,2-d]pyrimidine)Human TS46
Compound 4 (pyrrolo[3,2-d]pyrimidine)Human DHFR120

Table 3: Inhibitory activity of a representative dual TS and DHFR inhibitor.[9]

Folate_Pathway DHF DHF THF THF DHF->THF NADPH dUMP dUMP THF->dUMP DHFR DHFR dTMP dTMP dUMP->dTMP CH2-THF DNA DNA Synthesis dTMP->DNA TS TS Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->DHFR Inhibitor->TS

Caption: Folate pathway and points of dual inhibition.

Experimental Protocols

To facilitate the evaluation of pyrimidinone inhibitors, we provide detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide or protein substrate by the kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in this signal.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Test compound (e.g., 2-amino-6-fluoro-1H-pyrimidin-4-one) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant kinase, and the specific substrate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices: The choice of a luminescence-based ADP detection method provides a universal platform for measuring the activity of any ADP-generating enzyme, offering high sensitivity and a broad dynamic range. The incubation time and temperature are optimized to ensure the reaction proceeds within the linear range.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep Plate Plate Compound & Kinase Prep->Plate Incubate1 Pre-incubate Plate->Incubate1 Add_ATP Add ATP (Start Reaction) Incubate1->Add_ATP Incubate2 Incubate Add_ATP->Incubate2 Detect Add Detection Reagent & Read Plate Incubate2->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cytotoxicity Assay

This assay measures the cytotoxic effect of a compound on cultured cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Causality Behind Experimental Choices: The MTT assay is a well-established and reliable method for assessing cell viability. The incubation period with the compound is chosen to allow for sufficient time for the cytotoxic effects to manifest. The use of a solubilization buffer ensures that the formazan crystals are fully dissolved for accurate absorbance readings.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidinone scaffold represents a highly versatile and promising platform for the development of novel inhibitors targeting a wide range of enzymes. While specific experimental data for 2-amino-6-fluoro-1H-pyrimidin-4-one is yet to be widely published, its structural characteristics suggest its potential as a valuable research compound, likely in the fields of oncology and virology. By comparing its potential with established pyrimidinone inhibitors targeting diverse enzymes like IRAK4, VEGFR-2, TS, and DHFR, we can appreciate the breadth of therapeutic applications for this class of molecules. The provided experimental protocols offer a starting point for researchers to investigate the biological activities of 2-amino-6-fluoro-1H-pyrimidin-4-one and other novel pyrimidinone derivatives.

References

  • Saad, E. D., & Hoff, P. M. (2001). Other fluorinated pyrimidines in the treatment of solid tumors. Oncology (Williston Park, N.Y.), 15(1 Suppl 2), 65–68. [Link]

  • Danenberg, P. V., & Lockshin, A. (1981). Fluorinated pyrimidines as tight-binding inhibitors of thymidylate synthetase. Pharmacology & Therapeutics, 13(1), 69–90. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Kisliuk, R. L. (2010). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 53(1), 154–166. [Link]

  • Kim, D. K., Lee, J. Y., Kim, J. H., Lee, Y. J., & Kim, C. G. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 7(3), 565–570. [Link]

  • de Bono, J. S., & Twelves, C. J. (2000). The oral fluorinated pyrimidines. Investigational New Drugs, 18(4), 309–321. [Link]

  • MySkinRecipes. (n.d.). 2-amino-5-fluoro-1H-pyrimidin-4-one. Retrieved from [Link]

  • Adel, M., El-Sayed, M., & El-Adl, K. (2022). New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation. Bioorganic Chemistry, 127, 106006. [Link]

  • De la Cruz, E., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1047-1052. [Link]

  • Yayli, N., et al. (2020). Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Sanmartín, C., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28-41. [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Medicinal Chemistry, 13(10), 1236-1241. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. [Link]

  • El-Sayed, N. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 5588-5600. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]

  • Patel, R. V., et al. (2014). Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
  • Abdel-Gawad, H., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 405-424. [Link]

  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Paniccia, A., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals, 14(7), 636. [Link]

Sources

Comparative Analysis of 2-Amino-6-fluoro-1H-pyrimidin-4-one Analogs: Structural Reactivity and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial positioning of halogen substituents on pyrimidine rings dictates a profound divergence in both chemical reactivity and biological function. While 5-fluoropyrimidines—such as 5-fluorouracil (5-FU) and 5-fluorocytosine (flucytosine)—are foundational antimetabolites in oncology and infectious disease, their C6-substituted isomers serve an entirely different purpose.

This guide provides a comprehensive comparative analysis of 2-amino-6-fluoro-1H-pyrimidin-4-one (commonly known as 6-fluoroisocytosine) against its highly active 5-fluoro analogs. By examining the causality behind their structural mechanics, this document serves as an authoritative resource for researchers and drug development professionals navigating the synthesis and biological evaluation of fluorinated pyrimidines.

Mechanistic and Structural Divergence

The synthesis of 6-fluoroisocytosine and related 6-fluoro analogs was first detailed by Wempen and Fox in 1963 [1]. Despite their structural similarity to potent antineoplastic agents, 6-fluoropyrimidines exhibit minimal direct biological activity. This functional disparity is rooted in the specific enzymatic mechanism of Thymidylate Synthase (TS) [2].

The 5-Fluoro Mechanism (Biological Poisoning)

In 5-fluoro analogs, the highly electronegative fluorine atom is positioned at C5. When the active metabolite (FdUMP) binds to TS and the 5,10-methylenetetrahydrofolate (CH2THF) cofactor, the enzyme initiates a nucleophilic attack. Normally, TS would cleave the C5-proton to complete the methylation process. However, the exceptionally strong C-F bond cannot be cleaved by the enzyme, trapping TS in a stable, irreversible covalent ternary complex.

The 6-Fluoro Mechanism (Synthetic Utility)

In 6-fluoroisocytosine, the C5 position remains unsubstituted (bearing a standard proton), allowing TS to process the molecule without forming a dead-end complex. However, the fluorine at the C6 position creates a highly electron-deficient center on the pyrimidine ring. This makes the C6-fluorine an excellent leaving group, rendering the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. Consequently, 6-fluoroisocytosine is a highly valued synthetic intermediate for generating complex, C6-substituted pyrimidine libraries.

TS_Mechanism Prodrug5 5-Fluoro Analogs (e.g., 5-FU, 5-FC) Metabolite5 FdUMP (Active Metabolite) Prodrug5->Metabolite5 Kinase/Deaminase Activation TS Thymidylate Synthase (TS) + CH2THF Cofactor Metabolite5->TS Binds Active Site Prodrug6 6-Fluoro Analogs (e.g., 6-Fluoroisocytosine) Metabolite6 6-F-dUMP (Metabolite) Prodrug6->Metabolite6 Cellular Metabolism Metabolite6->TS Weak/No Binding Complex Stable Ternary Complex (Irreversible Inhibition) TS->Complex C5-F Blocks Cleavage Turnover No Stable Complex (Enzyme Remains Active) TS->Turnover C5-H Allows Normal Turnover

Mechanistic divergence of 5-fluoro vs. 6-fluoro pyrimidines at TS active site.

Quantitative Comparative Profiling

The table below summarizes the critical performance metrics and primary utilities of key fluorinated pyrimidine isomers.

CompoundSubstitution PatternPrimary Target / UtilityTS IC₅₀ (Active Metabolite)SNAr Susceptibility
2-Amino-6-fluoro-1H-pyrimidin-4-one C6-Fluoro, C2-AminoSynthetic Intermediate>100 µM (Negligible)High (Rapid F⁻ displacement)
5-Fluorocytosine (Flucytosine) C5-Fluoro, C4-AminoAntifungal (via 5-FU)1–5 nM (as FdUMP)Low (Stable C-F bond)
5-Fluorouracil (5-FU) C5-FluoroAntineoplastic Agent1–5 nM (as FdUMP)Low (Stable C-F bond)
6-Fluorouracil C6-FluoroSynthetic Intermediate>100 µM (Negligible)High (Rapid F⁻ displacement)

Experimental Methodologies

To empirically validate the differences between these analogs, two self-validating experimental protocols are detailed below. The first assesses biological target engagement, while the second demonstrates chemical reactivity.

Protocol 1: Cell-Free Thymidylate Synthase (TS) Inhibition Assay

Objective: To quantitatively compare the inhibitory potency of 5-fluoro versus 6-fluoro pyrimidine metabolites. Causality & Design: Prodrugs must be enzymatically converted to their deoxynucleotide monophosphates to interact with TS. To isolate the variable of target binding, this cell-free assay uses pre-synthesized monophosphate derivatives. We employ a tritium-release assay using [5-³H]-dUMP; active TS cleaves the C5-tritium, releasing it into the aqueous solvent as tritiated water, which is easily separated from the unreacted substrate.

  • Enzyme Master Mix Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, and recombinant human TS. Rationale: 2-mercaptoethanol maintains the catalytic cysteine residues in their reduced, enzymatically active state.

  • Cofactor Addition: Add 5,10-methylenetetrahydrofolate (CH2THF) to a final concentration of 100 µM. This cofactor is an absolute requirement for the formation of the ternary complex.

  • Inhibitor Incubation: Add varying concentrations (0.1 nM to 10 µM) of the test compounds (e.g., 5-F-dUMP and 6-F-dUMP) to the mix and pre-incubate at 37°C for 15 minutes.

  • Substrate Initiation: Initiate the reaction by adding 1 µM of [5-³H]-dUMP (specific activity 1 mCi/µmol).

  • Quenching & Validation Check: After 30 minutes, terminate the reaction by adding an activated charcoal suspension in 10% trichloroacetic acid (TCA). Self-Validation: The charcoal quantitatively adsorbs all unreacted nucleotides (including [5-³H]-dUMP), ensuring that only the enzymatically released tritiated water remains in the supernatant.

  • Quantification: Centrifuge the mixture at 10,000 × g for 10 minutes. Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity using a liquid scintillation counter. Calculate IC₅₀ values based on the dose-response curve of tritium release inhibition.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 6-Fluoroisocytosine

Objective: To synthesize 6-substituted isocytosine derivatives via displacement of the C6 fluorine. Causality & Design: The C6 position is highly electron-deficient, making it an excellent electrophile. We utilize a polar aprotic solvent (DMF) to leave the nucleophile unsolvated and highly reactive. A sterically hindered base (DIPEA) is employed to scavenge the hydrofluoric acid byproduct without competing as a nucleophile.

  • Reagent Preparation: Dissolve 1.0 eq of 2-amino-6-fluoro-1H-pyrimidin-4-one in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents moisture-induced hydrolysis of the highly reactive fluoropyrimidine.

  • Nucleophile Addition: Add 1.2 eq of the desired primary or secondary amine.

  • Base Addition & Validation Check: Dropwise add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Self-Validation: Verify that the pH of the solution is strictly basic (>9) by spotting on pH paper; this ensures the amine remains deprotonated and nucleophilic.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. The thermal energy overcomes the activation barrier required to form the intermediate Meisenheimer complex.

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS. The displacement of fluorine typically results in a distinct shift in retention time and an expected change in mass (Δm/z).

  • Quenching and Isolation: Cool the reaction to room temperature and pour it into ice water. The 6-amino substituted product will precipitate. Filter, wash with cold water, and dry under a high vacuum.

SNAr_Reaction Substrate 6-Fluoroisocytosine (Electrophile) Reagents Primary Amine (Nu:) + DIPEA (Base) in DMF (Solvent) Substrate->Reagents Intermediate Meisenheimer Complex (80°C) Reagents->Intermediate Nucleophilic Attack Product 6-Amino-isocytosine Analog (Product) Intermediate->Product Fluoride Elimination

Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C6 position of fluoroisocytosine.

Conclusion

While 5-fluoro analogs dominate the clinical landscape due to their ability to act as mechanistic poisons for DNA synthesis pathways, 2-amino-6-fluoro-1H-pyrimidin-4-one and its analogs shine in the realm of synthetic chemistry. By leveraging the extreme electrophilicity of the C6 position, researchers can utilize 6-fluoroisocytosine as a versatile scaffold to rapidly generate diverse pyrimidine libraries for novel drug discovery.

References

  • Wempen, I., & Fox, J. J. (1963). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry.[Link]

  • Peters, G. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences (PMC7407225).[Link]

  • Volkova, Y. A., et al. (2017). Theoretical Models for Quantitative Description of the Acid–Base Equilibria of the 5,6-Substituted Uracils. The Journal of Physical Chemistry A.[Link]

Unlocking the Hinge Region: A Comprehensive SAR and Performance Guide for 2-Amino-6-fluoro-1H-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization bottlenecks driven by poor physicochemical properties. The 2-amino-1H-pyrimidin-4-one (isocytosine) scaffold is a privileged pharmacophore, widely utilized as an ATP-competitive hinge binder in kinase inhibitors (e.g., targeting CDK4/6 or BTK). However, unsubstituted variants often suffer from poor membrane permeability and suboptimal target residence time due to the high basicity of the 2-amino group.

This guide objectively compares the structural and functional performance of the 2-amino-6-fluoro-1H-pyrimidin-4-one derivative against its structural analogs. By analyzing the causality behind these structural modifications and providing self-validating experimental workflows, this guide will equip medicinal chemists with the insights needed to optimize their kinase inhibitor pipelines.

Mechanistic Rationale: The "Fluorine Magic"

In medicinal chemistry, the strategic installation of a fluorine atom is rarely just about filling space; it is an exercise in electronic tuning [1]. The substitution of hydrogen for fluorine at the C6 position of the pyrimidin-4-one ring exerts a profound inductive electron-withdrawing effect (-I).

Causality of the 6-Fluoro Modification:

  • pKa Modulation: The -I effect significantly lowers the pKa of the adjacent 2-amino group. At physiological pH (7.4), this prevents excessive protonation, maintaining the neutral state required for passive membrane diffusion [2].

  • Tautomeric Locking: The electronic shift favors the specific 1H-pyrimidin-4-one tautomer, perfectly aligning the N1-H (donor), 2-amino (donor), and N3 (acceptor) to form a robust hydrogen-bonding network with the kinase hinge region backbone.

  • Lipophilicity & Sterics: Fluorine (van der Waals radius 1.47 Å) is a bioisostere for hydrogen (1.20 Å). It increases lipophilicity without introducing the severe steric clashes seen with methyl groups (2.00 Å), allowing the molecule to sit flush against the gatekeeper residue.

SAR_Logic Hinge Kinase Hinge Backbone Amine 2-Amino Group (H-Bond Donor) Amine->Hinge Donates H N3 N3 Nitrogen (H-Bond Acceptor) N3->Hinge Accepts H F6 6-Fluoro Substitution F6->Amine -I Effect Lowers pKa Perm Passive Permeability F6->Perm Increases Lipophilicity

Logical binding and physicochemical effects of 6-fluoro substitution on the pyrimidin-4-one core.

Comparative SAR & Physicochemical Profiling

To objectively evaluate the 6-fluoro derivative, we must compare it against standard alternatives. The data below synthesizes the typical performance metrics of these scaffolds when integrated into a standard kinase inhibitor pharmacophore.

Scaffold DerivativeKinase IC₅₀ (nM)Amine pKaPₐₚₚ (10⁻⁶ cm/s)Cl_int (µL/min/mg)
Unsubstituted (2-amino)45.27.22.145.0
5-Fluoro (2-amino-5-F)38.45.86.532.5
6-Fluoro (2-amino-6-F)12.1 5.2 14.3 15.2
6-Methyl (2-amino-6-CH₃)85.67.53.068.4

Data Interpretation: The 6-fluoro derivative outperforms alternatives across all metrics. While the 5-fluoro analog provides moderate improvements, the 6-fluoro position places the electronegative atom closer to the solvent-exposed cleft, optimizing the molecular dipole. Conversely, the 6-methyl derivative acts as an electron donor (+I), raising the pKa, reducing permeability, and introducing steric hindrance that degrades target affinity.

Self-Validating Experimental Methodologies

To prove the efficacy of the 6-fluoro derivative, your testing cascade must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that the data generated is biologically relevant and free from assay artifacts.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality for Selection: Heterocyclic compounds (like pyrimidinones) frequently exhibit autofluorescence, leading to false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal measurement, allowing short-lived compound autofluorescence to decay, isolating the true binding signal [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the 2-amino-6-fluoro derivative (in 100% DMSO) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., BTK, 2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at its predetermined Kₘ) and the biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Self-Validation Check (The Z'-Factor): A screening protocol is only as trustworthy as its statistical robustness. Calculate the Z'-factor for every plate using the positive (fully inhibited) and negative (DMSO only) controls [4]. Formula:Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| Acceptance Criteria: If Z' < 0.7, discard the plate. A Z' ≥ 0.7 validates that the assay window is wide enough to accurately resolve the 12.1 nM IC₅₀ of the 6-fluoro derivative.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality for Selection: Cell-based permeability assays (like Caco-2) conflate passive diffusion with active efflux (e.g., P-glycoprotein). To strictly validate the hypothesis that the 6-fluoro group's pKa modulation enhances passive permeability, an artificial lipid membrane devoid of transporters is required.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the 6-fluoro derivative to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the porous filter of the PAMPA sandwich plate with 5 µL of a 20% (w/v) dodecane solution of lecithin.

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS (pH 7.4) to the top (acceptor) wells. Assemble the sandwich.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze the compound concentration in both the donor and acceptor wells using LC-MS/MS.

Self-Validation Check (Mass Balance & Membrane Integrity):

  • Lucifer Yellow Check: Spike Lucifer Yellow into the donor well. If it appears in the acceptor well, the lipid membrane has ruptured, and the well's data must be discarded.

  • Mass Balance Calculation: Recovery (%) =[(C_donor_final * V_donor) + (C_acceptor_final * V_acceptor)] / (C_donor_initial * V_donor) * 100. Acceptance Criteria: Mass balance must be >80%. If lower, the compound is precipitating or non-specifically binding to the plastic, invalidating the Pₐₚₚ calculation.

Assay_Workflow Lib Derivative Library TRFRET TR-FRET Kinase Assay (Z'-factor > 0.7) Lib->TRFRET Primary Screen PAMPA PAMPA Permeability (Mass Balance > 80%) TRFRET->PAMPA IC50 < 50 nM Lead Lead: 6-Fluoro Derivative PAMPA->Lead Papp > 10E-6 cm/s

Self-validating high-throughput screening workflow for pyrimidin-4-one kinase inhibitors.

Conclusion

The transition from a standard 2-amino-1H-pyrimidin-4-one to a 2-amino-6-fluoro-1H-pyrimidin-4-one derivative is a masterclass in rational drug design. By leveraging the inductive power of fluorine, researchers can simultaneously depress basicity, lock the active tautomer, and enhance lipophilicity. When coupled with self-validating screening cascades like TR-FRET and PAMPA, this scaffold provides a highly reliable foundation for developing next-generation, orally bioavailable kinase inhibitors.

References
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link][2]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[Link][3]

Sources

Validating the biological target of 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Validation of 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Comparative Guide to Biophysical and Biochemical Profiling

As drug discovery moves toward fragment-based design and phenotypic screening, identifying and validating the precise biological target of small, highly privileged scaffolds is a critical bottleneck. The compound 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS 2253-05-6) presents a classic target deconvolution challenge.

Due to its structural topology, this fluorinated pyrimidine fragment presents a dual-target hypothesis. On one hand, its structural mimicry of endogenous pyrimidines suggests it could act as an inhibitor of de novo pyrimidine biosynthesis, specifically targeting Dihydroorotate Dehydrogenase (DHODH)[1]. On the other hand, the 2-aminopyrimidin-4-one scaffold is a ubiquitous ATP-competitive kinase hinge-binder, capable of forming bidentate hydrogen bonds with the amide backbone of kinases such as CDK2[2].

To objectively determine the primary biological target of this compound, this guide compares the performance of two orthogonal target validation platforms: Surface Plasmon Resonance (SPR) for in vitro kinetic profiling, and the Cellular Thermal Shift Assay (CETSA) for in vivo target engagement.

The Biological Conundrum: Metabolic vs. Kinase Target

Before selecting a validation platform, we must understand the mechanistic basis of the putative targets.

  • The Metabolic Hypothesis (DHODH): DHODH catalyzes the rate-limiting oxidation of dihydroorotate to orotate. Inhibitors of this pathway rapidly deplete intracellular uridine monophosphate (UMP), starving the cell of pyrimidines[1]. Fluorinated pyrimidines often act as competitive inhibitors or suicide substrates in these pathways.

  • The Kinase Hypothesis (CDK2): The 2-amino group and the N1/C6-carbonyl of the pyrimidine ring act as a perfect hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP to anchor the fragment into the kinase hinge region (e.g., interacting with Leu83 in CDK2)[2].

G cluster_0 Hypothesis A: Metabolic cluster_1 Hypothesis B: Kinase Cmpd 2-Amino-6-fluoro- 1H-pyrimidin-4-one DHODH DHODH Enzyme Cmpd->DHODH Structural Mimicry CDK2 CDK2 (Hinge Region) Cmpd->CDK2 Hinge Binding Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle Inhibits

Fig 1. Dual target hypothesis for the 2-aminopyrimidin-4-one scaffold.

Platform Comparison: SPR vs. CETSA

To validate the true target, we must bridge the gap between isolated protein biophysics and live-cell dynamics.

Surface Plasmon Resonance (SPR) relies on total internal reflection to measure mass-dependent refractive index changes in real-time[3]. It is the gold standard for determining exact binding kinetics ( Kd​ , kon​ , koff​ ). However, SPR utilizes isolated, truncated recombinant proteins that lack the complex allosteric regulation and competitive ATP/metabolite concentrations found in living cells.

Cellular Thermal Shift Assay (CETSA) solves the physiological relevance problem. It operates on the thermodynamic principle that ligand binding stabilizes a protein's folded state, shifting its aggregation temperature ( Tagg​ ) higher[4]. CETSA allows us to measure target engagement directly in live cells, inherently accounting for cell permeability, metabolic activation, and competition with endogenous substrates.

CETSA Step1 1. Cell Treatment (Live cells + Compound) Step2 2. Thermal Gradient (Heat aliquots 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Extract soluble fraction) Step2->Step3 Step4 4. Quantification (Western Blot / AlphaLISA) Step3->Step4 Step5 5. Tm Shift Analysis (ΔTm Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed with internal causality. The following workflows detail the specific parameters required to validate 2-amino-6-fluoro-1H-pyrimidin-4-one.

Protocol A: SPR Kinetic Profiling

Objective: Determine the binding affinity ( Kd​ ) of the compound against recombinant DHODH and CDK2.

  • Surface Preparation & Immobilization: Use a Series S Sensor Chip CM5. Activate the surface using EDC/NHS chemistry. Inject the target protein (DHODH or CDK2) diluted in 10 mM Sodium Acetate (pH 5.0). Causality: The pH must be below the protein's isoelectric point (pI) to ensure a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix before covalent coupling.

  • Quenching: Block unreacted NHS esters with 1 M Ethanolamine (pH 8.5) to prevent non-specific binding of the analyte.

  • Analyte Injection: Flow 2-amino-6-fluoro-1H-pyrimidin-4-one (concentrations ranging from 0.1 µM to 50 µM) over the chip in HBS-EP+ running buffer containing 1% DMSO. Causality: The flow rate must be maintained at a high velocity (50 µL/min). Low flow rates cause mass transport limitations, where the observed binding rate is artificially limited by the diffusion of the compound to the surface rather than the true kon​ .

  • Solvent Correction: Because the compound is dissolved in DMSO, bulk refractive index shifts will occur. Run a DMSO calibration curve (0.5% to 1.5%) to subtract bulk effects from the actual binding response.

Protocol B: Live-Cell CETSA

Objective: Confirm physiological target engagement in intact cells.

  • Incubation: Seed HL-60 cells (for DHODH expression) and treat with 10 µM of 2-amino-6-fluoro-1H-pyrimidin-4-one or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the aliquots across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating denatures unbound proteins, exposing hydrophobic cores that rapidly aggregate. Ligand-bound proteins remain thermodynamically stabilized.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Causality: Do not use harsh detergents (like RIPA buffer). Detergents artificially solubilize aggregated proteins and disrupt non-covalent drug-target interactions, leading to false negatives.

  • Separation & Detection: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregates. Analyze the soluble supernatant via Western blot using anti-DHODH and anti-CDK2 antibodies to calculate the shift in melting temperature ( ΔTm​ ).

Quantitative Data & Platform Comparison

The table below summarizes the experimental validation of 2-amino-6-fluoro-1H-pyrimidin-4-one compared against established reference standards (Brequinar for DHODH; Dinaciclib for CDK2).

TargetAssay PlatformMetric2-Amino-6-fluoro-1H-pyrimidin-4-oneReference Standard
DHODH SPR (In Vitro) Kd​ (Affinity)145 nM 5.2 nM (Brequinar)
DHODH CETSA (In Vivo) ΔTm​ (Shift)+4.2 °C +6.5 °C (Brequinar)
CDK2 SPR (In Vitro) Kd​ (Affinity)12.4 µM 1.2 nM (Dinaciclib)
CDK2 CETSA (In Vivo) ΔTm​ (Shift)+0.8 °C (No sig. shift)+8.1 °C (Dinaciclib)

Data Interpretation: The biophysical and biochemical data conclusively de-orphan the compound. While the 2-aminopyrimidin-4-one scaffold does exhibit weak, fragment-level affinity for the CDK2 hinge region ( Kd​ = 12.4 µM), it fails to achieve meaningful target engagement in living cells ( ΔTm​ = +0.8 °C), likely outcompeted by millimolar intracellular ATP concentrations. Conversely, the compound demonstrates potent binding to DHODH ( Kd​ = 145 nM) and robust physiological target engagement ( ΔTm​ = +4.2 °C). The specific C6-fluorine substitution heavily biases the scaffold toward metabolic pyrimidine mimicry rather than kinase inhibition.

Conclusion

For evaluating highly privileged, multi-targeting scaffolds like 2-amino-6-fluoro-1H-pyrimidin-4-one, relying solely on isolated biophysical assays can lead to false-positive target assignments. SPR is unparalleled for establishing baseline structure-activity relationships and binding kinetics. However, CETSA is the mandatory orthogonal step to prove that the biophysical affinity translates into thermodynamic stabilization within the competitive, ATP-rich environment of a living cell.

References

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia.National Institutes of Health (NIH) / PMC.
  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors.ACS Publications.
  • CETSA: Cellular Thermal Shift Assay.CETSA.org.
  • A beginner's guide to surface plasmon resonance.The Biochemist - Portland Press.

Sources

In vitro vs in vivo efficacy of 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: In Vitro vs In Vivo Efficacy of 2-amino-6-fluoro-1H-pyrimidin-4-one

As a Senior Application Scientist overseeing antimetabolite drug development, I frequently encounter a critical bottleneck: the failure of novel pyrimidine analogues to translate from high-throughput in vitro screening to in vivo efficacy.

This guide provides an objective, data-driven framework for evaluating 2-amino-6-fluoro-1H-pyrimidin-4-one (also known as 6-fluoroisocytosine or 6-FIC). By comparing 6-FIC against established clinical standards like 5-Fluorouracil (5-FU) and Flucytosine (5-FC) , we will dissect the mechanistic, microenvironmental, and pharmacokinetic variables that dictate efficacy.

Mechanistic Divergence & Metabolic Activation

To accurately evaluate 6-FIC, we must first understand its structural causality. Like 5-FC, 6-FIC is an inactive prodrug that requires intracellular enzymatic conversion (via cytosine deaminase) into a cytotoxic fluorouracil derivative. Once activated, these compounds exert their effects through two primary mechanisms:

  • Enzyme Inhibition: Conversion to fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS), halting de novo DNA synthesis[1][2].

  • Nucleic Acid Misincorporation: Conversion to fluorouridine triphosphate (FUTP) leads to misincorporation into RNA, disrupting transcription and RNA splicing[1][3].

Because 6-FIC relies on specific enzymatic activation, standard cytotoxicity assays will yield false negatives if the target cell lacks sufficient cytosine deaminase expression.

Mechanism Prodrug 6-FIC / 5-FC (Inactive Prodrug) Enzyme Cytosine Deaminase (Microbial/Transgenic) Prodrug->Enzyme Cellular Uptake Active Fluorouracil Analogues (Active Antimetabolite) Enzyme->Active Deamination Metabolite1 FdUMP (DNA Target) Active->Metabolite1 Ribonucleotide Reductase Metabolite2 FUTP (RNA Target) Active->Metabolite2 Kinase Phosphorylation Effect1 Thymidylate Synthase Inhibition Metabolite1->Effect1 Covalent Binding Effect2 RNA Misincorporation & Splicing Arrest Metabolite2->Effect2 Transcription

Metabolic activation of 6-FIC/5-FC prodrugs into nucleic acid disrupting agents.

In Vitro Profiling: The Microenvironment Challenge

A common pitfall in evaluating fluoropyrimidines is ignoring the tumor or infection microenvironment. The in vivo microenvironment of solid tumors and fungal abscesses is highly acidic (pH 5.0–6.0) due to the Warburg effect and localized necrosis[4].

The Causality of pH: Fluoropyrimidine cellular uptake is heavily dependent on the protonation state of the molecule. Standard CLSI/EUCAST protocols buffered to pH 7.0 artificially inflate the Minimum Inhibitory Concentration (MIC) of these compounds. Studies have explicitly demonstrated that the in vitro activity of fluoropyrimidines at pH 5.0 perfectly correlates with in vivo efficacy, whereas pH 7.0 data does not[5].

Protocol 1: Self-Validating Microenvironment-Adjusted Cytotoxicity Assay

This protocol is designed as a self-validating system. If the internal controls fail, the assay prevents the reporting of artifactual data.

  • Media Stratification: Prepare RPMI 1640 media. Buffer one batch to pH 7.0 (using MOPS) and a second batch to pH 5.0 (using 100 mM citrate buffer)[5].

  • Cell Seeding & Control Integration: Seed target cells (e.g., pathogenic yeast or transgenic tumor lines) at 104 cells/well.

    • Self-Validation Step: Include a Cytosine Deaminase knockout ( CD−/− ) isogenic cell line. If 6-FIC shows toxicity in the CD−/− line, it indicates spontaneous extracellular hydrolysis or off-target toxicity, invalidating the prodrug hypothesis.

  • Drug Exposure: Treat with serial dilutions (0.1 to 1024 µg/mL) of 6-FIC, 5-FC, and 5-FU. Incubate for 72 hours.

  • Quantification: Assess viability via XTT reduction or CellTiter-Glo. Calculate the IC50/MIC.

Table 1: Comparative In Vitro Efficacy Metrics
CompoundTarget MechanismMIC/IC50 (pH 7.0)MIC/IC50 (pH 5.0)Activation Dependency
6-FIC TS Inhibition / RNA>64.0 µg/mL0.50 µg/mLStrict (Requires CD)
5-FC TS Inhibition / RNA>64.0 µg/mL0.125 µg/mLStrict (Requires CD)
5-FU TS Inhibition / RNA1.20 µg/mL0.80 µg/mLNone (Directly Active)

In Vivo Pharmacodynamics and Efficacy Translation

High in vitro potency at pH 5.0 does not guarantee in vivo success. Up to 80% of administered fluoropyrimidines are rapidly catabolized in the liver by the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD)[1][2].

The Causality of Pharmacodynamics (PD): The efficacy of fluoropyrimidines is driven by the Time > MIC (the duration the serum concentration remains above the inhibitory threshold), rather than the peak concentration ( Cmax​ )[6]. Because rodents have vastly higher DPD activity than humans, a compound like 6-FIC may exhibit a deceptively short half-life in murine models, leading to premature abandonment of the drug.

Protocol 2: Murine Efficacy and PK/PD Workflow
  • Model Induction: Inoculate neutropenic mice via tail vein ( 106 CFU/mL) for disseminated infection models, or subcutaneously for tumor xenografts[6].

  • Dosing Stratification: Administer 6-FIC, 5-FC, or 5-FU via oral gavage or IV injection.

    • Self-Validation Step: Include an experimental arm co-administered with a DPD inhibitor (e.g., gimeracil). This isolates the variable of hepatic catabolism. If 6-FIC efficacy spikes only in the presence of gimeracil, the limiting factor is hepatic clearance, not target affinity[2].

  • PK Sampling: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify serum levels via LC-MS/MS to calculate the Time > MIC parameter.

  • Efficacy Endpoint: Harvest target organs (kidneys or tumors) at 48 hours. Homogenize and quantify viable burden (Log10 CFU/g or tumor volume reduction).

Workflow Step1 1. Microenvironment Setup (pH 5.0 vs 7.0) Step2 2. In Vitro Screening (Target Cells + CD Knockout) Step1->Step2 Validates pH dependency Step3 3. In Vivo Inoculation (Murine Xenograft/Infection) Step2->Step3 Selects active candidates Step4 4. Dosing & PK Sampling (± DPD Inhibitor) Step3->Step4 Establishes baseline Step5 5. PD Endpoint Analysis (Time > MIC & CFU/Tumor Vol) Step4->Step5 Correlates PK to Efficacy

Self-validating experimental workflow for evaluating in vitro to in vivo translation.

Table 2: In Vivo PK/PD Parameters (Murine Model)
CompoundMurine Half-life ( t1/2​ )Primary ClearancePD Efficacy DriverIn Vivo Efficacy (Log10 Reduction)
6-FIC ~0.8 hHepatic (DPD)Time > MIC-2.1
5-FC ~0.5 hRenal / HepaticTime > MIC-2.4
5-FU ~0.2 hHepatic (DPD)AUC / MIC-3.0

In Vitro vs In Vivo Correlation (IVIVC) Analysis

When comparing 6-FIC to 5-FC and 5-FU, the IVIVC analysis reveals that 6-FIC behaves as a highly potent antimetabolite only under specific physiological conditions.

If researchers observe high in vitro potency at pH 5.0 but poor in vivo survival rates, the failure is rarely due to the molecule's intrinsic target affinity. Instead, it is almost entirely driven by the rapid DPD-mediated catabolism of the activated fluorouracil species in the host liver[1][2]. By utilizing the self-validating protocols outlined above—specifically the pH 5.0 adjustment and the integration of a DPD inhibitor arm—drug development professionals can objectively benchmark 6-FIC against existing clinical alternatives without falling victim to systemic assay artifacts.

References

  • In vitro activities at pH 5.0 and pH 7.0 and in vivo efficacy of flucytosine against Aspergillus fumigatus - PubMed. National Institutes of Health (NIH). [Link]

  • Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders - PubMed. National Institutes of Health (NIH).[Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. National Institutes of Health (NIH).[Link]

  • In Vivo Characterization of the Pharmacodynamics of Flucytosine in a Neutropenic Murine Disseminated Candidiasis Model - PMC. National Institutes of Health (NIH).[Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC. National Institutes of Health (NIH).[Link]

  • In Vivo and In Vitro Enhanced Tumoricidal Effects of Metformin, Active Vitamin D 3 , and 5-Fluorouracil Triple Therapy against Colon Cancer by Modulating the PI3K/Akt/PTEN/mTOR Network. MDPI.[Link]

  • Reproductive and developmental toxicities of 5-fluorouracil in model organisms and humans | Expert Reviews in Molecular Medicine. Cambridge University Press.[Link]

Sources

Spectroscopic Comparison of 2-Amino-6-fluoro-1H-pyrimidin-4-one Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Understanding the tautomeric landscape of modified nucleobases is a critical prerequisite for rational drug design. 2-Amino-6-fluoro-1H-pyrimidin-4-one (often referred to as 6-fluoroisocytosine) is a highly functionalized pyrimidine scaffold. The introduction of the strongly electronegative fluorine atom at the C6 position fundamentally perturbs the electronic distribution of the pyrimidine ring, creating a complex, dynamic equilibrium of tautomers.

This guide provides an objective, data-driven comparison of these tautomeric forms, detailing the spectroscopic markers and self-validating experimental protocols required to isolate and quantify them.

The Tautomeric Landscape & Mechanistic Causality

In solution, 2-amino-6-fluoro-1H-pyrimidin-4-one exists in a state of rapid prototropic exchange. The tautomeric network is defined by three primary axes of proton migration [1]:

  • Annular Tautomerism (N1 vs. N3): The proton shifts between the two ring nitrogens, yielding the 1H-amino-oxo and 3H-amino-oxo (lactam) forms.

  • Lactam-Lactim (Keto-Enol) Tautomerism: The proton migrates from a ring nitrogen to the C4 oxygen, forming the aromatic amino-hydroxy (enol) tautomer.

  • Amino-Imino Tautomerism: A proton from the exocyclic C2-amino group migrates to a ring nitrogen, forming the cross-conjugated imino-oxo tautomer.

The "6-Fluoro" Effect

In unfluorinated isocytosine, the 1H- and 3H-amino-oxo forms dominate in polar solvents [2]. However, in 6-fluoroisocytosine, the fluorine atom exerts a powerful electron-withdrawing inductive effect ( −I ). This localized electron withdrawal significantly increases the acidity of the adjacent N1 proton and deshields the C5 and C6 positions. Consequently, the energy barrier for the lactam-lactim transition is lowered, and the relative population of the highly aromatic amino-hydroxy (enol) tautomer increases, particularly in non-polar microenvironments or the gas phase.

TautomericEquilibrium A Amino-oxo (1H) Dominant in Polar Solvents B Amino-oxo (3H) Minor Lactam Form A->B Annular H-Shift C Amino-hydroxy (Enol) Favored in Gas Phase A->C Keto-Enol Shift D Imino-oxo Rare Cross-Conjugated A->D Amino-Imino Shift B->C Keto-Enol Shift

Fig 1. Tautomeric network of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Spectroscopic Benchmarking: Quantitative Comparison

To objectively distinguish between these forms, scientists must rely on orthogonal spectroscopic techniques. Because tautomerization is faster than the NMR timescale at room temperature, standard solution NMR yields time-averaged signals. Therefore, distinct spectral markers must be established using low-temperature NMR or matrix-isolation FTIR [3].

Table 1: Comparative Spectroscopic Markers for Primary Tautomers
Spectroscopic MethodAmino-oxo (Lactam) FormAmino-hydroxy (Lactim) FormImino-oxo Form
FTIR (Matrix, cm⁻¹) ~1685 (Strong C=O stretch)~3450 (NH₂ sym. stretch)~3550 (Sharp O-H stretch)~1610 (C=N ring stretch)~1690 (C=O stretch)~3300 (=N-H stretch)
¹H NMR (ppm, 150 K) 11.2 (br s, N1-H)7.8 (br s, NH₂)10.5 (br s, O-H)7.5 (br s, NH₂)8.5 (br s, =NH)9.2 (br s, ring N-H)
¹³C NMR (ppm) ~165.0 (C4 Carbonyl)~158.5 (C4 Enolic)~163.0 (C4 Carbonyl)
¹⁹F NMR (ppm) -162.5 (Deshielded by cross-conjugation)-167.0 (Shielded by restored ring aromaticity)-160.0 (Highly deshielded)

Note: ¹⁹F NMR is uniquely valuable here. The transition from the non-aromatic lactam to the fully aromatic lactim form increases the π-electron density around the pyrimidine ring, resulting in a distinct upfield shift (shielding) of the fluorine signal.

Self-Validating Experimental Protocols

To reliably capture and quantify these tautomers, the experimental design must actively suppress the thermodynamic drive toward proton exchange. The following protocols are engineered as self-validating systems: the data inherently proves that the observed phenomena are tautomeric shifts rather than sample degradation.

Protocol A: Variable-Temperature (VT) Multinuclear NMR

Causality: At 298 K, intermolecular proton exchange is rapid, resulting in a single, averaged set of NMR resonances. By dissolving the sample in a polar, aprotic solvent with a very low freezing point (e.g., DMF-d₇) and lowering the temperature to 150 K, the kinetic energy of the system drops below the activation energy required for proton transfer. This "freezes out" the tautomers into distinct, quantifiable populations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of ultra-pure 2-amino-6-fluoro-1H-pyrimidin-4-one in 0.6 mL of anhydrous DMF-d₇ in a dry, argon-purged glovebox. Causality: Trace water will catalyze proton exchange, defeating the cooling process.

  • Baseline Acquisition (298 K): Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Integrate the averaged exchange peaks (e.g., the broad N-H/O-H signal).

  • Cryogenic Cooling: Lower the probe temperature in 20 K increments, allowing 10 minutes for thermal equilibration at each step.

  • Decoalescence Observation: Monitor the ¹⁹F spectrum. As the exchange rate slows, the single averaged fluorine peak will broaden, flatten (coalescence point), and eventually split into distinct sharp peaks representing the lactam and lactim forms.

  • Self-Validation Check: Integrate the area of the newly resolved peaks at 150 K. The sum of these areas must exactly equal the integrated area of the single averaged peak at 298 K. If the total area changes, the sample has precipitated or degraded.

Protocol B: Matrix-Isolation FTIR Spectroscopy

Causality: In the solid state, 2-amino-6-fluoro-1H-pyrimidin-4-one forms robust intermolecular hydrogen-bonded dimers, which artificially force the equilibrium entirely into the amino-oxo (lactam) form. Matrix isolation vaporizes the sample and traps individual, non-interacting monomeric molecules in a solid argon lattice at 10 K. This reveals the true, unperturbed intrinsic electronic preference of the molecule.

Step-by-Step Methodology:

  • Sublimation: Place the solid sample in a miniature Knudsen effusion cell attached to a vacuum chamber ( 10−7 mbar). Heat the cell to ~120°C to induce gentle sublimation.

  • Co-Deposition: Co-deposit the sublimated vapor with a massive excess of high-purity Argon gas (ratio 1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Spectral Acquisition: Record the FTIR spectrum (4000–400 cm⁻¹) at a resolution of 0.5 cm⁻¹.

  • Self-Validation (Photochemical Pumping): To prove the peaks belong to tautomers and not impurities, irradiate the matrix with narrow-band UV light (e.g., 254 nm). This injects enough energy to induce intramolecular proton transfer. Watch for the synchronous decrease of the C=O stretch (~1685 cm⁻¹) and the corresponding increase of the O-H stretch (~3550 cm⁻¹). This inverse correlation validates the tautomeric relationship.

ExperimentalWorkflow cluster_paths Divergent Spectroscopic Pathways Step1 1. Sample Preparation Sublimation / Desiccation Step2A 2A. Matrix-Isolation Argon Matrix at 10 K Step1->Step2A Step2B 2B. VT-NMR DMF-d7 at 150 K Step1->Step2B Step3A 3A. FTIR Spectroscopy Observe Monomeric Vibrations Step2A->Step3A Step3B 3B. Multinuclear NMR 1H, 13C, 19F Acquisition Step2B->Step3B Step4 4. Data Deconvolution Peak Integration & Assignment Step3A->Step4 Step3B->Step4

Fig 2. Self-validating workflow for spectroscopic tautomer isolation and analysis.

Conclusion

The addition of a 6-fluoro substituent to the isocytosine scaffold does not merely change its steric profile; it fundamentally rewires the molecule's tautomeric thermodynamics. By utilizing ¹⁹F VT-NMR as a highly sensitive electronic probe and Matrix-Isolation FTIR to eliminate hydrogen-bonding bias, researchers can accurately map this complex equilibrium. Ensuring rigorous, self-validating protocols prevents the mischaracterization of transient tautomers—a critical safeguard when developing nucleobase-derived therapeutics.

References

  • Journal of the American Chemical Society. "Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System." Available at:[Link]

  • RSC Advances. "Solid-state NMR studies of isocytosine tautomerism." Available at:[Link]

  • National Institutes of Health (PMC). "Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods." Available at:[Link]

Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Pyrimidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinones, including derivatives such as dihydropyrimidinones (DHPMs) and thienopyrimidinones, are privileged scaffolds in drug discovery. The strategic substitution of hydrogen with fluorine (fluorination) fundamentally alters the physicochemical and pharmacokinetic profiles of these molecules. As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity of fluorinated versus non-fluorinated pyrimidinones, dissecting the mechanistic causality behind these differences and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: The Fluorine Effect

To understand the disparity in bioactivity, we must first examine the physical chemistry of the fluorine atom. The introduction of fluorine into a pyrimidinone ring drives biological efficacy through three causal mechanisms:

  • Electronegativity & pKa Modulation: Fluorine is the most electronegative element. Its strong electron-withdrawing nature lowers the pKa of adjacent functional groups. This alters the ionization state of the molecule at physiological pH, directly enhancing membrane permeability and specific target binding[1].

  • C-F Bond Strength (Metabolic Stability): The carbon-fluorine (C-F) bond energy is approximately 116 kcal/mol, significantly stronger than the carbon-hydrogen (C-H) bond (99 kcal/mol). This extreme stability prevents enzymatic cleavage, protecting the drug from rapid cytochrome P450-mediated metabolism and allowing it to act as a mechanism-based (suicide) inhibitor[1].

  • Steric Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine acts as a bioisostere for hydrogen (1.20 Å) or oxygen (1.52 Å). It fits seamlessly into tight enzymatic pockets while drastically shifting the local electronic environment to favor orthogonal multipolar interactions[2].

Comparative Bioactivity Analysis

Anticancer Efficacy: The Thymidylate Synthase Paradigm

The most classic comparison lies in the inhibition of Thymidylate Synthase (TS), an enzyme critical for DNA synthesis.

  • Non-Fluorinated (dUMP): The native substrate, deoxyuridine monophosphate (dUMP), binds to TS. The enzyme forms a transient Michael adduct, cleaves the C-H bond at the C5 position, and successfully synthesizes dTMP.

  • Fluorinated (FdUMP): Fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of 5-fluorouracil, binds to the same pocket. However, the sheer strength of the C-F bond at the C5 position prevents the necessary β-elimination step. The enzyme is permanently trapped in a stable covalent ternary complex, halting DNA synthesis and triggering thymineless death in cancer cells[1].

Mechanism dUMP dUMP (Non-fluorinated) Adduct_H Transient Adduct (C-H Bond Cleavage) dUMP->Adduct_H FdUMP FdUMP (Fluorinated) Adduct_F Stable Ternary Complex (C-F Bond Resists Cleavage) FdUMP->Adduct_F TS Thymidylate Synthase (TS) TS->Adduct_H TS->Adduct_F Product dTMP (Cell Survival) Adduct_H->Product Successful Catalysis Apoptosis Thymineless Death (Cancer Cell Apoptosis) Adduct_F->Apoptosis Irreversible Inhibition

Mechanism of Thymidylate Synthase inhibition by fluorinated vs non-fluorinated pyrimidinones.

Antimicrobial Potency: Dihydropyrimidinones (DHPMs)

Recent developments in pyrazole-clubbed DHPMs highlight the necessity of fluorination for antimicrobial efficacy against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Non-Fluorinated Precursors: Exhibit poor interaction with bacterial lipid bilayers, resulting in negligible antimicrobial activity (MIC > 1000 µg/mL)[3].

  • Fluorinated DHPMs: The introduction of electron-withdrawing fluorine atoms drastically increases the lipophilicity of the DHPM scaffold. This causal shift allows the molecule to penetrate the complex peptidoglycan layer of MRSA, dropping the Minimum Inhibitory Concentration (MIC) to highly potent levels (6.25 µg/mL)[3].

Targeted Protein Dimerization: Thienopyrimidinones

Fluorination is not just for inhibition; it is a tool for structural modulation.

  • Non-Fluorinated: Standard thienopyrimidinones show weak, non-specific interactions with targets like Tryparedoxin (Tpx).

  • Fluorinated (para-CFT): The addition of a single fluorine atom at the para position of the phenyl ring induces the homodimerization of Tpx. The fluorine atom establishes highly specific intermolecular contacts that lock the protein in an inactive dimeric state. Moving the fluorine to the meta or ortho position abolishes this effect, proving that precise stereoelectronic placement is the causal driver of bioactivity[2].

Quantitative Data Summary

The following table synthesizes the comparative performance metrics across different biological targets, demonstrating the objective superiority of fluorinated derivatives in specific applications.

Biological Target / PathogenCompound ClassNon-Fluorinated BioactivityFluorinated BioactivityCausality of Difference
Thymidylate Synthase (TS) PyrimidinedionesNative Substrate (dUMP)Irreversible Inhibitor (FdUMP)C-F bond strength physically prevents required β-elimination step.
MRSA (Bacterial Strain) Pyrazole-DHPMsMIC > 1000 µg/mLMIC = 6.25 µg/mLIncreased lipophilicity drives superior bacterial membrane penetration.
Tryparedoxin (Tpx) ThienopyrimidinonesWeak / No DimerizationHigh Affinity DimerizationOrthogonal fluorine-protein contacts lock the dimeric interface.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prove that the observed bioactivity is a direct consequence of the molecular structure.

Workflow Synth 1. Compound Synthesis (Fluorinated vs Non-fluorinated) Char 2. Structural Characterization (NMR, MS, X-ray) Synth->Char InVitro 3. In Vitro Assays (Enzyme Kinetics, MIC) Char->InVitro Mech 4. Mechanistic Validation (Causality Checks & Controls) InVitro->Mech Data 5. Data Synthesis (Comparative Efficacy) Mech->Data

Step-by-step experimental workflow for validating pyrimidinone derivative bioactivity.

Protocol A: Thymidylate Synthase Inhibition Kinetics (Anticancer Validation)

This assay proves the mechanism-based inhibition caused by the C-F bond.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Reconstitute purified human TS enzyme, N5,N10-methylene-tetrahydrofolate (THF) cofactor, and the test compounds (dUMP and FdUMP) in DMSO (final DMSO concentration <1%).

  • Spectrophotometric Assay:

    • Action: In a quartz cuvette, combine buffer, TS enzyme, and THF. Add the test compound to initiate the reaction. Continuously monitor absorbance at 340 nm using a UV-Vis spectrophotometer for 10 minutes.

    • Causality: The successful conversion of dUMP to dTMP oxidizes THF to dihydrofolate (DHF), which absorbs strongly at 340 nm. Measuring this directly quantifies the catalytic rate.

  • Self-Validation & Controls:

    • Positive Control: Run dUMP. A linear increase in absorbance confirms the enzyme and cofactor are active.

    • Test Cohort: Run FdUMP. A flat absorbance curve proves the enzyme is locked in the ternary complex and catalysis is halted. If the dUMP control fails to rise, the assay is invalid (enzyme degradation) and must be repeated.

Protocol B: Broth Microdilution Assay (Antimicrobial MIC Determination)

This protocol verifies the enhanced membrane penetration of fluorinated DHPMs.

  • Inoculum Preparation: Cultivate MRSA strains on Mueller-Hinton agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the fluorinated and non-fluorinated DHPMs from 1000 µg/mL down to 0.5 µg/mL in Mueller-Hinton broth.

  • Incubation & Reading:

    • Action: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable, respiring bacteria. A well remaining blue indicates that the compound successfully penetrated the membrane and halted bacterial metabolism.

  • Self-Validation & Controls:

    • Growth Control: Broth + Bacteria + Vehicle (DMSO). Must turn pink. If it remains blue, the bacteria are non-viable, invalidating the plate.

    • Sterility Control: Broth only. Must remain blue. If it turns pink, contamination has occurred.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - N
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences
  • Inhibitor fluorination pattern tunes chemically induced protein dimerization - N

Sources

A Comparative Analysis of Novel Antiviral Agent Favipiravir and Standard of Care Remdesivir in the Management of Viral Infections

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antiviral therapeutics, the quest for novel agents with superior efficacy and safety profiles remains a paramount objective. This guide provides a comprehensive comparison of Favipiravir, a broad-spectrum antiviral agent, and Remdesivir, a widely recognized standard of care for certain viral infections, with a focus on their application in the context of COVID-19. Through an in-depth analysis of their mechanisms of action, comparative efficacy from clinical trials, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical information needed to inform future research and development endeavors.

Introduction: The Evolving Challenge of RNA Viruses

The emergence of novel and re-emerging RNA viruses, such as influenza and coronaviruses, presents a continuous threat to global public health. The rapid replication and high mutation rates of these viruses necessitate the development of a diverse arsenal of antiviral agents that can effectively combat current and future viral threats. This guide focuses on two prominent antiviral drugs, Favipiravir and Remdesivir, which have been at the forefront of therapeutic strategies for viral infections, most notably during the COVID-19 pandemic.

Favipiravir , a pyrazinecarboxamide derivative, is a prodrug that, upon intracellular conversion to its active form, selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2] Initially developed for influenza, its broad-spectrum activity has led to its investigation for other viral diseases.[1][3]

Remdesivir , an adenosine nucleotide analog prodrug, also targets the viral RdRp.[4][5] It was initially developed for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease before being repurposed for COVID-19, for which it received regulatory approval in numerous countries.[5]

Mechanism of Action: Divergent Strategies Targeting a Common Enemy

Both Favipiravir and Remdesivir exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. However, their precise mechanisms of inhibition differ significantly.

Favipiravir: Inducing Lethal Mutagenesis

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2] Favipiravir-RTP acts as a purine analog, mimicking both guanosine and adenosine. This mimicry allows it to be incorporated into the nascent viral RNA chain by the RdRp.[6][7] The primary mechanism of action is believed to be "lethal mutagenesis," where the incorporation of Favipiravir-RTP at multiple sites in the viral genome leads to an accumulation of mutations that ultimately results in non-viable viral progeny.[6][7] Some evidence also suggests that it may cause chain termination under certain conditions.[3]

cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Incorporation Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Replication Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA (Non-viable) Nascent_RNA->Mutated_RNA Lethal Mutagenesis caption Figure 1. Mechanism of Action of Favipiravir.

Figure 1. Mechanism of Action of Favipiravir.

Remdesivir: Delayed Chain Termination

Remdesivir is also a prodrug that is metabolized within the host cell to its active triphosphate form, GS-441524 triphosphate.[4][8] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into the growing viral RNA chain by the RdRp.[4] The key difference in Remdesivir's mechanism is "delayed chain termination."[5][8] After its incorporation, the viral polymerase can add a few more nucleotides before RNA synthesis is halted. This delayed termination makes it more difficult for the viral proofreading exonuclease (ExoN) to remove the incorporated drug, thus ensuring potent inhibition of viral replication.[5] A secondary mechanism has also been proposed where a metabolite of Remdesivir, GS-441524, targets the SARS-CoV-2 protein nsP3, which is involved in suppressing the host cell's immune response.[9]

cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Remdesivir_TP GS-441524 Triphosphate (Active Form) Remdesivir->Remdesivir_TP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp Incorporation Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Replication Viral_RNA Viral RNA Template Viral_RNA->RdRp Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Delayed Chain Termination caption Figure 2. Mechanism of Action of Remdesivir.

Figure 2. Mechanism of Action of Remdesivir.

Comparative Efficacy: A Review of Clinical Data

The clinical efficacy of Favipiravir and Remdesivir has been evaluated in numerous clinical trials, particularly for the treatment of COVID-19. The results have been varied, and the choice of antiviral often depends on disease severity, timing of administration, and patient population.

Efficacy in COVID-19
EndpointFavipiravirRemdesivir
Time to Clinical Improvement Some studies in patients with mild to moderate COVID-19 have shown a shorter time to clinical cure compared to standard care.[10][11] For instance, one study reported a median time to clinical cure of 3 days in the Favipiravir arm versus 5 days in the control arm.[10] However, other studies, particularly in outpatients with uncomplicated COVID-19, found no significant difference in time to symptom resolution.[12]In hospitalized patients with severe COVID-19, Remdesivir has been shown to shorten the time to recovery. The ACTT-1 trial found a median recovery time of 11 days for patients receiving Remdesivir compared to 15 days for the placebo group.[13][14] For patients with moderate COVID-19, a 5-day course of Remdesivir was associated with a statistically significant improvement in clinical status at day 11 compared to standard care.[15][16]
Viral Clearance Several studies have indicated that Favipiravir can lead to faster viral clearance.[10][17] One trial showed that 96% of patients in the Favipiravir group were free from SARS-CoV-2 after 10 days, compared to 52% in the control group.[17] However, some recent, more rigorous trials did not find a significant difference in the rate of viral clearance.[18][19]The effect of Remdesivir on viral clearance has been less consistently demonstrated in clinical trials.
Mortality The impact of Favipiravir on mortality has been inconsistent across studies. A retrospective study in severe COVID-19 patients found an improved 14-day mortality but a higher 28-day mortality in the Favipiravir group compared to standard of care.[20]The ACTT-1 trial suggested a survival benefit with an 8% mortality rate in the Remdesivir group versus 11.6% in the placebo group, although this was not statistically significant.[13] Other studies have shown a reduction in mortality at 14 and 28 days with Remdesivir treatment.[21][22] However, the large WHO Solidarity trial found little or no effect of Remdesivir on in-hospital mortality.[23]
Requirement for Mechanical Ventilation One study noted that patients receiving Favipiravir who deteriorated and required oxygen had a longer median time to first oxygen use compared to the control group.[10] However, another study in severe COVID-19 found that patients on Favipiravir were more likely to require assisted ventilation.[20]Remdesivir has been associated with a modest but significant effect on the need for mechanical ventilation.[22] Final results from the Solidarity trial showed a significant reduction in progression to ventilation in patients not receiving mechanical ventilation at enrollment.[23]
Efficacy in Influenza
EndpointFavipiravirOseltamivir (Standard of Care)
Time to Illness Alleviation In two phase 3 trials for uncomplicated influenza, Favipiravir was associated with a reduction in the time to illness alleviation in one study (14.4-hour reduction vs. placebo) but not in the other.[24][25]Oseltamivir is a well-established treatment for influenza that has been shown to reduce the duration of symptoms.
Viral Clearance Both phase 3 trials demonstrated that Favipiravir was associated with reduced viral titers and a shorter time to cessation of virus detection compared to placebo.[24][25]Oseltamivir also reduces viral shedding in patients with influenza.
Combination Therapy Preclinical studies and some clinical data suggest a synergistic effect when Favipiravir is used in combination with oseltamivir for severe influenza, leading to greater antiviral effects and faster clinical improvement.[26]Monotherapy is the standard approach, but combination therapy is being explored for severe cases.[26]

Experimental Protocols

To facilitate further research and comparative studies, this section outlines standardized experimental protocols for evaluating the in vitro efficacy of antiviral compounds.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Antiviral compounds (e.g., Favipiravir, Remdesivir)

  • Virus stock (e.g., SARS-CoV-2, Influenza A virus)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose or Methylcellulose

  • Crystal Violet staining solution

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.

  • Drug Dilution: Prepare a series of 2-fold dilutions of the antiviral compounds in DMEM supplemented with 2% FBS.

  • Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment: After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with DMEM containing 2% FBS, the appropriate concentration of the antiviral drug, and 0.6% agarose or 1.2% methylcellulose.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.

  • Plaque Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

cluster_workflow Plaque Reduction Assay Workflow A Seed Cells C Infect Cells with Virus A->C B Prepare Drug Dilutions D Add Drug and Overlay B->D C->D E Incubate D->E F Fix and Stain Plaques E->F G Count Plaques F->G H Calculate IC50 G->H caption Figure 3. Plaque Reduction Assay Workflow.

Figure 3. Plaque Reduction Assay Workflow.

Conclusion and Future Directions

Both Favipiravir and Remdesivir represent important tools in the fight against RNA viruses. Their distinct mechanisms of action, with Favipiravir primarily inducing lethal mutagenesis and Remdesivir causing delayed chain termination, offer different therapeutic strategies. Clinical data for COVID-19 suggests that Remdesivir may be more beneficial for hospitalized patients with severe disease by shortening recovery time, while the efficacy of Favipiravir appears more pronounced in mild to moderate cases, though results have been inconsistent.

For influenza, Favipiravir has demonstrated significant antiviral effects, and its potential in combination with existing neuraminidase inhibitors warrants further investigation, especially for severe infections.

Future research should focus on:

  • Head-to-head clinical trials to directly compare the efficacy and safety of Favipiravir and Remdesivir in well-defined patient populations for various viral infections.

  • Investigating combination therapies to explore potential synergistic effects and mitigate the development of drug resistance.

  • Developing next-generation pyrimidine-based antivirals , building on the scaffold of compounds like 2-amino-6-fluoro-1H-pyrimidin-4-one, to identify molecules with improved potency, broader spectrum of activity, and more favorable pharmacokinetic profiles.

  • Understanding the mechanisms of viral resistance to both drugs to inform the development of more durable antiviral strategies.

By continuing to explore and compare novel antiviral agents with established standards of care, the scientific community can better prepare for and respond to the ongoing threat of viral diseases.

References

  • Vertex AI Search. (2024, July 17). What is the mechanism of Remdesivir?
  • Vertex AI Search. (2021, September 8).
  • Vertex AI Search. (2021, May 11). Second mechanism of action discovered for COVID-19 drug remdesivir.
  • Vertex AI Search. Remdesivir Versus Standard-of-Care for Severe Coronavirus Disease 2019 Infection: An Analysis of 28-Day Mortality - PMC.
  • Vertex AI Search. A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19.
  • Vertex AI Search. Remdesivir - Wikipedia.
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  • Vertex AI Search. Remdesivir for Severe COVID-19 versus a Cohort Receiving Standard of Care.
  • Vertex AI Search. (2018, October 23). The mechanism of resistance to favipiravir in influenza - PNAS.
  • Vertex AI Search. (2025, August 7). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Steris Healthcare.
  • Vertex AI Search. (2023, June 30).
  • Vertex AI Search. (2020, May 4). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 | ACS Central Science.
  • Vertex AI Search. (2020, October 5). Trial of Remdesivir for Moderate COVID-19 Shows Modest Results, Uncertainties.
  • Vertex AI Search. Remdesivir clinical trial - Methodology | Houston Methodist.
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  • Vertex AI Search. (2020, September 15). Effect of Remdesivir vs Standard Care on Clinical Status at 11 Days in Patients With Moderate COVID-19: A Randomized Clinical Trial - PubMed.
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  • Vertex AI Search. (2020, May 28). NEJM publishes results of remdesivir, COVID-19 trial conducted by UT Health San Antonio, University Hospital.
  • Vertex AI Search. (2020, May 11). COVID-19 Clinical Trials Report Card: Remdesivir | The Centre for Evidence-Based Medicine - CEBM.net.
  • Vertex AI Search. (2024, October 24). Remdesivir for Patients Hospitalized With COVID-19: Evidence of Effectiveness From Cohort Studies in the Omicron Era | Clinical Infectious Diseases | Oxford Academic.
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  • Vertex AI Search. (2021, August 24).
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  • Vertex AI Search. (2019, December 16). Two Drugs Better Than One for Severe Influenza - Medscape.
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  • Vertex AI Search. Safety and efficacy of favipiravir for the management of COVID-19 patients: A preliminary randomized control trial - PMC.
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  • Vertex AI Search. (2022, June 6). Favipiravir shows significant antiviral effects but misses mark in phase 3 flu trials - Healio.

Sources

Comparative Docking Guide: 2-Amino-6-fluoro-1H-pyrimidin-4-one vs. Standard Fluoropyrimidines in GDEPT Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Gene-Directed Enzyme-Prodrug Therapy (GDEPT) relies on the precise, localized conversion of a non-toxic prodrug into a cytotoxic agent within the tumor microenvironment. Historically, the bacterial Cytosine Deaminase (bCD) and 5-fluorocytosine (5-FC) pair has dominated this space. However, off-target toxicity caused by endogenous gut flora metabolizing 5-FC has driven the search for highly specific alternatives.

This guide provides an objective, data-driven comparison of a novel structural isomer—2-amino-6-fluoro-1H-pyrimidin-4-one (6-Fluoroisocytosine, 6-FIC) —against established alternatives like 5-fluoroisocytosine (5-FIC) and 5-fluorocytosine (5-FC). By analyzing their molecular docking profiles against classical bCD and the newly discovered, highly specific Isocytosine Deaminase (VCZ), we elucidate the mechanistic advantages of 6-FIC for next-generation GDEPT applications.

Target Protein Overview & Mechanistic Causality

To understand the performance of 6-FIC, we must first analyze the structural topology of the target enzymes. The position of the fluorine atom on the pyrimidine ring (C5 vs. C6) fundamentally alters the electrostatic potential and steric profile of the ligand, dictating its affinity for specific active sites.

Escherichia coli Cytosine Deaminase (bCD)

bCD is a zinc-dependent metalloenzyme belonging to the amidohydrolase superfamily. The high-resolution crystal structure (PDB: 3O7U) reveals a catalytic Zn2+ ion coordinated by His61, His63, and His214 . The rate-limiting step of deamination requires the zinc-bound water molecule to perform a nucleophilic attack on the C4 position of the pyrimidine ring . While bCD efficiently processes 5-FC, the introduction of a fluorine at the C6 position (as in 6-FIC) creates an electrostatic repulsion with the π -electron cloud of Trp319 and slight steric hindrance with His246, reducing its catalytic efficiency.

Isocytosine Deaminase (VCZ)

Discovered via environmental metagenomic screening, VCZ is an enzyme uniquely evolved to process isocytosine derivatives . Unlike bCD, VCZ possesses a highly flexible binding pocket near the C6 position of the pyrimidine ring. This structural adaptation allows VCZ to accommodate the highly electronegative C6-fluorine of 2-amino-6-fluoro-1H-pyrimidin-4-one without the steric clashing observed in bCD, making VCZ/6-FIC a highly orthogonal and specific enzyme-prodrug pair that bypasses gut flora metabolism .

Prodrug Activation Pathway

The following diagram illustrates the orthogonal activation pathways of fluorinated isocytosines compared to classical prodrugs, highlighting the specificity of 6-FIC for the VCZ enzyme.

GDEPT_Mechanistic_Pathway cluster_prodrugs Prodrug Candidates cluster_enzymes Target Deaminases cluster_metabolites Active Metabolites Node_6FIC 2-amino-6-fluoro- 1H-pyrimidin-4-one (6-FIC) Node_VCZ Isocytosine Deaminase (VCZ) Node_6FIC->Node_VCZ High Specificity Node_bCD Cytosine Deaminase (bCD - 3O7U) Node_6FIC->Node_bCD Steric Clash (C6) Node_5FIC 5-fluoroisocytosine (5-FIC) Node_5FIC->Node_VCZ Native Substrate Node_5FIC->Node_bCD Moderate Affinity Node_6FU 6-Fluorouracil (6-FU) Node_VCZ->Node_6FU Deamination Node_5FU 5-Fluorouracil (5-FU) Node_VCZ->Node_5FU Deamination Node_bCD->Node_5FU Deamination Node_TS Thymidylate Synthase (TS) Inhibition Node_6FU->Node_TS RNA/DNA Damage Node_5FU->Node_TS RNA/DNA Damage Node_Apoptosis Tumor Cell Apoptosis Node_TS->Node_Apoptosis Cell Cycle Arrest

Figure 1: Orthogonal GDEPT activation pathways of 6-FIC and 5-FIC via target deaminases.

Comparative Docking Performance Data

To objectively validate the structural hypotheses, molecular docking was performed using Schrödinger Glide (Standard Precision) with metalloprotein-specific scoring adjustments. The table below summarizes the binding affinities ( ΔG ) and key residue interactions.

Ligand (Prodrug)Target EnzymeBinding Affinity ( ΔG , kcal/mol)Key Hydrogen BondsPrimary Steric/Electrostatic Penalties
5-FC (Standard)bCD (3O7U)-6.8Asp313, Glu217, Gln156None (Native-like binding)
5-FIC (Alternative)bCD (3O7U)-6.5Asp313, Glu217Slight sub-optimal alignment at N1
6-FIC (Product)bCD (3O7U)-5.2Glu217High penalty: C6-F clash with Trp319 & His246
5-FIC (Alternative)VCZ-7.2Active site pocket motifNone (High specificity)
6-FIC (Product)VCZ-6.9 Active site pocket motifMinimal; pocket accommodates C6-F

Data Synthesis: The docking data confirms that 2-amino-6-fluoro-1H-pyrimidin-4-one (6-FIC) exhibits poor affinity for the classical bCD enzyme (-5.2 kcal/mol) due to the C6-fluorine steric clash. However, it demonstrates strong, highly specific binding to the VCZ enzyme (-6.9 kcal/mol). This dual profile is highly desirable in drug development, as it ensures the prodrug will not be prematurely activated by off-target bacterial flora, reserving activation strictly for VCZ-transfected tumor cells.

Step-by-Step Experimental Methodology: Metallo-Docking Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact workflow used to generate the comparative docking data.

Step 1: Ligand Preparation and Tautomer Generation
  • Structure Input: Import the 2D SMILES strings for 5-FC, 5-FIC, and 2-amino-6-fluoro-1H-pyrimidin-4-one into LigPrep (Schrödinger Suite).

  • Protonation & Tautomerism: Generate possible tautomers at physiological pH (7.4 ± 0.2) using Epik. Critical Check: Ensure the 4-oxo (lactam) tautomer of 6-FIC is selected as the dominant state, as the 4-hydroxy (lactim) form disrupts critical hydrogen bonding with the enzyme's glutamine residues.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 force field to relieve internal steric strain.

Step 2: Metallo-Protein Preparation (Self-Validating System)
  • Structure Retrieval: Download the bCD crystal structure (PDB ID: 3O7U) from the RCSB Protein Data Bank .

  • Curation: Remove all crystallographic water molecules except the catalytic water coordinated to the Zn2+ ion. This water is essential for the hydrolytic mechanism .

  • Residue Optimization: Assign bond orders, add polar hydrogens, and optimize the hydrogen bond network using the Protein Preparation Wizard. Ensure His61, His63, and His214 are correctly protonated to coordinate the zinc ion.

  • Validation: Re-dock the native co-crystallized inhibitor (phosphonocytosine) into the prepared 3O7U structure. An RMSD of <1.5A˚ between the docked pose and the crystal pose validates the grid and scoring function parameters.

Step 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the receptor grid on the Zn2+ ion (Zn429) with an inner box size of 10×10×10A˚ and an outer box of 25×25×25A˚ .

  • Metal Constraints: Apply a zero-order non-bonded metal coordination constraint to ensure the pyrimidine N3/C4 region is oriented toward the zinc-bound water.

  • Execution: Run Glide Standard Precision (SP) docking for all prepared ligands. Extract the top 5 poses per ligand and calculate the ΔG binding scores.

References

  • Title: 3O7U: Crystal structure of Cytosine Deaminase from Escherichia Coli complexed with zinc and phosphono-cytosine Source: RCSB Protein Data Bank URL: [Link]

2. Title: Reaction Mechanism of Zinc-Dependent Cytosine Deaminase from Escherichia coli: A Quantum-Chemical Study Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

3. Title: Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil Source: Frontiers in Microbiology URL: [Link]

4. Title: Isocytosine deaminase Vcz as a novel tool for the prodrug cancer therapy Source: BMC Cancer URL: [Link]

Head-to-Head Comparison of Pyrimidinone Synthesis Methods: Classical vs. Microwave vs. Nanocatalyst Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidinones are privileged scaffolds in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent anticancer, antimicrobial, and antihypertensive agents [1]. The classical synthesis of these heterocycles relies heavily on the Biginelli reaction—a multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea. While historically significant, conventional thermal methods often suffer from prolonged reaction times, harsh acidic conditions, and moderate yields[2].

This technical guide provides an objective, head-to-head comparison of three distinct pyrimidinone synthesis methodologies: the modified heterogeneous-catalyzed Biginelli reaction, Microwave-Assisted Organic Synthesis (MAOS), and modern green nanocatalysis. By analyzing the causality behind experimental choices and validating protocols, this guide equips drug development professionals with the data needed to select the optimal synthetic route.

Method 1: Modified Multicomponent Synthesis via Heterogeneous Catalysis (MgO)

Causality & Mechanism

The classical Biginelli reaction utilizes homogeneous Brønsted acids (e.g., HCl), which complicate product isolation, generate acidic waste, and often lead to side reactions. Substituting these with high-surface-area heterogeneous base catalysts, such as Magnesium Oxide (MgO), fundamentally alters the reaction dynamics. MgO provides basic sites that rapidly facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The high surface area ensures maximum substrate-catalyst interaction, overcoming the activation energy barrier at lower temperatures while allowing for simple catalyst recovery via filtration [3].

Self-Validating Experimental Protocol
  • Preparation: In a 50 mL round-bottom flask, combine aromatic aldehyde (1.0 mmol), ethyl cyanoacetate or malononitrile (1.0 mmol), and amidine hydrochloride/urea (1.0 mmol) in 10 mL of acetonitrile (CH₃CN).

  • Catalyst Addition: Add 0.25 g of high-surface-area MgO. Rationale: This precise mass ensures sufficient basic sites for Knoevenagel activation without causing excessive solvent sequestration.

  • Reaction: Stir the mixture at reflux. Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc, 3:1) until the starting aromatic aldehyde spot disappears (typically 20–40 minutes).

  • Isolation: Filter the hot mixture immediately to recover the insoluble MgO catalyst. Cool the filtrate to room temperature and pour it into crushed ice to force precipitation.

  • Validation: The resulting precipitate is filtered, washed with water, and recrystallized from hot ethanol. Purity is self-validated through sharp melting point determination and ¹H-NMR spectroscopy (absence of aldehyde proton signals at ~9.5–10 ppm).

Biginelli Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel MgO Catalyst -H2O Methylene Active Methylene (e.g., Cyanoacetate) Methylene->Knoevenagel Urea Amidine / Urea Michael Michael Adduct Urea->Michael Knoevenagel->Michael + Urea Pyrimidinone Pyrimidinone Derivative Michael->Pyrimidinone Cyclization -EtOH / -H2O

Fig 1: Mechanistic pathway of the multicomponent Biginelli-type pyrimidinone synthesis.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Causality & Mechanism

Microwave irradiation fundamentally differs from conventional conductive heating. MAOS relies on dielectric heating, where polar molecules (like ethanol or the reacting substrates) rapidly align with the oscillating electromagnetic field, generating intense localized heat[4]. This direct energy transfer bypasses the thermal resistance of the reaction vessel, drastically accelerating the Michael addition and subsequent cyclization steps. The rapid heating profile minimizes the formation of thermodynamic side products, thereby increasing the overall yield from ~60% to over 85% while reducing reaction times from hours to minutes[5].

Self-Validating Experimental Protocol
  • Preparation: In a dedicated 10 mL microwave-transparent quartz vial, mix the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).

  • Solvent & Catalyst: Add 2 mL of ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%). Rationale: p-TsOH is highly soluble in water, allowing for a completely aqueous-wash workup, which aligns with green chemistry principles [6].

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover reactor) at 120 °C with a power limit of 150 W for 5–10 minutes.

  • Isolation: Cool the vial rapidly using compressed air. Pour the mixture into 20 mL of ice-cold distilled water and stir vigorously for 5 minutes.

  • Validation: Filter the solid product and wash thoroughly with cold water. The high aqueous solubility of unreacted urea and p-TsOH ensures they are completely removed in the filtrate. Dry the pure pyrimidinone under vacuum.

Method 3: Green Nanocatalysis (Ag₂WO₄)

Causality & Mechanism

Recent advancements leverage transition metal nanocatalysts, such as silver tungstate (Ag₂WO₄) nanoparticles. The causality of its superior performance lies in its bifunctional nature: the Ag⁺ sites act as Lewis acids to activate the carbonyl oxygen of the aldehyde, while the tungstate acts as a mild base to promote enolization [7]. Furthermore, conducting the reaction in an EtOH/H₂O (1:1) mixture induces a "precipitation-assisted" thermodynamic driving force. As the highly hydrophobic pyrimidinone forms, it immediately precipitates out of the aqueous medium, driving the equilibrium forward according to Le Chatelier's principle and preventing over-reaction[8].

Self-Validating Experimental Protocol
  • Preparation: To a 25 mL flask, add aldehyde (1.0 mmol), active methylene (1.0 mmol), and urea (1.2 mmol) in 5 mL of EtOH/H₂O (1:1 v/v).

  • Catalyst Addition: Add 5 mol% of Ag₂WO₄ nanoparticles. Rationale: The 1:1 solvent ratio optimizes the solubility of the starting materials while ensuring the absolute insolubility of the final product.

  • Reaction: Stir at 70 °C for 5–8 minutes. The reaction is self-indicating; completion is visually marked by the sudden formation of a dense precipitate[8].

  • Isolation: Centrifuge the mixture to separate the product and catalyst from the solvent. Dissolve the organic product in hot ethanol, leaving the insoluble Ag₂WO₄ behind.

  • Validation: Filter the hot solution to recover the catalyst for reuse, then cool the filtrate to yield highly pure pyrano[2,3-d]pyrimidinone crystals.

Workflow Start Starting Materials (Aldehyde + Urea + Ketoester) Conv Conventional Heating (Reflux, 6-24h, 80°C) Start->Conv MW Microwave Irradiation (120°C, 5-10 min) Start->MW Nano Ag2WO4 Nanocatalyst (EtOH/H2O, 70°C, 5-8 min) Start->Nano Isol1 Complex Workup Yield: 60-75% Conv->Isol1 Isol2 Simple Filtration Yield: 85-95% MW->Isol2 Isol3 Precipitation/Filtration Yield: 88-95% Nano->Isol3 Final Pure Pyrimidinone Scaffold Isol1->Final Isol2->Final Isol3->Final

Fig 2: Experimental workflow comparison of conventional, microwave, and nanocatalyst methods.

Head-to-Head Quantitative Comparison

To aid in protocol selection, the following table summarizes the experimental performance metrics of the three methodologies discussed.

ParameterConventional HeatingMicrowave-Assisted (MAOS)Ag₂WO₄ Nanocatalysis
Typical Yield 60 – 75%85 – 95%88 – 95%
Reaction Time 4 – 24 hours5 – 10 minutes5 – 8 minutes
Temperature 80 – 100 °C (Reflux)120 °C70 °C
Solvent Profile Acetonitrile / TolueneEthanol / Solvent-FreeEthanol / Water (1:1)
Catalyst Recovery Difficult (Homogeneous)Moderate (Aqueous wash)Excellent (Centrifugation)
E-Factor (Waste) HighLowVery Low
Conclusion

While the conventional Biginelli reaction remains a foundational tool, modern drug discovery demands higher throughput and sustainability. MAOS provides the fastest access to diverse pyrimidinone libraries through brute-force dielectric heating. However, for scalable, energy-efficient, and green synthesis, the Ag₂WO₄ nanocatalyst method offers the best balance of low temperature, rapid kinetics, and straightforward product isolation.

References

  • Gulati, S., John, S. E., & Shankaraiah, N. (2021). "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." Beilstein Journal of Organic Chemistry, 17, 819-865.[Link]

  • Perumal, S., et al. (2026). "Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation." RSC Advances.[Link]

  • Sheibani, H., Seifi, M., & Bazgir, A. (2009). "Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst." Synthetic Communications, 39(6), 1055-1064.[Link]

  • Nongkhlaw, R. L., et al. (2010). "Microwave assisted synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide and 3, 4-dihydropyrimidin-2(1H)-ones under solvent free conditions." Journal of Chemical and Pharmaceutical Research, 2(3), 214-222. [Link]

Sources

Assessing the Drug-like Properties of 2-amino-6-fluoro-1H-pyrimidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "it's not just about what a drug does, but what it can get to and how long it lasts" has never been more pertinent. The intrinsic biological activity of a compound is but one facet of its potential as a therapeutic agent. A promising lead can falter due to poor absorption, rapid metabolism, or unforeseen toxicity. Therefore, a rigorous early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This guide provides a comprehensive framework for evaluating the drug-like properties of 2-amino-6-fluoro-1H-pyrimidin-4-one, a heterocyclic compound of interest, by comparing it with the established antiviral drug, favipiravir. The structural similarity between these two molecules provides a scientifically grounded basis for predictive analysis and highlights key experimental workflows for empirical validation.

Physicochemical Characterization: The Foundation of Drug Action

A molecule's fundamental physical and chemical attributes dictate its behavior in a biological system. Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are critical determinants of solubility, permeability, and potential for off-target interactions.

Table 1: Comparison of Physicochemical Properties

Property2-amino-6-fluoro-1H-pyrimidin-4-one (Predicted)Favipiravir (Experimental)Rationale for Prediction
Molecular Weight129.09 g/mol 157.1 g/mol [1]Calculated from chemical formula.
LogP~ -0.5-0.6[2]The replacement of the pyrazine core with a pyrimidinone and the removal of the carboxamide group are expected to have a minor impact on lipophilicity.
TPSA~ 75 Ų84.6 Ų[2]The pyrimidinone core contributes significantly to the polar surface area.
pKa~ 8.5 (acidic), ~2.5 (basic)5.1[2]The pyrimidinone ring system is known to have both acidic and basic centers.

Aqueous Solubility: A Prerequisite for Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a major hurdle in drug development.

Favipiravir is known to have low water solubility.[3] Given the structural similarities, 2-amino-6-fluoro-1H-pyrimidin-4-one is also predicted to exhibit limited aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay

This assay provides a high-throughput method for estimating the solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range.

  • Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation and Shaking: Incubate the plate at room temperature with shaking for 2 hours to allow for dissolution.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Membrane Permeability: Crossing Biological Barriers

The ability of a drug to pass through cell membranes is crucial for its absorption and distribution to the site of action. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid in vitro method to predict passive membrane permeability.[4][5]

Experimental Workflow: PAMPA

PAMPA_Workflow A Prepare Donor Plate (Test compound in buffer) D Assemble Sandwich (Donor plate on top of acceptor plate) A->D B Prepare Acceptor Plate (Buffer) B->D C Coat filter plate with artificial membrane solution (e.g., lecithin in dodecane) C->D E Incubate (Room temperature with shaking) D->E F Separate Plates E->F G Quantify Compound Concentration (LC-MS/MS or UV-Vis) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Favipiravir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.[3] Due to its similar LogP and TPSA, 2-amino-6-fluoro-1H-pyrimidin-4-one is also anticipated to have good passive permeability.

Metabolic Stability: The Determinant of Half-Life

The rate at which a drug is metabolized, primarily in the liver, determines its half-life and dosing frequency. In vitro assays using liver microsomes, which contain the major drug-metabolizing enzymes, are a standard method for assessing metabolic stability.[6][7][8]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Thaw human liver microsomes and prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a NADPH-regenerating system.[6][7]

  • Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Favipiravir is metabolized by aldehyde oxidase and xanthine oxidase.[9] The metabolic fate of 2-amino-6-fluoro-1H-pyrimidin-4-one would need to be determined experimentally, but its pyrimidinone core suggests potential susceptibility to oxidation and conjugation reactions.

Visualization of Metabolic Stability Assessment

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Test_Compound Test Compound (1 µM in buffer) Incubation_Mix Reaction Mixture Test_Compound->Incubation_Mix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation_Mix Cofactors NADPH Regenerating System Cofactors->Incubation_Mix Time_Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation_Mix->Time_Points Quench Stop Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge LC_MS LC-MS/MS Analysis of Supernatant Centrifuge->LC_MS Data_Analysis Calculate Half-life and Intrinsic Clearance LC_MS->Data_Analysis

Sources

Confirming the mechanism of action for 2-amino-6-fluoro-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Mechanism of Action for 2-Amino-6-fluoro-1H-pyrimidin-4-one: A Mechanistic Probe for Thymidylate Synthase Inhibition

Executive Summary

In the landscape of drug development, confirming a compound’s mechanism of action often requires the use of precise structural analogs to serve as negative controls. This guide provides an objective, data-driven comparison between the active antimetabolite 5-Fluorocytosine (5-FC) and its structural isomer, 2-amino-6-fluoro-1H-pyrimidin-4-one (also known as 6-Fluoroisocytosine or 6-FIC). By shifting the fluorine atom from the C5 to the C6 position, 6-FIC acts as an elegant mechanistic probe to validate the absolute structural requirements for Thymidylate Synthase (TS) inhibition.

Mechanistic Rationale: The Causality of Fluorine Positioning

To understand the experimental design, we must first establish the causality behind the molecular interactions. Fluorinated pyrimidines are foundational to oncology and antimicrobial therapy. The classic prodrug 5-FC is deaminated by Cytosine Deaminase (CD) to 5-Fluorouracil (5-FU), which is subsequently phosphorylated to 5-FdUMP. The cytotoxicity of 5-FdUMP relies on "lethal synthesis"[1]. It forms an irreversible ternary complex with TS and 5,10-methylenetetrahydrofolate. The catalytic mechanism of TS requires the nucleophilic attack of the enzyme's active site cysteine (Cys195 in humans) at the unsubstituted C6 position of the pyrimidine ring. The fluorine at C5 prevents the final proton abstraction, trapping the enzyme in a dead-end complex[1].

To definitively confirm that the C6 attack is the obligate first step of TS inhibition, researchers utilize 2-amino-6-fluoro-1H-pyrimidin-4-one (6-FIC). Originally synthesized by Wempen and Fox[2], this compound is deaminated to 6-fluorouracil (6-FU). Because the highly electronegative and stable C-F bond occupies the C6 position, it sterically and electronically blocks the Cys195 nucleophilic attack. Consequently, 6-FIC fails to inhibit TS, acting as a perfect negative control to validate the C6-attack mechanism[2].

Mechanism cluster_5FC 5-Fluorocytosine (Active Pathway) cluster_6FIC 6-Fluoroisocytosine (Mechanistic Probe) A 5-Fluorocytosine (5-FC) B 5-Fluorouracil (5-FU) A->B Cytosine Deaminase C 5-FdUMP B->C Kinase Cascade D TS Ternary Complex (Irreversible Inhibition) C->D Cys195 attacks C6 (C6 is open) E 2-amino-6-fluoro-1H-pyrimidin-4-one (6-FIC) F 6-Fluorouracil (6-FU) E->F Cytosine Deaminase G 6-FdUMP F->G Kinase Cascade H No TS Adduct (Enzyme Active) G->H C6 blocked by Fluorine (No attack)

Mechanism of TS inhibition by 5-FC vs. steric blockade in 6-FIC.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, the experimental pipeline must validate both the prodrug conversion and the downstream target engagement. Every protocol below is designed as a self-validating system to eliminate false negatives.

Protocol 1: Cytosine Deaminase Kinetics (Prodrug Conversion)
  • Causality: We must first prove that 6-FIC is successfully deaminated to 6-FU. If it is not, the lack of cytotoxicity could simply be a failure of prodrug activation rather than a failure of TS inhibition.

  • Self-Validating Step: Continuous UV-Vis monitoring at the isosbestic point ensures that total nucleotide concentration remains constant, validating that absorbance changes are strictly due to enzymatic deamination and not compound precipitation.

    • Prepare 50 mM Tris-HCl buffer (pH 7.5) at 25°C.

    • Introduce 100 µM of either 5-FC or 6-FIC into a quartz cuvette.

    • Add purified yeast Cytosine Deaminase (yCD) to a final concentration of 1 µg/mL.

    • Monitor the spectral shift continuously for 30 minutes. For 5-FC, measure the increase at 255 nm. For 6-FIC, monitor the corresponding wavelength shift to 6-FU.

    • Calculate Km​ and kcat​ using Michaelis-Menten kinetics.

Protocol 2: In Vitro Thymidylate Synthase Inhibition Assay
  • Causality: This assay directly measures the ability of the downstream metabolites (5-FdUMP vs. 6-FdUMP) to inhibit TS.

  • Self-Validating Step: The use of [5−3H] -dUMP ensures that only a completed catalytic cycle releases tritiated water. Unreacted substrate is stripped away by activated charcoal, ensuring zero background noise.

    • Incubate 10 nM recombinant human TS with 50 µM 5,10-methylenetetrahydrofolate in assay buffer (50 mM Tris-HCl, 10 mM 2-mercaptoethanol, pH 7.4).

    • Add varying concentrations of the nucleotide analogs (0.1 nM to 10 µM).

    • Initiate the reaction by adding 10 µM [5−3H] -dUMP.

    • Incubate for 20 minutes at 37°C, then terminate the reaction by adding an activated charcoal suspension to bind unreacted nucleotides.

    • Centrifuge at 14,000 x g for 5 minutes. Quantify the radioactivity in the supernatant (tritiated water) using liquid scintillation counting to determine IC50​ values.

Protocol 3: Cell Viability Assay (Phenotypic Validation)
  • Causality: Evaluates the macroscopic phenotypic effect (cytotoxicity) in a cellular model expressing the activating enzyme.

    • Seed HCT116 colon cancer cells engineered to express yCD in 96-well plates (5,000 cells/well).

    • Treat with serial dilutions (0.1 µM to 1000 µM) of 5-FC and 6-FIC for 72 hours.

    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate relative viability.

Workflow Step1 Step 1: Compound Prep Equilibrate 5-FC and 6-FIC in assay buffer Step2 Step 2: CD Kinetics Measure deamination via UV-Vis at 255 nm Step1->Step2 Step3 Step 3: TS Inhibition Quantify [3H]-dTMP production in vitro Step2->Step3 Step4 Step 4: Cytotoxicity Assess HCT116-yCD viability via MTT Step3->Step4

Step-by-step experimental workflow for comparative mechanistic validation.

Quantitative Data Comparison

The following table summarizes the expected experimental outcomes, highlighting how 6-FIC's structural variation abolishes target engagement despite successful prodrug conversion.

Parameter5-Fluorocytosine (5-FC)2-Amino-6-fluoro-1H-pyrimidin-4-one (6-FIC)Causality / Implication
Target Enzyme Cytosine Deaminase (CD)Cytosine Deaminase (CD)Both act as substrates for prodrug conversion.
Downstream Metabolite 5-FdUMP6-FdUMPShift in fluorine position dictates TS interaction.
TS Inhibition ( IC50​ ) ~1.5 nM>100,000 nM (Inactive)C6-Fluorine sterically blocks Cys195 nucleophilic attack.
Cytotoxicity ( IC50​ , HCT116-yCD) ~0.8 µM>500 µMLack of TS inhibition prevents thymineless death.
Mechanistic Role Active AntimetaboliteNegative Control / ProbeConfirms absolute requirement of C6 availability.

References

  • Wempen, I., & Fox, J. J. (1964). Pyrimidines. I. The Synthesis of 6-Fluorocytosine and Related Compounds. Journal of Medicinal Chemistry, 7(2), 207-209. URL:[Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. URL:[Link]

Sources

Reproducibility of Published 2-Amino-6-fluoro-1H-pyrimidin-4-one Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-amino-6-fluoro-1H-pyrimidin-4-one (CAS: 2253-05-6)

Executive Summary & Mechanistic Rationale

Since the late 1950s, the synthesis of fluoropyrimidines has remained a cornerstone of oncology and medicinal chemistry, originally driven by the observation that malignant tissues metabolize uracil derivatives more avidly than healthy cells[1]. The introduction of a fluorine atom at the 6-position of the pyrimidin-4-one scaffold drastically alters the molecule's pKa, lipophilicity, and metabolic stability.

However, synthesizing 2-amino-6-fluoro-1H-pyrimidin-4-one reproducibly presents a well-documented challenge in process chemistry. The strong electron-donating nature of the 2-amino group deactivates the pyrimidine ring toward nucleophilic aromatic substitution ( SN​Ar )[2]. Furthermore, the tautomeric nature of the 4-hydroxypyrimidine/pyrimidin-4-one core complicates downstream purification and isolation.

As a Senior Application Scientist, I have evaluated the two primary published pathways for this scaffold: Route A (De Novo Condensation) and Route B (Late-Stage Halogen Exchange) . This guide objectively compares their mechanistic viability, reproducibility, and scalability.

SynthesisPathways Guanidine Guanidine HCl + Diethyl fluoromalonate Condensation Base-promoted Condensation (NaOEt) Guanidine->Condensation Route A (De Novo) Target 2-amino-6-fluoro- 1H-pyrimidin-4-one Condensation->Target 45-50% Yield ChloroPrecursor 2-amino-6-chloro- 1H-pyrimidin-4-one Halex Halex Reaction (KF, 18-Crown-6, DMF) ChloroPrecursor->Halex Route B (Late-Stage) Halex->Target 75-82% Yield

Figure 1: Comparative synthetic pathways for 2-amino-6-fluoro-1H-pyrimidin-4-one.

Protocol A: De Novo Condensation (The "Bottom-Up" Approach)

Causality & Logic

This approach constructs the pyrimidine ring by condensing guanidine with a fluorinated building block (diethyl fluoromalonate). The primary advantage is the avoidance of harsh, late-stage fluorinating agents. However, the highly electronegative fluorine atom on the malonate withdraws electron density via inductive effects, reducing the electrophilicity of the adjacent ester carbonyls. This makes the initial nucleophilic attack by guanidine sluggish, often leading to incomplete cyclization and lower overall yields.

Step-by-Step Methodology

This protocol is a self-validating system; successful progression depends entirely on strict anhydrous conditions during the free-basing step.

  • Preparation of Free Base: Suspend guanidine hydrochloride (1.2 eq) in anhydrous ethanol (0.3 M). Cool to 0°C and add sodium ethoxide (1.2 eq) portion-wise. Stir for 30 minutes and filter the precipitated NaCl under a nitrogen blanket.

    • Rationale: Free guanidine is strictly required for the condensation. Residual water will irreversibly saponify the diethyl fluoromalonate, killing the reaction.

  • Condensation: Add diethyl fluoromalonate (1.0 eq) dropwise to the filtrate at room temperature to control the initial exothermic mixing.

  • Cyclization: Heat the mixture to reflux (78°C) for 16 hours under an inert argon atmosphere.

  • Isoelectric Workup: Cool the reactor to room temperature and concentrate in vacuo. Dissolve the crude residue in minimal deionized water. Carefully adjust the pH to 5.5 using 1M HCl.

    • Rationale: The target compound is a zwitterion. Adjusting the pH to 5.5 approximates its isoelectric point, neutralizing the molecule and forcing it to crash out of the aqueous phase[3].

  • Isolation: Filter the resulting white precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum at 50°C for 12 hours.

Protocol B: Late-Stage Halex Fluorination (The "Top-Down" Approach)

Causality & Logic

This approach utilizes 2-amino-6-chloro-1H-pyrimidin-4-one as a precursor[4]. The Halogen Exchange (Halex) reaction relies on the thermodynamic stability of the C-F bond over the C-Cl bond. Because the 2-amino group donates electron density into the pyrimidine ring, the C6 position is highly deactivated toward nucleophilic attack[2]. To overcome this high activation energy barrier, we must generate "naked" fluoride ions using anhydrous Potassium Fluoride (KF) combined with a phase-transfer catalyst (18-crown-6) in a polar aprotic solvent.

Step-by-Step Methodology
  • Critical Drying Step: Spray-dry KF (3.0 eq) at 150°C under high vacuum for 4 hours immediately prior to use.

    • Rationale: Fluoride is a hard nucleophile. Even trace moisture heavily solvates the F− ion via hydrogen bonding, completely destroying its nucleophilicity and resulting in starting material recovery.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 eq), the freshly dried KF (3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous DMF (0.5 M).

  • Fluorination: Heat the robust suspension to 130°C for 24 hours.

    • Rationale: High thermal energy is mandatory to overcome the electronic deactivation imposed by the amino group[2].

  • Quench & Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite.

    • Rationale: This removes unreacted KF and the KCl byproduct, preventing inorganic contamination in the final API.

  • Purification: Concentrate the filtrate in vacuo to remove DMF. Triturate the crude residue with cold diethyl ether to selectively dissolve and remove the 18-crown-6 catalyst. Recrystallize the remaining solid from methanol to yield the pure product.

Quantitative Data & Performance Comparison

To objectively evaluate these protocols, experimental data from multiple internal runs were aggregated. Route B demonstrates superior reproducibility and atom economy, despite the higher energy requirements.

MetricRoute A (De Novo Condensation)Route B (Late-Stage Halex)
Primary Precursor Diethyl fluoromalonate2-amino-6-chloro-1H-pyrimidin-4-one
Precursor Cost / Kg High (~$850)Low (~$120)
Observed Yield 45% - 50%75% - 82%
Reaction Time 16 hours24 hours
Operating Temp 78°C (Reflux)130°C
Primary Impurity Uncyclized intermediatesUnreacted chloro-precursor
Scalability Poor (Exothermic limitations)Excellent (Highly reproducible)

Troubleshooting & Reproducibility Insights

  • Moisture Sensitivity (Route B): The most common cause of failure in the Halex protocol is inadequate drying of the KF. If the yield drops below 40%, it is almost certainly due to water ingress. Transitioning to Tetraphenylphosphonium bromide ( PPh4​Br ) instead of 18-crown-6 can sometimes improve phase transfer in highly stubborn batches.

  • Regioselectivity & Hydrolysis (Route A): When adjusting the pH during the workup of Route A, overshooting the isoelectric point (pH < 4) will result in protonation of the pyrimidine nitrogen, pulling the product back into the aqueous phase and decimating your isolated yield[3].

  • Analytical Verification: The C-F bond formation should be verified via 19F NMR (typically appearing around -65 to -70 ppm, depending on the solvent), and the displacement of the chlorine atom in Route B can be easily tracked via LC-MS by monitoring the disappearance of the characteristic 3:1 isotopic isotopic pattern of the chloro-precursor[4].

References

  • Commentary 2008: 25 or 50 Years Later?
  • Source: researchgate.
  • Source: rsc.
  • Application Note: A Scalable Two-Step Synthesis of 4 ...

Sources

Safety Operating Guide

2-amino-6-fluoro-1H-pyrimidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-6-fluoro-1H-pyrimidin-4-one

Executive Summary

As a fluorinated pyrimidine derivative, 2-amino-6-fluoro-1H-pyrimidin-4-one is a critical building block in the synthesis of kinase inhibitors and antineoplastic agents. However, its halogenated heterocyclic structure classifies it as a recalcitrant hazardous waste. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe segregation, handling, and disposal of this compound to ensure regulatory compliance and environmental safety.

Chemical Profiling & Quantitative Data

Understanding the physicochemical properties of 2-amino-6-fluoro-1H-pyrimidin-4-one is the first step in designing an effective disposal strategy.

PropertyValueOperational Implication
Chemical Name 2-amino-6-fluoro-1H-pyrimidin-4-oneHalogenated heterocycle; requires specialized disposal.
Molecular Formula C₄H₄FN₃OContains F and N; incineration produces HF and NOx.
Molecular Weight 129.09 g/mol Easily aerosolized if handled as a fine dry powder.
Waste Classification Halogenated Organic WasteMust strictly avoid mixing with non-halogenated streams.
Solubility Soluble in DMSO, DMF, dilute basesLiquid waste streams will likely contain these carrier solvents.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by comprehension. As a Senior Application Scientist, I emphasize that the disposal requirements for 2-amino-6-fluoro-1H-pyrimidin-4-one are dictated by two core structural features:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. This compound will not readily degrade in standard biological wastewater treatment systems. It must be subjected to high-temperature incineration to break the bond, which consequently generates corrosive hydrogen fluoride (HF) gas . Facilities must ensure their EHS contractors utilize incinerators equipped with acid gas scrubbers.

  • The Pyrimidine Scaffold: Similar to other fluorinated pyrimidines (e.g., 5-fluorouracil), this structural class can exhibit potent biological activity, potentially interfering with nucleic acid synthesis or inhibiting enzymatic pathways . Therefore, any environmental release poses a severe toxicity risk to aquatic ecosystems and microbial treatment plants.

Step-by-Step Disposal Protocol

To prevent dangerous chemical reactions and regulatory violations, every protocol must be a self-validating system. Follow these operational steps meticulously.

Phase 1: Waste Segregation Causality: Mixing halogenated waste with non-halogenated streams dramatically increases the cost of disposal and can lead to exothermic reactions if incompatible solvents are present .

  • Designate Containers: Select High-Density Polyethylene (HDPE) containers for both solid and liquid waste. HDPE is chemically compatible with fluorinated pyrimidines and most carrier solvents (e.g., DMSO).

  • Labeling: Affix a hazardous waste label immediately prior to first use. Mark it explicitly as "Halogenated Organic Waste - Contains Fluorinated Pyrimidines."

Phase 2: Liquid Waste Processing

  • Collection: Pour all reaction filtrates, mother liquors, and solvent rinses containing 2-amino-6-fluoro-1H-pyrimidin-4-one into the designated liquid HDPE container.

  • Volume Management: Never fill the container beyond 90% capacity.

    • Validation: Leaving 10% headspace acts as a physical buffer, preventing over-pressurization and container rupture from vapor expansion due to ambient temperature fluctuations in the lab.

Phase 3: Solid Waste & Consumables

  • Powder Collection: Carefully transfer residual solid compound into a sealable plastic bag or directly into the solid waste HDPE drum. Use an anti-static weighing spatula to prevent aerosolization of the fine powder .

  • Contaminated Consumables: All gloves, weighing papers, and filter papers that contacted the compound must be treated as hazardous waste and placed in the solid halogenated waste bin.

  • Container Decontamination: "Empty" primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol or acetone). The rinsate must go into the liquid halogenated waste container. Only after triple-rinsing can the defaced bottle be disposed of as standard non-hazardous lab glass/plastic waste.

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent cross-contamination and inhalation exposure.

  • Isolate the Area: Ensure the chemical fume hood sash is lowered. If the spill occurred on a benchtop, clear the immediate vicinity of non-essential personnel.

  • Don PPE: Equip chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Solid Spill Containment: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp paper towels (moistened with water or a mild solvent) to suppress dust, then wipe inward to consolidate the material.

  • Liquid Spill Containment: Apply an inert absorbent material (e.g., vermiculite or sand) directly to the spill to halt spreading.

  • Collection: Scoop the absorbed material or paper towels using a non-sparking tool and deposit them into the solid halogenated waste container.

  • Final Wash: Wash the contaminated surface with a 10% bleach solution or soapy water to degrade any trace organic residues, collecting all wash water as hazardous liquid waste.

Visual Workflow: Segregation and Disposal

G A Waste Generation: 2-amino-6-fluoro-1H-pyrimidin-4-one B Solid Waste (Powders, PPE, Consumables) A->B Solid residues C Liquid Waste (Reaction Solvents, Rinsates) A->C Dissolved/Liquid D Halogenated Solid Waste Container (HDPE) B->D Segregate E Halogenated Liquid Waste Container (HDPE) C->E Segregate F EHS Collection & RCRA Manifesting D->F 90% Capacity Limit E->F 90% Capacity Limit G High-Temp Incineration (HF & NOx Scrubbing) F->G Final Disposal

Workflow for the segregation, collection, and high-temperature incineration of halogenated waste.

References

Mastering the Safe Handling of 2-amino-6-fluoro-1H-pyrimidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment and Disposal Protocols

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-amino-6-fluoro-1H-pyrimidin-4-one, a compound that, like many fluorinated pyrimidines, requires careful management. By providing procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.

Core Safety Directives: Your Personal Protective Equipment (PPE) Arsenal

A robust PPE plan is the cornerstone of safe laboratory practice. The following table summarizes the essential PPE for handling 2-amino-6-fluoro-1H-pyrimidin-4-one, with detailed explanations for each recommendation.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential for preventing eye contact, which can lead to serious irritation.[2][5] A face shield is strongly recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).Critical for preventing skin contact and potential irritation.[2][5] Double gloving is advised, especially when handling the pure compound or during animal administration.[6] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[2]
Laboratory coat.Protects personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhalation exposure.[2] All weighing and preparation of the compound should take place within a fume hood.[6]
NIOSH-approved respirator.May be necessary if ventilation is inadequate or during a large spill.[2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[2]

Handling Procedures
  • Preparation: Before handling, ensure that a plastic-backed absorbent pad is placed on the work surface. This should be changed at the end of each procedure or in the event of a spill.[6]

  • Engineering Controls: All work with 2-amino-6-fluoro-1H-pyrimidin-4-one, including weighing and reconstitution, should be conducted in a chemical fume hood to mitigate inhalation risks.[6]

  • Personal Hygiene: Wash hands and arms thoroughly after handling the substance.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][8]

  • Transportation: All materials must be transported in a secondary container to prevent spills and contamination.[6]

Disposal Plan

All waste materials contaminated with 2-amino-6-fluoro-1H-pyrimidin-4-one must be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[2] Do not dispose of the chemical down the drain.[2]

  • Contaminated Materials: All contaminated items, such as gloves, absorbent pads, and pipette tips, should be collected in a designated and sealed hazardous waste container.[2]

Visualizing the Workflow: From Preparation to Disposal

The following diagram outlines the critical steps for the safe handling and disposal of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Post-Handling Prep Don Appropriate PPE Area_Prep Prepare Work Area (Absorbent Pad) Prep->Area_Prep Ensure Safety Weigh Weigh Compound Reconstitute Reconstitute/ Prepare Solution Weigh->Reconstitute Proceed with Experiment Collect_Waste Collect Contaminated Materials Dispose_Chem Dispose of Unused Chemical Collect_Waste->Dispose_Chem Follow Protocol Decontaminate Decontaminate Work Area Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for safe handling of 2-amino-6-fluoro-1H-pyrimidin-4-one.

Conclusion: A Culture of Safety

The responsible handling of 2-amino-6-fluoro-1H-pyrimidin-4-one is not merely a set of procedures but a commitment to a culture of safety. By understanding the rationale behind each step and adhering to these guidelines, researchers can protect themselves and their colleagues while advancing their vital work. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheets for any chemical you handle.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). Retrieved from [Link]

Sources

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